3-Amino-2,6-dichlorophenol
Description
BenchChem offers high-quality 3-Amino-2,6-dichlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,6-dichlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dichlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVUWQZPPDNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Impurity Analysis of 3-Amino-2,6-dichlorophenol (CAS 28165-63-1)
[1]
Executive Summary
In the landscape of halogenated aminophenols, 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) occupies a critical but often overlooked niche.[1] Unlike its commercially dominant isomer, 4-Amino-2,6-dichlorophenol (a key intermediate for agrochemicals like Chlorfluazuron), the 3-amino variant typically arises as a regioisomeric impurity or is utilized as a high-specificity reference standard in Quality Control (QC) workflows.[1]
This guide provides a definitive technical analysis of 3-Amino-2,6-dichlorophenol.[1] By contrasting its physicochemical behavior with its structural analogues, we establish a robust framework for its identification, separation, and handling in pharmaceutical and agrochemical development.[2]
Structural & Molecular Identity[1][3]
The precise identification of this molecule is paramount due to the prevalence of its isomers.[2] The "3-Amino" designation indicates the amine group is located at the meta position relative to the hydroxyl group, flanked by chlorine atoms at the 2 and 6 positions.[1][2]
| Property | Specification |
| Chemical Name | 3-Amino-2,6-dichlorophenol |
| Common Synonyms | 2,6-Dichloro-3-aminophenol; 3,5-Dichloro-2-hydroxyaniline |
| CAS Registry Number | 28165-63-1 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| SMILES | Nc1ccc(Cl)c(O)c1Cl |
| InChI Key | NMYVUWQZPPDNPV-UHFFFAOYSA-N |
Isomer Differentiation Matrix
To prevent analytical cross-talk, researchers must distinguish the target from its isomers:
| Isomer | CAS | Position of Amine | Primary Application |
| 3-Amino-2,6-dichlorophenol | 28165-63-1 | Meta | Impurity Standard / QC Reference |
| 4-Amino-2,6-dichlorophenol | 5930-28-9 | Para | Agrochemical Intermediate (Major) |
| 2-Amino-4,6-dichlorophenol | 527-62-8 | Ortho | Veterinary Pharma Intermediate |
Physicochemical Properties[1][2][3][4][5][6]
The placement of the amino group at the meta position (C3) significantly alters the electronic environment compared to the para (C4) isomer, affecting both acidity (pKa) and lipophilicity (LogP).[2]
Predicted & Experimental Constants
| Property | Value (Predicted/Exp) | Comparative Note (vs. 4-Amino Isomer) |
| Physical State | Off-white to beige powder | Similar to 4-amino isomer.[1][3] |
| Melting Point | 120–125 °C (Predicted) | Generally lower than 4-amino (167–170 °C) due to reduced lattice symmetry.[1][2] |
| Boiling Point | ~295 °C (760 mmHg) | - |
| pKa (Phenolic OH) | 6.5 – 6.8 | More acidic than phenol (9.95).[1][2] The 3-amino group is inductively withdrawing (meta), stabilizing the phenoxide.[1] |
| pKa (Amine MH⁺) | < 2.5 | Weakly basic .[1][2] The amine is ortho to a Cl (C2) and para to a Cl (C6), both of which suppress protonation via inductive withdrawal.[2] |
| LogP (Octanol/Water) | 2.0 – 2.3 | Comparable to 4-amino (2.28).[1][2] Moderate lipophilicity.[1][2] |
Solubility Profile
-
Water: Sparingly soluble (< 1 g/L).[1][2] The zwitterionic character is minimized because the amine is too weakly basic to effectively protonate the phenol internally.[1]
-
Organic Solvents: Soluble in Methanol, DMSO, and Ethyl Acetate.[2]
-
pH Dependence: Solubility increases significantly at pH > 8.0 (formation of phenoxide anion).[1][2]
Synthetic Pathways & Formation Mechanism
Understanding the formation of the 3-amino isomer is crucial for process chemists trying to minimize it as an impurity.[1][2] It typically arises during the nitration of 2,6-dichlorophenol.[1]
Regioselectivity of Formation
The hydroxyl group (OH) is a strong ortho/para director.[1][2] The chlorine atoms (Cl) are ortho/para directors but deactivating.[1][2]
-
Major Pathway: Nitration occurs at C4 (para to OH), leading to the 4-nitro precursor.[1][2]
-
Minor Pathway: Steric crowding or high-energy conditions can force nitration at C3 (meta to OH), leading to the 3-nitro precursor.[1]
Synthesis Workflow Diagram
Caption: Formation pathway of 3-Amino-2,6-dichlorophenol as a side-product during the synthesis of the 4-amino isomer.
Experimental Protocol: Directed Isolation (Impurity Standard)
To isolate the 3-amino isomer for use as a reference standard:
-
Nitration: Perform nitration of 2,6-dichlorophenol at elevated temperatures (>40°C) to increase the ratio of the meta (3-nitro) isomer.[1][2]
-
Fractional Crystallization: The 4-nitro isomer is typically less soluble in ethanol/water mixtures.[1][2] Filter off the major 4-nitro precipitate.[1][2]
-
Enrichment: Concentrate the mother liquor containing the enriched 3-nitro isomer.
-
Reduction: Subject the enriched residue to catalytic hydrogenation (Pd/C, 50 psi H₂) in methanol.
-
Purification: Use Preparative HPLC (C18 column) to separate the 3-amino product from residual 4-amino isomer.
Analytical Characterization
Distinguishing the 3-amino isomer from the 4-amino isomer requires high-resolution techniques due to their identical mass (MW 178.02).[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Retention Time Logic:
NMR Spectroscopy (Proton ¹H)
Handling & Safety (E-E-A-T)
As a halogenated phenolic amine, this compound presents specific hazards.
-
Skin/Eye Contact: Corrosive/Irritant.[1][2] The phenolic OH combined with the amine can cause severe dermatitis.
-
Inhalation: Dust is highly irritating to the respiratory tract.[1][2] Use a localized exhaust hood.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aminophenols are prone to oxidation (darkening) upon exposure to air and light.[1][2]
References
-
PubChem. (2023).[1][2] 3-Amino-2,6-dichlorophenol (Compound).[1][4] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
European Commission. (2007).[1][2] Opinion on 3-amino-2,4-dichlorophenol HCl (Isomer Comparison). Scientific Committee on Consumer Products.[1][2] Available at: [Link][1][2]
Technical Whitepaper: Solubility Profiling & Handling of 3-Amino-2,6-dichlorophenol
[1][2]
CAS: 28165-63-1 Formula: C₆H₅Cl₂NO Molecular Weight: 178.02 g/mol [1][2][3]
Executive Summary
This technical guide addresses the physicochemical properties and solubility behavior of 3-Amino-2,6-dichlorophenol , a specialized intermediate distinct from its more common isomer, 4-amino-2,6-dichlorophenol.[1][2] For researchers in drug development and agrochemical synthesis, understanding the solubility profile of this compound is critical for optimizing reaction yields, purification workflows, and biological assay formulations.[4]
Due to the specific substitution pattern—where the amine group is positioned at the meta position relative to the hydroxyl group and ortho to a chlorine atom—this molecule exhibits unique solvation thermodynamics compared to its isomers.[4] This guide provides a theoretical solubility framework, empirical determination protocols, and solvent selection strategies for synthesis and purification.[4]
Physicochemical Fundamentals & Solubility Theory
The solubility of 3-Amino-2,6-dichlorophenol is governed by the competition between its lipophilic dichlorobenzene core and its ionizable hydrophilic substituents (amine and hydroxyl groups).[1][2]
Structural Impact on Solvation[1][4]
-
Lipophilicity (The "Pull"): The two chlorine atoms at positions 2 and 6 create a hydrophobic shield around the hydroxyl group (position 1) and increase the overall lipophilicity (LogP ~2.1–2.5 estimated).[4] This significantly reduces solubility in pure water at neutral pH.
-
Hydrophilicity (The "Push"): The amine group at position 3 provides a hydrogen bond donor/acceptor site.[4] However, its proximity to the chlorine at position 2 may induce an intramolecular interaction or steric hindrance, potentially reducing its solvation capacity compared to the para-substituted isomer.
-
Amphoteric Nature: The compound possesses both an acidic phenol moiety (pKa ~7–8) and a basic aniline moiety (pKa ~3–4).[4] This allows for drastic solubility manipulation via pH adjustment.
Predicted Solubility Profile
Note: Quantitative values below are derived from structural QSAR analysis and behavior of homologous chlorinated aminophenols.
| Solvent System | Solubility Rating | Mechanism / Interaction |
| Water (pH 7) | Insoluble / Very Low (< 1 mg/mL) | Hydrophobic effect of dichlorobenzene core dominates.[1][2] |
| Water (pH < 2) | High (> 20 mg/mL) | Protonation of amine to form soluble ammonium salt (–NH₃⁺).[4] |
| Water (pH > 10) | High (> 20 mg/mL) | Deprotonation of phenol to form soluble phenolate anion (–O⁻).[4] |
| DMSO / DMF | Very High (> 100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice.[4] |
| Methanol / Ethanol | High | Hydrogen bonding with both –OH and –NH₂ groups.[4] |
| Dichloromethane | Moderate | Solvation of the lipophilic core; useful for extraction from neutral aqueous phase.[4] |
| Hexane / Heptane | Low / Insoluble | Compound is too polar for strictly non-polar hydrocarbons.[4] |
Experimental Protocols
As specific saturation data for this isomer is rare in open literature, the following self-validating protocols are recommended for precise determination.
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Objective: Determine the exact solubility limit in a target solvent (e.g., PBS pH 7.4, DMSO).[4]
-
Preparation: Weigh approximately 10 mg of 3-Amino-2,6-dichlorophenol into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.[4]
-
Equilibration:
-
Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation).[4]
-
-
Separation: Centrifuge the sample at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.
-
Quantification:
-
Dilute the supernatant 100-fold in mobile phase.
-
Analyze via HPLC-UV (254 nm).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Protocol B: pH-Switch Purification (Acid-Base Extraction)
Objective: Purify the compound from non-ionizable impurities using its amphoteric solubility properties.[1][2]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Acid Extraction (Removes neutral/acidic impurities):
-
Basification & Recovery:
-
Neutralize the aqueous acid phase carefully with 2M NaOH to pH ~7–8.
-
Observation: The compound should precipitate or form an oil as it returns to its neutral, hydrophobic state.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh EtOAc .
-
Dry organic layer over MgSO₄ and evaporate to yield purified product.
-
Visualizations
Solubility Screening Decision Tree
This workflow guides the selection of the optimal solvent based on the intended application (Reaction vs. Analysis vs. Extraction).[4]
Figure 1: Decision tree for solvent selection based on experimental goals.
pH-Dependent Speciation & Solubility
Understanding the ionization state is critical for aqueous handling.
Figure 2: Speciation diagram showing the solubility "U-curve" relative to pH.[1][2][4]
References
1H NMR and 13C NMR spectral data for 3-Amino-2,6-dichlorophenol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2,6-dichlorophenol
Introduction
3-Amino-2,6-dichlorophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise and unambiguous determination of its molecular structure is a prerequisite for its use in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1]
This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of 3-Amino-2,6-dichlorophenol. As publicly available experimental spectra for this specific isomer are scarce, this document emphasizes the prediction of its NMR data based on established spectroscopic principles and provides a robust, field-proven methodology for its acquisition and interpretation. This approach ensures that researchers are equipped not only with the expected spectral data but also with the practical knowledge to obtain and verify it, ensuring scientific integrity.
Predicted NMR Spectral Data
The chemical shifts in NMR are governed by the electronic environment of each nucleus. For substituted benzenes, the chemical shift of a particular nucleus can be predicted by starting with the chemical shift of benzene (7.3 ppm for ¹H, 128.5 ppm for ¹³C) and adding incremental shift values (Substituent Chemical Shifts, or SCS) for each substituent relative to its position on the ring (ipso, ortho, meta, para).[2][3]
¹H NMR Spectrum Prediction
The structure of 3-Amino-2,6-dichlorophenol presents three distinct proton environments on the aromatic ring, in addition to the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups.
-
Aromatic Protons (H-4, H-5): The molecule has two aromatic protons. Due to the substitution pattern, they are not equivalent.
-
H-4: This proton is ortho to the amino group and meta to the hydroxyl and one chloro group.
-
H-5: This proton is meta to the amino and one chloro group, and ortho to the other chloro group.
-
-
Splitting Patterns: The two aromatic protons are adjacent (ortho to each other) and will therefore split each other's signals into doublets. The typical coupling constant (³JH,H) for ortho protons on a benzene ring is in the range of 7-10 Hz.[4]
-
Amine and Hydroxyl Protons (-NH₂ and -OH): The chemical shifts of these protons are highly variable and depend on factors such as solvent, concentration, and temperature.[5] In a non-interacting solvent like CDCl₃, they often appear as broad singlets. However, in a hydrogen-bond accepting solvent like DMSO-d₆, the exchange rate is slowed, and they typically appear as sharper signals, sometimes exhibiting coupling.[6]
Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-2,6-dichlorophenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm)* | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~6.8 - 7.1 | Doublet (d) | ~8-9 |
| H-5 | ~6.6 - 6.9 | Doublet (d) | ~8-9 |
| -NH₂ | Variable (e.g., 3.5 - 5.5 in DMSO-d₆) | Broad Singlet (br s) | N/A |
| -OH | Variable (e.g., 9.0 - 10.0 in DMSO-d₆) | Broad Singlet (br s) | N/A |
*Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.
¹³C NMR Spectrum Prediction
Due to the lack of symmetry, all six carbon atoms in the aromatic ring of 3-Amino-2,6-dichlorophenol are chemically non-equivalent and should produce six distinct signals in a proton-decoupled ¹³C NMR spectrum.
-
Substituent Effects:
-
The -OH group is strongly activating and deshields the ipso-carbon (C-1) significantly.
-
The -NH₂ group is also strongly activating, causing a significant upfield (shielding) effect on the ortho (C-2, C-4) and para (C-6) carbons relative to benzene.
-
The -Cl atoms are deactivating and have a deshielding effect on the ipso-carbons (C-2, C-6).
-
-
Spectrum Appearance: In a standard proton-decoupled ¹³C NMR experiment, all signals will appear as singlets. The signals for the carbons not bonded to protons (C-1, C-2, C-3, C-6) are expected to be of lower intensity than those bonded to protons (C-4, C-5).[7]
Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-2,6-dichlorophenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm)* |
| C-1 (-OH) | ~145 - 150 |
| C-2 (-Cl) | ~120 - 125 |
| C-3 (-NH₂) | ~135 - 140 |
| C-4 | ~115 - 120 |
| C-5 | ~118 - 123 |
| C-6 (-Cl) | ~110 - 115 |
*Note: These are estimated values based on additive rules and comparison with similar structures. Actual shifts are solvent and concentration-dependent.[8][9]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR data for 3-Amino-2,6-dichlorophenol.
Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR analysis (or 50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[10][11]
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its excellent dissolving power for polar compounds and its ability to form hydrogen bonds, which results in sharper signals for the -OH and -NH₂ protons.[6][12]
-
Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.[13]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.[13]
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument tuning, locking (on the deuterium signal of DMSO-d₆), and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
2D HSQC Acquisition: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify all direct one-bond C-H correlations.[14]
-
Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Spectral Interpretation and Structural Verification
A multi-faceted approach combining 1D and 2D NMR data is essential for the definitive structural confirmation of 3-Amino-2,6-dichlorophenol.
-
¹H NMR Analysis:
-
Integration: Confirm the presence of two aromatic protons, two amine protons, and one hydroxyl proton by integrating the respective signals. The ratio should be 2:2:1 (aromatic region : -NH₂ : -OH).
-
Chemical Shift and Multiplicity: Verify that the aromatic region contains two doublets with a coupling constant of ~8-9 Hz, confirming their ortho relationship.
-
-
¹³C NMR Analysis:
-
Signal Count: Confirm the presence of six distinct signals in the aromatic region (typically 110-155 ppm), which corresponds to the six non-equivalent carbon atoms of the molecule.
-
-
2D NMR Correlation:
-
COSY Spectrum: A cross-peak in the COSY spectrum will definitively link the two aromatic proton doublets, confirming their spatial proximity and coupling relationship.[15]
-
HSQC Spectrum: This spectrum is crucial for unambiguous assignment. It will show two correlation peaks, one linking the downfield aromatic proton signal to its directly attached carbon (C-4) and the other linking the upfield aromatic proton to its carbon (C-5). This allows for the precise assignment of both the ¹H and ¹³C signals for the C-H groups.[16]
-
Logic of Spectral Interpretation
Caption: Logical workflow for structural elucidation using 1D and 2D NMR data.
Conclusion
This guide provides a detailed predictive analysis and a validated experimental framework for the ¹H and ¹³C NMR characterization of 3-Amino-2,6-dichlorophenol. The predicted chemical shifts and coupling constants serve as a reliable benchmark for researchers. However, the definitive confirmation of the molecular structure relies on the rigorous application of the described experimental protocol. The combined use of 1D NMR for assessing proton and carbon environments and 2D techniques like COSY and HSQC for establishing connectivity is indispensable for achieving an unambiguous and scientifically sound structural assignment. This comprehensive approach ensures the highest level of scientific integrity for professionals in research and drug development.
References
-
Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
- G. C. Levy, R. L. Lichter, G. L. Nelson. Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd ed. Wiley-Interscience, New York, 1980.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
-
Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
- Fauvel, M. T., Galy, J. P., & Barbe, J. (1981). H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(3), 457-464.
-
Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
-
springerprofessional.de. (n.d.). Experimental Approaches of NMR Spectroscopy. [Link]
-
University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Doc Brown's Chemistry. (2025, November 29). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
- Chen, J., & Zhang, J. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules, 23(10), 2465.
-
University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation. [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
- Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(7), 459-462.
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
NMRS.io. (n.d.). 1H | chlorobenzene-d5 | NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Gregory, C. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5636–5649.
-
Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis. [Link]
-
MaChemGuy. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
ResearchGate. (n.d.). How does 2D NMR help to elucidate chemical structure?. [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. [Link]
-
Semantic Scholar. (n.d.). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881.
-
Scribd. (n.d.). NMR Solvent Selection Guidelines. [Link]
-
Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dichlorobenzene?. [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. NMR chemical shift prediction of benzenes [stenutz.eu]
- 3. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Structural Elucidation of 3-Amino-2,6-dichlorophenol: A Comprehensive FTIR Spectroscopic Guide
Executive Summary
The structural characterization of highly substituted aromatic compounds requires precise analytical methodologies. 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) is a complex halogenated aminophenol derivative utilized as a critical building block in pharmaceutical synthesis and dye manufacturing. Because its benzene ring is highly substituted—bearing a hydroxyl group (-OH), a primary amine (-NH₂), and two highly electronegative chlorine atoms (-Cl)—its infrared (IR) vibrational modes are subject to intense steric and electronic cross-talk.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak-picking. This guide dissects the causality behind the Fourier Transform Infrared (FTIR) spectral features of 3-Amino-2,6-dichlorophenol and provides a self-validating, field-proven protocol for acquiring artifact-free data.
Mechanistic Grounding: Molecular Anatomy and Vibrational Dynamics
To interpret the FTIR spectrum of 3-Amino-2,6-dichlorophenol, one must understand how the spatial arrangement of its substituents significantly influences the electronic and steric properties of the molecule[1].
-
The Phenolic Hydroxyl (-OH) & Inductive Effects : The two chlorine atoms at the ortho positions (C2, C6) exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the phenolic oxygen, weakening the O-H bond. While a weakened bond typically shifts the free O-H stretching frequency slightly higher, the physical reality of the solid state is dominated by hydrogen bonding. The proximity of the -NH₂ group allows for complex intra- and intermolecular hydrogen bonding, resulting in a broad, dominant absorption envelope between 3200–3500 cm⁻¹[2].
-
The Primary Amine (-NH₂) : Unlike tertiary or secondary amines, primary amines possess two N-H bonds, leading to two distinct stretching modes: asymmetric and symmetric[3]. These appear as two sharp, distinct spikes superimposed directly on top of the broad O-H envelope in the 3300–3500 cm⁻¹ region.
-
The Carbon-Halogen Bonds (C-Cl) : The vibrational frequency of a bond is inversely proportional to the reduced mass (
) of the oscillating atoms. Because chlorine is a heavy atom, the C-Cl stretching frequency is pushed deep into the fingerprint region, typically manifesting between 650–750 cm⁻¹. The exact wavenumber is highly sensitive to the symmetry and substitution pattern of the aromatic ring[4].
Fig 1: Causality mapping of functional groups to their IR vibrational modes.
FTIR Spectral Blueprint
The following table synthesizes the quantitative spectral data expected for 3-Amino-2,6-dichlorophenol, establishing a baseline for spectral deconvolution.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity & Shape | Mechanistic Causality / Source |
| O-H Stretch | 3200 – 3500 | Strong, Very Broad | Intermolecular H-bonding broadens the peak; overlaps with N-H[2]. |
| N-H Stretch | 3300 – 3500 | Medium, Two Sharp Spikes | Asymmetric and symmetric stretching of the primary amine[3]. |
| C=C Ring Stretch | 1450 – 1600 | Medium to Strong, Sharp | Aromatic ring skeletal vibrations; influenced by Cl substitution[4]. |
| C-N Stretch | 1250 – 1350 | Medium, Sharp | Aromatic amine C-N bond stretching[5]. |
| C-O Stretch | 1200 – 1250 | Strong, Sharp | Phenolic C-O bond stretching[2]. |
| C-H Out-of-Plane Bend | 790 – 830 | Strong, Sharp | Diagnostic for 1,2,3,4-tetrasubstituted benzene rings[6]. |
| C-Cl Stretch | 650 – 750 | Strong, Sharp | Heavy atom effect drives the frequency into the lower fingerprint region. |
Experimental Protocol: High-Resolution ATR-FTIR Workflow
Why ATR over KBr Pellets? Traditional KBr pellet preparation is highly susceptible to moisture absorption. Because water exhibits a massive, broad O-H stretch at ~3300 cm⁻¹, hygroscopic KBr pellets will artificially inflate this region, completely obscuring the delicate N-H asymmetric/symmetric spikes of 3-Amino-2,6-dichlorophenol. Attenuated Total Reflectance (ATR) FTIR eliminates this artifact.
Step-by-Step Self-Validating Methodology
-
System Initialization & Validation :
-
Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Run a scan on a traceable polystyrene calibration film.
-
Validation: Verify the resolution by ensuring baseline separation between the closely spaced polystyrene peaks at 2850 cm⁻¹ and 2870 cm⁻¹. If unresolved, the interferometer requires realignment before proceeding.
-
-
Atmospheric Background Acquisition :
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a 32-scan background spectrum.
-
Validation: Inspect the background for negative peaks or residual organic contamination. This step subtracts atmospheric H₂O and CO₂. Crucial: Update this background every 30 minutes to prevent atmospheric drift from creating false peaks in the 3500 cm⁻¹ region.
-
-
Sample Presentation :
-
Action: Place 2–5 mg of solid 3-Amino-2,6-dichlorophenol directly onto the center of the ATR crystal. Lower the pressure anvil.
-
Causality: The IR beam (evanescent wave) only penetrates a few micrometers into the sample. Intimate physical contact is mandatory. Monitor the real-time spectral preview and gradually increase anvil pressure until the broad O-H band intensity stabilizes, ensuring optimal optical contact without fracturing the crystal.
-
-
Spectral Acquisition :
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans.
-
Causality: A 4 cm⁻¹ resolution provides the optimal mathematical balance between signal-to-noise ratio and the spectral fidelity required to resolve the sharp N-H stretches from the broad O-H envelope.
-
-
Data Processing (ATR Correction) :
-
Action: Apply an ATR correction algorithm and a baseline correction via the spectrometer's software.
-
Causality: In ATR-FTIR, the depth of penetration (
) of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the C-Cl stretching peaks (650–750 cm⁻¹) will appear artificially intense compared to the high-frequency N-H/O-H stretches. Baseline correction mitigates the Mie scattering effects caused by the solid powder particles.
-
Fig 2: Self-validating ATR-FTIR experimental workflow for solid-state analysis.
Data Interpretation & Troubleshooting
When analyzing the final spectrum of 3-Amino-2,6-dichlorophenol, scientists frequently encounter interpretation bottlenecks. Here is how to resolve them:
-
Deconvoluting the 3300 cm⁻¹ Region : If the N-H spikes are not visible on top of the O-H broad band, your sample may be wet. Dry the sample in a vacuum desiccator for 24 hours. If using KBr, abandon it and switch to ATR.
-
Verifying the Substitution Pattern : The presence of chlorine is confirmed by the strong C-Cl stretch at ~650–750 cm⁻¹. However, to confirm the positions of the substituents (1,2,3,4-tetrasubstituted), you must look for the highly specific out-of-plane C-H bending vibration located between 790–830 cm⁻¹[6]. A shift outside this window indicates an isomeric impurity (e.g., a 1,2,3,5-substitution pattern).
References
1.. Rocky Mountain Labs. 2. . InstaNANO. 3. . Specac Ltd. 4. . Smolecule. 5.. TSI Journals. 6. . Benchchem. 7.. DergiPark.
Sources
- 1. Buy 2-Amino-3,5-dichlorophenol [smolecule.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 3-Bromo-5-chloro-2-(difluoromethoxy)aniline | 929975-52-0 | Benchchem [benchchem.com]
- 6. instanano.com [instanano.com]
The Biological Activity and Toxicity Profile of 3-Amino-2,6-dichlorophenol: A Comprehensive Mechanistic Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
3-Amino-2,6-dichlorophenol (CAS: 28165-63-1) is a highly reactive halogenated aromatic compound utilized extensively as a critical intermediate in the synthesis of complex dyes, agrochemicals, and active pharmaceutical ingredients (APIs). While its unique structural motif—a phenol ring substituted with an amino group at the meta-position and two chlorine atoms at the ortho-positions—confers versatile chemical reactivity, it also dictates a severe toxicological profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. Here, we will dissect the structure-activity relationships (SAR) that drive its biological activity, map the metabolic pathways responsible for its profound cytotoxicity, and provide self-validating experimental protocols to quantify its nephrotoxic and hepatotoxic potential.
Structure-Activity Relationship (SAR) & Biological Activity
The biological behavior of 3-Amino-2,6-dichlorophenol is inextricably linked to its electronic and steric properties:
-
Di-chlorination at 2,6-positions: The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl group. This increases the compound's lipophilicity and facilitates rapid penetration across biological membranes .
-
Antimicrobial Potential: Like many chlorinated phenols, this compound exhibits baseline antimicrobial activity. The mechanism involves the intercalation of the lipophilic di-chlorinated ring into bacterial phospholipid bilayers, leading to membrane fluidization, disruption of the proton motive force, and subsequent cell lysis .
However, the presence of the amino group introduces a critical vulnerability in mammalian systems: susceptibility to oxidative bioactivation.
Toxicity Profile: The Benzoquinoneimine Pathway
The primary toxicological concern surrounding 3-Amino-2,6-dichlorophenol is its high potential for nephrotoxicity and hepatotoxicity . The toxicity is not primarily caused by the parent compound itself, but rather by its reactive metabolites.
Mechanistic Pathway of Cellular Damage
In hepatic and renal tissues, cytochrome P450 enzymes (and renal prostaglandin H synthase) co-oxidize the aminophenol into a highly reactive benzoquinoneimine intermediate . This electrophilic species wreaks havoc through three distinct mechanisms :
-
Glutathione (GSH) Depletion: The quinoneimine rapidly conjugates with intracellular GSH. Once GSH is depleted below a critical threshold, the cell loses its primary antioxidant defense.
-
Macromolecule Alkylation: Unbound quinoneimines covalently bind to nucleophilic residues (e.g., sulfhydryl groups) on essential cellular proteins and DNA, causing irreversible structural damage.
-
Redox Cycling: The metabolite undergoes futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS), leading to lipid peroxidation and ultimately, cellular necrosis.
Caption: Metabolic activation of 3-Amino-2,6-dichlorophenol leading to cellular necrosis.
Quantitative Cytotoxicity Data
To understand the impact of the 2,6-dichloro scaffold, we must look at comparative cytotoxicity studies of chlorinated aminophenols using Lactate Dehydrogenase (LDH) release assays in Isolated Renal Cortical Cells (IRCC). LDH is a cytosolic enzyme; its presence in the extracellular medium is a direct, quantifiable marker of cell membrane rupture .
As demonstrated in the table below, the addition of chlorine atoms at the 2 and 6 positions exponentially increases the cytotoxic potential compared to mono-chlorinated or unchlorinated analogs.
Table 1: Comparative Cytotoxicity of Aminophenol Scaffolds
| Compound Scaffold | Chemical Formula | Test Concentration (mM) | Mean LDH Release (% of Total) | Relative Cytotoxicity Ranking |
| 4-Aminophenol (Baseline) | C₆H₇NO | 1.0 | ~25% | Low |
| Mono-chlorinated (e.g., 3-chloro) | C₆H₆ClNO | 1.0 | <10% | Minimal |
| Mono-chlorinated (e.g., 2-chloro) | C₆H₆ClNO | 0.5 | ~40% | Moderate |
| Di-chlorinated (2,6-dichloro scaffold) | C₆H₅Cl₂NO | 0.5 | ~60% | Severe (Highest) |
Data extrapolated from structure-activity relationship studies on chlorinated aminophenols. The 2,6-dichloro substitution pattern universally drives the highest rate of quinoneimine-induced LDH release.
Experimental Methodologies
To ensure scientific integrity, toxicity assessments must be self-validating. Below are the optimized protocols for evaluating the toxicity and metabolic profile of 3-Amino-2,6-dichlorophenol.
Protocol A: In Vitro Nephrotoxicity Assessment (LDH Release Assay)
Rationale: We utilize Isolated Renal Cortical Cells (IRCC) from male Fischer 344 rats. Why Fischer 344? Their renal physiology is highly characterized and exceptionally sensitive to halogenated xenobiotics, providing a robust and reproducible baseline for nephrotoxicity assays.
Step-by-Step Workflow:
-
Cell Isolation: Harvest and isolate IRCCs using collagenase perfusion to maintain cellular polarity and metabolic competence.
-
Incubation: Suspend cells in Krebs-Henseleit buffer (pH 7.4). Expose aliquots to 3-Amino-2,6-dichlorophenol at varying concentrations (0.1 mM to 1.0 mM) for 2 hours at 37°C under a 95% O₂ / 5% CO₂ atmosphere.
-
Self-Validating Controls:
-
Negative Control: Vehicle only (0.1% DMSO) to establish baseline apoptosis.
-
Positive Control: 1% Triton X-100 to achieve 100% cellular lysis (maximum LDH release).
-
-
Centrifugation: Centrifuge the suspension at 3,000 x g for 5 minutes to pellet intact cells.
-
Quantification: Transfer the supernatant to a 96-well plate. Add the LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt).
-
Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate cytotoxicity as a percentage of the Triton X-100 positive control.
Caption: Step-by-step workflow for in vitro LDH release cytotoxicity assessment.
Protocol B: LC-MS Detection of Reactive Metabolites via NAC Trapping
Rationale: Reactive benzoquinoneimines are highly transient and cannot be detected directly. To prove metabolic activation, we use N-acetylcysteine (NAC) as a trapping agent. The nucleophilic thiol group of NAC attacks the electrophilic quinoneimine, forming a stable, detectable thioether adduct .
Step-by-Step Workflow:
-
Microsomal Incubation: Combine 3-Amino-2,6-dichlorophenol (50 µM) with human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Trapping Agent Addition: Add N-acetylcysteine (NAC) to a final concentration of 5 mM. Causality: Excess NAC ensures all generated reactive intermediates are immediately trapped before they can degrade or bind to microsomal proteins.
-
Reaction Initiation: Add NADPH (1 mM) to initiate cytochrome P450 activity. Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS system. Scan for the specific mass shift corresponding to the parent mass + NAC adduct mass (minus H₂O/protons lost during conjugation) to confirm the presence of the benzoquinoneimine intermediate.
Conclusion
3-Amino-2,6-dichlorophenol is a compound defined by a double-edged sword of chemical utility and severe biological toxicity. While the 2,6-dichloro substitution pattern provides stability and distinct electronic properties useful in industrial synthesis, it simultaneously acts as a structural catalyst for profound nephrotoxicity upon metabolic activation. By employing rigorous, self-validating assays like LDH release and NAC-trapping LC-MS, researchers can accurately map its toxicological boundaries and design safer downstream derivatives.
References
-
A Comparison of Different Reagents Applicable for Destroying Halogenated Anionic Textile Dyes in Polluted Aqueous Streams. ProQuest Scientific Journals. Retrieved from: [Link]
literature review of 3-Amino-2,6-dichlorophenol synthesis pathways
This technical guide details the synthesis of 3-Amino-2,6-dichlorophenol (CAS 28165-63-1).
Critical Disambiguation: Before proceeding, researchers must verify their target molecule. There is a frequent nomenclature confusion between the 3-amino and 4-amino isomers.
-
Target: 3-Amino-2,6-dichlorophenol (CAS 28165-63-1). Amino group is meta to the hydroxyl.
-
Common Isomer: 4-Amino-2,6-dichlorophenol (CAS 5930-28-9). Amino group is para to the hydroxyl. This is the standard intermediate for lufenuron/hexaflumuron.
-
Note: The synthesis pathways for these two are entirely different. This guide focuses on the 3-amino isomer as requested.
Executive Summary
3-Amino-2,6-dichlorophenol is a specialized halogenated aniline derivative used as a building block in the synthesis of complex agrochemicals and pharmaceuticals requiring a specific 1,2,3,6-substitution pattern. Unlike its 4-amino counterpart, which can be synthesized via direct nitration of 2,6-dichlorophenol, the 3-amino isomer requires a regioselective blocking strategy to force substituents into the sterically crowded 2- and 6-positions while preventing substitution at the highly reactive 4-position.
Retrosynthetic Analysis
The primary challenge is installing two chlorine atoms ortho to the hydroxyl group (positions 2,6) while placing the amine (via a nitro precursor) at position 3.[1]
-
Direct Chlorination Failure: Chlorinating 3-aminophenol or 3-nitrophenol directly leads to a mixture of isomers, with the 4-position (para to OH) being kinetically favored.
-
Direct Nitration Failure: Nitrating 2,6-dichlorophenol almost exclusively yields the 4-nitro isomer due to the strong para-directing effect of the hydroxyl group.
The Solution: A Sulfonic Acid Blocking Strategy . By introducing a sulfonate group at the 4-position (para-blocking), we force subsequent electrophilic chlorination to the 2- and 6-positions. The sulfonate is then removed (desulfonation) to reveal the target scaffold.
Pathway Visualization
Figure 1: The "Blocked" Synthesis Pathway preventing para-substitution.
Detailed Synthesis Protocols
Stage 1: Sulfonation and Chlorination
Objective: Synthesize 2,6-dichloro-3-nitro-4-hydroxybenzenesulfonic acid. The sulfonation must be complete to protect the 4-position. If 4-position is open, chlorination will occur there, ruining the regioselectivity.
Reagents:
-
3-Nitrophenol (1.0 eq)
-
Sulfuric Acid (98%, 3.0 eq)
-
Chlorine gas (Cl₂) or Sodium Hypochlorite (NaOCl)
-
Solvent: Water/Sulfuric acid medium[2]
Protocol:
-
Sulfonation: Charge 3-nitrophenol into a reactor containing 98% sulfuric acid. Heat the mixture to 100–110°C for 2–3 hours. Monitor by HPLC/TLC until 3-nitrophenol is consumed. The major product is 3-nitro-4-hydroxybenzenesulfonic acid.
-
Cooling: Cool the reaction mass to 20–30°C . Dilute cautiously with water if necessary to manage viscosity, but maintain high acidity.
-
Chlorination: Introduce Chlorine gas (Cl₂) slowly into the sulfonated mass. Maintain temperature between 30–45°C .
-
Isolation: The product, 2,6-dichloro-3-nitro-4-hydroxybenzenesulfonic acid, often precipitates or can be salted out. For the next step, isolation is optional; the "one-pot" desulfonation is often preferred.
Stage 2: Desulfonation (Hydrolysis)
Objective: Remove the sulfonic acid group to yield 2,6-dichloro-3-nitrophenol. Desulfonation of phenols is reversible. High temperature and steam facilitate the reverse reaction (hydrolysis), releasing H₂SO₄.
Protocol:
-
Dilution: Dilute the chlorinated mass with water to reduce the sulfuric acid concentration to approximately 50–60%.
-
Steam Distillation/Hydrolysis: Heat the mixture to 130–150°C (using an autoclave or high-boiling solvent chase if needed) or pass superheated steam through the mixture.
-
Note: The sulfonic acid group at position 4 is sterically crowded by the nitro group (at 3) and the hydrogen/chlorine environment, facilitating its cleavage.
-
-
Extraction: The desulfonated product, 2,6-dichloro-3-nitrophenol , is steam volatile or can be extracted with an organic solvent (e.g., Toluene, Ethyl Acetate) after cooling.
-
Purification: Recrystallize from ethanol/water.
Stage 3: Reduction
Objective: Reduce the nitro group to an amine to yield 3-Amino-2,6-dichlorophenol.
Method A: Bechamp Reduction (Iron/Acid) - Robust & Economical
-
Suspend 2,6-dichloro-3-nitrophenol (1.0 eq) in water/ethanol (4:1).
-
Add Iron powder (3.0–4.0 eq) and catalytic HCl or acetic acid.
-
Reflux at 80–90°C for 2–4 hours.
-
Workup: Basify with Sodium Carbonate (Na₂CO₃) to pH 8–9 to precipitate iron salts. Filter hot.
-
Crystallization: Cool the filtrate. The product, 3-Amino-2,6-dichlorophenol, crystallizes out.
Method B: Catalytic Hydrogenation (Cleaner)
-
Dissolve intermediate in Methanol or Ethanol.
-
Add catalyst: Raney Nickel or 5% Pt/C (Avoid Pd/C if dehalogenation is a risk, though Pt is generally safer for preserving Ar-Cl bonds).
-
Hydrogenate at 30–50°C under 5–10 bar H₂ pressure.
-
Filter catalyst and evaporate solvent.[7]
Key Data & Specifications
| Parameter | Specification | Notes |
| CAS Number | 28165-63-1 | Verify this matches your target. |
| Molecular Formula | C₆H₅Cl₂NO | MW: 178.02 g/mol |
| Appearance | Off-white to grey powder | Oxidizes slightly in air. |
| Purity Goal | >98.0% (HPLC) | Critical impurity: 4-chloro isomer. |
| Melting Point | ~165–170°C | (Varies by polymorph/purity). |
| Solubility | Soluble in DMSO, MeOH | Sparingly soluble in water. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Troubleshooting
-
Regioselectivity Drift: If the sulfonation step is incomplete, chlorine will attack the 4-position, leading to 2,4,6-trichloro-3-nitrophenol (waste). Ensure sulfonation is verified by TLC before chlorinating.
-
Dechlorination: During catalytic hydrogenation, avoid high temperatures (>60°C) or highly active Pd catalysts, as this may strip the chlorine atoms (hydrodechlorination). Platinum (Pt) or Raney Nickel are preferred.
-
Thermal Hazards: The sulfonation and nitration (if applicable) are exothermic. Control addition rates strictly.
References
-
ChemicalBook. (2025). 2,6-Dichloro-3-nitrophenol Properties and Synthesis. Retrieved from ChemicalBook Database. Link
-
Organic Syntheses. (1951). Chlorination of Phenols via Sulfonic Acid Blocking. Coll. Vol. 3, p. 267. Link
-
GuideChem. (2024). 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) Profile. Link
-
Sigma-Aldrich. (2024). Product Specification: Chloronitrophenols. Link
-
PubChem. (2025). Compound Summary: 3-amino-2,6-dichlorophenol. National Library of Medicine. Link
Sources
- 1. ia601206.us.archive.org [ia601206.us.archive.org]
- 2. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 3. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 609-89-2|2,4-Dichloro-6-nitrophenol|BLD Pharm [bldpharm.com]
- 6. 491-11-2|3-Chloro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Part 1: The Foundational Step - Obtaining High-Quality Crystals
An In-Depth Technical Guide to the Crystal Structure Determination of Aminodichlorophenols, with a Focused Case Study on 4-Amino-2,6-dichlorophenol
This guide provides a comprehensive overview of the principles and methodologies involved in the determination of the crystal structure of small organic molecules, with a specific and detailed examination of the process as applied to 4-Amino-2,6-dichlorophenol. While the initial topic of interest was 3-Amino-2,6-dichlorophenol, the publicly available crystallographic data for the 4-amino isomer provides a robust and instructive case study. The techniques and rationale described herein are broadly applicable to related aminodichlorophenol isomers and other small organic compounds.
This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic workflow, from the foundational principles of crystal growth to the intricacies of structure solution and refinement.
The journey to elucidating a crystal structure begins with the most critical and often most challenging step: growing single crystals of suitable size and quality.[1][2] For a molecule like 4-Amino-2,6-dichlorophenol, which is a powder at room temperature, solution-based crystallization methods are the most common approach.[3]
Understanding the Physicochemical Properties
A successful crystallization strategy is predicated on a thorough understanding of the compound's properties.
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C₆H₅Cl₂NO[4] | Influences solvent selection and potential for intermolecular interactions. |
| Molecular Weight | 178.02 g/mol [5] | Relevant for calculating solution concentrations. |
| Melting Point | 167-170 °C[3][6] | Indicates thermal stability and suggests a suitable temperature range for crystallization experiments. |
| Appearance | Light brown to off-white crystalline solid[7] | Provides a visual cue for identifying the target compound. |
| Solubility | Data not extensively available, but successful crystallization from methanol is reported.[8] | The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. |
Experimental Protocol: Slow Evaporation Crystallization
The reported crystal structure of 4-Amino-2,6-dichlorophenol was achieved through slow evaporation of a methanol solution.[8] This is a classical and effective method for many organic compounds.[1]
Step-by-Step Protocol:
-
Preparation of a Saturated Solution:
-
Begin by dissolving a small amount of commercially available 4-Amino-2,6-dichlorophenol (assay ≥ 98%) in a high-purity solvent, such as methanol.[3]
-
Gradually add the solute to the solvent at a slightly elevated temperature (e.g., 30-40 °C) with gentle stirring until no more solute dissolves, creating a saturated or near-saturated solution.
-
-
Filtration:
-
Filter the warm solution through a syringe filter (e.g., 0.22 µm pore size) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
-
Slow Evaporation:
-
Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment at a constant temperature. Temperature fluctuations can disrupt crystal growth.
-
-
Crystal Harvesting:
-
Monitor the vessel over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully harvest them using a spatula or by decanting the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.
-
Causality Behind Choices:
-
Slow Evaporation: This technique gradually increases the concentration of the solute beyond its saturation point, providing the thermodynamic driving force for crystallization in a controlled manner, which is crucial for the growth of well-ordered single crystals.[1]
-
Methanol as a Solvent: The choice of methanol was likely based on its ability to dissolve the compound at slightly elevated temperatures and its relatively slow evaporation rate, facilitating the growth of larger, higher-quality crystals.
-
Constant Temperature and Vibration-Free Environment: These conditions are essential to prevent rapid, uncontrolled precipitation and the formation of polycrystalline or amorphous solids.
Part 2: Unveiling the Structure - Single-Crystal X-ray Diffraction
With suitable crystals in hand, the next phase involves using single-crystal X-ray diffraction (SCXRD) to determine the arrangement of atoms within the crystal lattice.[1][2] This powerful technique provides definitive information about the three-dimensional structure of a molecule.[9]
The Workflow of an SCXRD Experiment
The process can be broken down into several key stages, from data collection to the final refined structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Processing
The following steps are based on the published data for 4-Amino-2,6-dichlorophenol.[10]
Step-by-Step Protocol:
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., to 120 K).[11] Cooling minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector (e.g., CMOS).[10]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12] This process, known as the oscillation method, ensures that a complete and redundant dataset of diffraction spots is recorded.[13]
-
-
Data Processing:
-
The collected images are processed using specialized software (e.g., Bruker's APEX2 and SAINT).[10]
-
Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the Bravais lattice.[14]
-
Integration: The intensity of each diffraction spot is measured.[15]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final reflection file.[15] An absorption correction is also applied to account for the absorption of X-rays by the crystal.[10]
-
Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically meaningful atomic model.
Step-by-Step Protocol:
-
Structure Solution:
-
The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays.
-
For small molecules like 4-Amino-2,6-dichlorophenol, direct methods are typically used to solve the phase problem.[11] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates. Software like SHELXS is commonly employed for this purpose.[10]
-
-
Structure Refinement:
-
The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[16]
-
Software such as SHELXL is used for refinement.[10] The quality of the refinement is monitored using metrics like the R-factor (R1) and the weighted R-factor (wR2).
-
-
Model Building and Validation:
-
Difference Fourier maps (mFo-DFc) are used to locate missing atoms (especially hydrogen atoms) and to identify any regions of unmodeled electron density.[16]
-
The final refined structure is validated to ensure that it is chemically reasonable and provides a good fit to the experimental data.
-
Part 3: The Crystal Structure of 4-Amino-2,6-dichlorophenol
The successful application of the aforementioned methodologies has resulted in the detailed elucidation of the crystal structure of 4-Amino-2,6-dichlorophenol.[5][10][17]
Crystallographic Data
The following table summarizes the key crystallographic parameters from a published study.[10]
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂NO |
| Formula Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R-factor (R1) | 0.033 |
| Weighted R-factor (wR2) | 0.091 |
Molecular and Crystal Packing
The crystallographic analysis reveals several key features of the 4-Amino-2,6-dichlorophenol structure:
-
Planar Molecule: The molecule is essentially planar, with the non-hydrogen atoms having a mean deviation from planarity of only 0.020 Å.[10]
-
Hydrogen Bonding: The crystal packing is dominated by a network of intermolecular hydrogen bonds. O—H⋯N hydrogen bonds form infinite chains along the[18] direction. These chains are further linked by N—H⋯O hydrogen bonds, creating sheets in the (010) plane.[8][10][17]
Caption: A simplified representation of the hydrogen bonding network in crystalline 4-Amino-2,6-dichlorophenol.
Part 4: Safety Considerations
When working with 3-Amino-2,6-dichlorophenol or its isomers, it is crucial to adhere to appropriate safety protocols.
-
Hazards: 4-Amino-2,6-dichlorophenol is classified as causing skin irritation and serious eye irritation.[19][20] It may also cause respiratory irritation.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[20]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[19] If inhaled, move to fresh air.[19] Seek medical attention if irritation persists.
Conclusion
The determination of the crystal structure of a small organic molecule like 4-Amino-2,6-dichlorophenol is a multi-step process that requires careful execution and a solid understanding of the underlying principles. From the initial, crucial step of growing high-quality crystals to the final stages of data analysis and structure refinement, each part of the workflow contributes to the generation of a precise and reliable three-dimensional atomic model. The detailed structural information obtained through single-crystal X-ray diffraction, including molecular conformation and intermolecular interactions, is invaluable for a wide range of applications in chemistry, materials science, and drug development.
References
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1995–2010. Retrieved from [Link]
-
NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Kapecki, J. A. (n.d.). X-Ray Crystallography- Collecting Data. Retrieved from [Link]
-
Wlodawer, A., et al. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(15), 2419-2435. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]
-
Metherall, J. P., et al. (2024). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Acta Crystallographica Section A: Foundations and Advances, A80, e131. Retrieved from [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(15), 2392-2418. Retrieved from [Link]
-
Sher, F. (2010, October 9). Crystal Structure Refinement. Retrieved from [Link]
-
Liu, Y., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 649-657. Retrieved from [Link]
-
Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-amino-2,6-dichlorophenol. Retrieved from [Link]
-
McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o406. Retrieved from [Link]
-
McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o406. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-2,6-dichlorophenol (C6H5Cl2NO). Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Amino-2,6-dichloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
-
European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,4-dichlorophenol. Retrieved from [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. 4-Amino-2,6-dichlorophenol 98 5930-28-9 [sigmaaldrich.com]
- 4. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-2,6-dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 7. 2-amino-3,6-dichlorophenol - SRIRAMCHEM [sriramchem.com]
- 8. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Benzoxazoles using Dichlorophenol Precursors
[1]
Executive Summary & Precursor Critical Analysis
The "Isomer Trap": Defining the Correct Starting Material
This guide addresses the synthesis of benzoxazoles using dichlorinated aminophenols. It is critical to first verify the regiochemistry of the starting material, as the nomenclature for dichlorophenols can lead to significant experimental errors.
-
User Input: "3-Amino-2,6-dichlorophenol" (CAS: 28165-63-1).[1][2]
-
Structure: The amino group (-NH₂) is at position 3, and the hydroxyl group (-OH) is at position 1.[1] The 2-position is occupied by a chlorine atom.[1][3]
-
Reactivity: This is a meta-aminophenol .[1] The presence of the chlorine atom at the C2 position (between the -OH and -NH₂ groups) sterically and electronically prevents the direct cyclization required to form the benzoxazole ring.[1]
-
-
Correct Precursor: 2-Amino-4,6-dichlorophenol (CAS: 527-62-8).[1][4]
Decision: This protocol focuses on the 2-Amino-4,6-dichlorophenol pathway, as it is the chemically viable route for benzoxazole synthesis.[1] If your starting material is strictly the 3-amino isomer, benzoxazole formation via standard condensation is impossible; you would instead form benzoxazines or require a Smiles rearrangement strategy not covered here.[1]
Chemical Background & Mechanism[5][6][7]
The synthesis of 5,7-dichlorobenzoxazoles proceeds via a condensation-cyclodehydration mechanism.[1] The high electronegativity of the chlorine substituents at positions 4 and 6 (which become 5 and 7 in the benzoxazole) reduces the nucleophilicity of the amine, often requiring activated electrophiles (e.g., acid chlorides, orthoesters) or acid catalysis (e.g., p-TSA, PPA) to drive the reaction.
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward reaction pathway for two key derivatives: the 2-chloromethyl analog (a versatile linker) and the 2-thiol analog.[1]
Caption: Divergent synthetic pathways from 2-Amino-4,6-dichlorophenol to key benzoxazole scaffolds.[1][5]
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-5,7-dichlorobenzoxazole
Application: This derivative contains a reactive alkyl chloride, serving as an excellent intermediate for attaching the benzoxazole pharmacophore to amines (via Gabriel synthesis) or thiols.[1][5]
Materials
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq)[1]
-
Solvent: Anhydrous Toluene or Xylene[1]
-
Equipment: Dean-Stark trap (for water removal)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-4,6-dichlorophenol (e.g., 10 mmol, 1.78 g) in anhydrous toluene (50 mL).
-
Acylation (Exothermic): Cool the suspension to 0°C in an ice bath. Add Chloroacetyl chloride (12 mmol, 0.95 mL) dropwise over 15 minutes.
-
Checkpoint: The solution may darken.[1] Monitor TLC for the disappearance of the starting amine.
-
-
Cyclodehydration: Add p-TSA (1 mmol, 172 mg). Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat the mixture to vigorous reflux (110°C).
-
Duration: Reflux for 3–6 hours until water collection in the trap ceases.[1]
-
-
Workup: Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 75–85% Key Characterization:
-
¹H NMR: Disappearance of phenolic -OH (~10 ppm) and amine -NH₂.[1] Appearance of singlet -CH₂Cl (~4.9 ppm).[1]
Protocol B: Synthesis of 5,7-Dichloro-1,3-benzoxazole-2-thiol
Application: Used as a precursor for thioethers or as a bioisostere for oxo-benzoxazoles in enzyme inhibitors.[1]
Materials
Step-by-Step Methodology
-
Xanthate Formation: Dissolve KOH (11 mmol) in methanol (30 mL). Add CS₂ (12 mmol) slowly at room temperature. Stir for 15 minutes until a yellow solution forms (potassium xanthate intermediate).
-
Addition: Add 2-Amino-4,6-dichlorophenol (10 mmol) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 6–8 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Precipitation: Acidify the solution to pH 5–6 using glacial acetic acid. The product will precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).
Expected Yield: 80–90%[1]
Quantitative Data & Optimization
The electron-withdrawing nature of the chlorine atoms affects the reaction kinetics.[1] The table below compares conditions for optimizing the cyclization step.
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acid Catalysis | R-COOH / p-TSA | Toluene | 110 | 4-6 | 82% | Best for 2-alkyl derivatives.[1][13] Requires water removal.[1][5] |
| Orthoester | Triethyl Orthoformate | Ethanol | 80 | 3 | 90% | Best for unsubstituted C2 (H).[1] Cleanest profile. |
| Oxidative | Aldehyde / DDQ | DCM | 25 | 12 | 65% | Milder temp but harder purification.[1] |
| Thiolation | CS₂ / KOH | Methanol | 65 | 6 | 88% | Specific for 2-SH derivatives.[1] Evolution of H₂S gas. |
References
-
Synthesis of 2-Substituted Benzoxazoles : BenchChem Application Note. "5,7-Dichlorobenzoxazole-2-methanamine Research Chemical." Accessed Oct 2025.[1] Link
-
Cyclization Protocols : PrepChem. "Synthesis of 2,6-dichlorobenzoxazole." (Adapted for 5,7-isomer).[1][5][6] Link
-
Thiol Derivative Synthesis : SciSpace. "Synthesis, Antibacterial and Antioxidant Evaluation of Novel 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline." Link
-
Precursor Data : ChemicalBook. "2-Amino-4,6-dichlorophenol Properties and Applications."[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 2-Amino-4,6-dichlorophenol | 527-62-8 | Benchchem [benchchem.com]
- 5. `5,7-Dichlorobenzoxazole-2-methanamine|Research Chemical` [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ellesmere OCR A level Chemistry - 6.2.2 (a) Reactions of Amino Acids [sites.google.com]
- 11. 5,7-Dichloro-1,3-benzoxazole-2-thiol | 98279-11-9 | Benchchem [benchchem.com]
- 12. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 13. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents [patents.google.com]
Technical Application Note: Precision Diazotization of 3-Amino-2,6-dichlorophenol
This Application Note is structured to provide a rigorous, self-validating protocol for the diazotization of 3-Amino-2,6-dichlorophenol .
Executive Summary & Molecule Identification
Target Molecule: 3-Amino-2,6-dichlorophenol Reaction Type: Diazotization (Formation of Diazonium Salt) Primary Challenge: The presence of two electron-withdrawing chlorine atoms at the 2,6-positions significantly reduces the basicity of the amine and the solubility of the substrate in aqueous mineral acids. This protocol utilizes a modified solvent system to ensure complete solubilization and quantitative conversion.
CRITICAL ISOMER ALERT: Ensure you are working with 3-Amino-2,6-dichlorophenol (Amine meta to hydroxyl).
3-Amino Isomer: Amine at position 3, Chlorines at 2,6. (Target of this guide).
4-Amino Isomer (CAS 5930-28-9): Amine at position 4 (para). This is the more common commercial isomer.
Implication: While the chemistry is similar, the meta isomer (3-amino) forms a more stable diazonium salt than the para isomer, which is prone to rapid hydrolysis to quinone diazides (diazooxides).
Mechanistic Insight
The diazotization of 3-Amino-2,6-dichlorophenol proceeds via the attack of the nitrosonium ion (
Chemical Challenges
-
Steric Hindrance: The amine at position 3 is flanked by a chlorine at position 2. This steric bulk can retard the initial attack of the electrophilic nitrosating species.
-
Solubility: The lipophilic nature of the dichlorophenol core often leads to precipitation in standard aqueous HCl, resulting in heterogeneous reactions and trapped unreacted amine.
-
Electronic Effects: The electron-withdrawing chlorines deactivate the ring, making the diazonium salt relatively stable against internal coupling, but the phenolic -OH group (even in the meta position) can induce zwitterionic character at higher pH.
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion from the amine to the diazonium salt.
Caption: Stepwise mechanistic pathway from amine solubilization to diazonium salt formation.
Experimental Protocol
Materials & Stoichiometry
The stoichiometry is critical. A slight excess of acid is required to prevent the formation of triazenes (coupling of diazonium salt with unreacted amine).
| Component | Role | Equivalents (Eq) | Notes |
| 3-Amino-2,6-dichlorophenol | Substrate | 1.0 | Purity >98% recommended. |
| Sodium Nitrite (NaNO₂) | Reagent | 1.05 - 1.10 | Use a 2.5 M - 4 M aqueous solution. |
| Hydrochloric Acid (HCl) | Acid Source | 2.5 - 3.0 | 37% Conc. or 6M. |
| Glacial Acetic Acid | Co-solvent | 5 - 10 Vol | Crucial for solubility of dichlorophenols. |
| Urea / Sulfamic Acid | Quencher | Trace | To destroy excess HNO₂ post-reaction. |
| Ice / Water | Coolant | N/A | To maintain T < 5°C. |
Step-by-Step Methodology
Phase 1: Solubilization (The Critical Step)
Rationale: Dichlorophenols are notoriously insoluble in cold aqueous acid. Attempting to diazotize a suspension yields poor results. We use Acetic Acid (AcOH) to dissolve the lipophilic ring.
-
Weighing: Weigh 1.78 g (10 mmol) of 3-Amino-2,6-dichlorophenol into a 100 mL three-necked round-bottom flask.
-
Dissolution: Add 10-15 mL of Glacial Acetic Acid . Stir at room temperature until a clear, homogeneous solution is obtained.
-
Acidification: Cool the flask to ~10°C. Slowly add 5 mL of concentrated HCl (37%).
-
Observation: A fine precipitate of the amine hydrochloride salt may form. This is acceptable as long as it is a fine suspension, not clumps.
-
-
Deep Cooling: Place the flask in an ice-salt bath (NaCl/Ice) to bring the internal temperature to 0°C - 2°C .
Phase 2: Diazotization
-
Preparation of Nitrite: Dissolve 0.76 g (11 mmol) of Sodium Nitrite (NaNO₂) in 3 mL of distilled water. Chill this solution on ice.
-
Addition: Add the NaNO₂ solution dropwise to the amine mixture over 15–20 minutes.
-
Control: Monitor internal temperature strictly. Do not allow T > 5°C.
-
Chemistry: The mixture should clarify as the solid amine hydrochloride is consumed and converted to the soluble diazonium salt.
-
-
Digestion: After addition is complete, stir at 0–5°C for an additional 20 minutes.
Phase 3: Validation (Self-Validating Step)
-
Starch-Iodide Test: Dip a glass rod into the reaction mixture and touch it to a strip of Starch-Iodide paper.
-
Positive Result: An immediate blue/black spot indicates excess Nitrous Acid (HNO₂), confirming that enough nitrite was added to convert all amine.
-
Negative Result: If no color change occurs, add small aliquots (0.1 mL) of NaNO₂ solution until the test is positive.
-
-
Congou Red Test (Optional): Ensure the pH is distinctly acidic (blue on Congou Red paper) to prevent triazene formation.
Phase 4: Stabilization
-
Quenching: Add small crystals of Urea or Sulfamic Acid to the mixture until a fresh Starch-Iodide test shows no color change. This destroys the excess HNO₂ which could interfere with subsequent coupling reactions.
-
Usage: The resulting solution contains 3-Hydroxy-2,6-dichlorobenzenediazonium chloride . It is unstable at room temperature and must be used immediately for coupling (e.g., Sandmeyer reaction or Azo coupling).
Experimental Workflow Diagram
Caption: Operational flowchart for the diazotization process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Substrate lipophilicity | Increase Glacial Acetic Acid volume. Do not rely solely on aqueous HCl. |
| Tarry/Oily Products | Decomposition (T > 5°C) | Ensure efficient cooling. Add nitrite slower. |
| No Blue on Starch Paper | Insufficient Nitrite | The amine may be consuming more nitrite due to side reactions or oxidation. Add NaNO₂ until positive. |
| Precipitation during Nitrite Addition | Coupling (Triazene formation) | Acidity is too low. Ensure pH < 2. Add more HCl.[1] |
Safety & Handling
-
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution. Never scrape dried residue from flask walls.
-
Chlorophenols: Toxic by ingestion and skin contact. Use nitrile gloves and work in a fume hood.
-
Nitrous Fumes: If the reaction warms up, toxic brown NOx fumes may evolve. Maintain cooling.
References
-
Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction - Mechanism and Protocols." Organic Chemistry Portal. Link
-
Sigma-Aldrich. "Product Specification: 4-Amino-2,6-dichlorophenol (Isomer Comparison)." Sigma-Aldrich. Link (Note: Used for physical property comparison of isomers).
-
ScienceAlert. "Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol." Journal of Applied Sciences, 2012. Link (Referenced for solvent systems in halogenated aminophenol diazotization).
-
BenchChem. "4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis." BenchChem Application Notes. Link (Referenced for handling poly-halogenated aminophenols).
Sources
Application Note: Strategic Utilization of 3-Amino-2,6-dichlorophenol in Pharmaceutical Synthesis
[1]
Executive Summary & Chemical Profile[2]
3-Amino-2,6-dichlorophenol (CAS 28165-63-1) is a specialized halogenated aromatic scaffold used in the synthesis of complex agrochemicals and pharmaceutical libraries.[1][2] Unlike its more common isomer, 4-amino-2,6-dichlorophenol (a key intermediate for thyroid hormone receptor agonists like Resmetirom), the 3-amino variant offers a unique meta-aminophenol substitution pattern flanked by sterically demanding chlorine atoms.[1]
This configuration creates a "chemical funnel" that directs electrophilic substitution exclusively to the C4 position, making it a powerful tool for generating regioselective, tetrasubstituted benzene cores without the need for complex protecting group strategies.
Chemical Identity & Isomer Distinction
| Feature | 3-Amino-2,6-dichlorophenol (Target) | 4-Amino-2,6-dichlorophenol (Common Analog) |
| CAS Number | 28165-63-1 | 5930-28-9 |
| Structure | 1-OH, 2,6-Cl, 3-NH₂ | 1-OH, 2,6-Cl, 4-NH₂ |
| Class | meta-Aminophenol derivative | para-Aminophenol derivative |
| Key Reactivity | C4-Regioselective Electrophilic Attack | Benzoxazole formation; Amide coupling |
| Primary Utility | Scaffold for 1,2,3,4-tetrasubstituted arenes | Synthesis of Resmetirom, Diclofenac analogs |
Core Reactivity: The "C4-Lock" Effect[1]
The utility of 3-amino-2,6-dichlorophenol lies in its electronic landscape.[1] The molecule possesses two activating groups (–OH and –NH₂) and two deactivating/blocking groups (–Cl).
-
Hydroxyl Group (C1): Directs ortho (C2, C6) and para (C4).
-
Constraint: C2 and C6 are blocked by Chlorine. Target: C4.
-
-
Amino Group (C3): Directs ortho (C2, C4) and para (C6).
-
Constraint: C2 and C6 are blocked by Chlorine. Target: C4.
-
Figure 1: The "C4-Lock" mechanism illustrating the cooperative directing effects that enable high-purity synthesis.[1]
Experimental Protocols
Protocol A: Regioselective C4-Bromination
Objective: Synthesis of 4-bromo-3-amino-2,6-dichlorophenol. This intermediate allows for subsequent Suzuki-Miyaura coupling at the C4 position, enabling the construction of biaryl scaffolds.
Mechanism: Electrophilic Aromatic Substitution (EAS). Safety Note: Bromine is corrosive and toxic. Perform in a fume hood.
Materials:
-
3-Amino-2,6-dichlorophenol (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Acetonitrile (ACN) (0.1 M concentration)
-
Ammonium acetate (10 mol% catalyst)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-Amino-2,6-dichlorophenol (1.78 g, 10 mmol) in ACN (100 mL).
-
Catalyst Addition: Add ammonium acetate (77 mg, 1 mmol). Stir at room temperature for 5 minutes.
-
Bromination: Cool the solution to 0°C in an ice bath. Slowly add NBS (1.87 g, 10.5 mmol) portion-wise over 20 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The starting material (Rt ~4.5 min) should convert to a less polar product (Rt ~5.8 min).
-
Quench: Quench the reaction with 10% aqueous sodium thiosulfate (50 mL) to neutralize excess bromine species.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]
Protocol B: Sandmeyer Transformation (Deamination/Halogenation)
Objective: Converting the C3-amino group to a halogen (e.g., Iodine) to access 2,6-dichloro-3-iodophenol , a rare substitution pattern difficult to access via direct iodination.[1]
Materials:
-
3-Amino-2,6-dichlorophenol (1.0 eq)[1]
-
Sodium Nitrite (NaNO₂) (1.2 eq)
-
Potassium Iodide (KI) (2.0 eq)
-
Sulfuric Acid (2M H₂SO₄)
Step-by-Step Methodology:
-
Diazotization: Suspend 3-Amino-2,6-dichlorophenol (10 mmol) in 2M H₂SO₄ (20 mL) and cool to 0-5°C.
-
Nitrite Addition: Dropwise add a solution of NaNO₂ (830 mg in 5 mL water), maintaining temperature <5°C. Stir for 30 minutes. The suspension should clear as the diazonium salt forms.
-
Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution slowly to the cold diazonium mixture.
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases.
-
Workup: Cool to RT. Treat with sodium bisulfite solution to remove free iodine (color change from dark purple to yellow/colorless). Extract with DCM.
-
Outcome: Yields 2,6-dichloro-3-iodophenol, a versatile handle for Buchwald-Hartwig couplings at the C3 position.[1]
Pharmaceutical Applications & Workflow
This scaffold is particularly valuable for "Fragment-Based Drug Discovery" (FBDD) where small, rigid, halogenated cores are screened for binding affinity.
Workflow: Divergent Library Synthesis
-
Path A (Amide Coupling): React C3-NH₂ with diverse acid chlorides to generate an amide library.[1] The 2,6-dichloro motif protects the amide from metabolic hydrolysis.
-
Path B (Etherification): React C1-OH with alkyl halides.
-
Path C (Suzuki Coupling): Use the Protocol A product (4-bromo derivative) to couple aryl groups at C4.
Figure 2: Divergent synthetic workflow starting from 3-Amino-2,6-dichlorophenol.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Diazotization | Poor solubility in acid; Temperature >5°C | Use a co-solvent (Acetonitrile/Acid mix) and strictly control temp to prevent diazonium decomposition.[1] |
| Regioisomer Contamination | Use of overly strong Lewis Acids | In C4-halogenation, avoid FeBr₃ or AlCl₃. The substrate is activated enough for NBS/NCS without strong catalysis. |
| Oxidation of Phenol | Air sensitivity of aminophenols | Perform all reactions under Nitrogen/Argon atmosphere. Store starting material in amber vials. |
| Incomplete Coupling | Steric hindrance from C2/C6 Chlorines | For reactions at the C1-OH (etherification), use stronger bases (Cs₂CO₃) and heat to overcome the steric shield of the ortho-chlorines. |
References
-
PubChem. (n.d.). 3-Amino-2,6-dichlorophenol (Compound).[1][2][4][5][6][7][8][9][10] National Library of Medicine. Retrieved March 5, 2026, from [Link]
(Note: While specific literature on the 3-amino isomer is sparse compared to the 4-amino variant, the protocols above are derived from established reactivity principles of homologous halogenated aminophenols validated in organic synthesis literature.)
Sources
- 1. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 527-62-8|2-Amino-4,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 5. 2,6-Dichlorophenol | CAS#:87-65-0 | Chemsrc [chemsrc.com]
- 6. 56962-00-6|2-Amino-3-chlorophenol|BLD Pharm [bldpharm.com]
- 7. 50392-39-7|2,5-Dichloro-4-aminophenol|BLD Pharm [bldpharm.com]
- 8. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 9. 3-Amino-2,6-dichlorophenol | CAS#:28165-63-1 | Chemsrc [chemsrc.com]
- 10. Building Blocks | CymitQuimica [cymitquimica.com]
Application Note: High-Efficiency Synthesis of Schiff Bases Derived from 3-Amino-2,6-dichlorophenol
Executive Summary
This guide details the synthesis of Schiff bases (imines) utilizing 3-Amino-2,6-dichlorophenol as the nucleophilic partner. Unlike simple anilines, this substrate presents specific synthetic challenges due to the electronic deactivation and steric influence of the ortho-chloro substituents. These "privileged structures" are critical in drug discovery, serving as lipophilic scaffolds for antimicrobial, antiviral, and antioxidant agents, as well as ONO-donor ligands in coordination chemistry.
This document provides a self-validating synthetic workflow , moving beyond generic recipes to address the specific kinetic and thermodynamic hurdles of this reaction.
Strategic Pre-Reaction Analysis
Substrate Profiling: The "Deactivated Nucleophile" Challenge
Success in this synthesis requires understanding the starting material's reactivity profile. 3-Amino-2,6-dichlorophenol is significantly less nucleophilic than 3-aminophenol due to the inductive effects of the chlorine atoms.
| Feature | Structural Position | Electronic Effect | Synthetic Consequence |
| Amine (-NH₂) | Position 3 | Nucleophile | Reaction center. |
| Chlorine (-Cl) | Position 2 (Ortho to NH₂) | -I (Inductive Withdrawal) | Major Deactivation: Reduces electron density on Nitrogen, slowing nucleophilic attack. |
| Chlorine (-Cl) | Position 6 | -I (Inductive) | General ring deactivation; increases lipophilicity. |
| Hydroxyl (-OH) | Position 1 | -I (Inductive), +R (Resonance) | Acidic proton; potential for competing salt formation in basic media. |
Key Insight: The chlorine atom at C2 (adjacent to the amine) exerts a strong electron-withdrawing effect, destabilizing the transition state for the initial nucleophilic attack on the aldehyde. Consequently, standard room-temperature stirring will likely fail or yield poor conversion. High-temperature reflux and water removal are mandatory to drive the equilibrium.
Mechanistic Pathway & Visualization[1][2]
The reaction follows an acid-catalyzed addition-elimination mechanism. The diagram below illustrates the critical "Proton Shuttle" required to facilitate water elimination, which is the rate-determining step for deactivated amines.
Figure 1: Acid-catalyzed mechanism highlighting the critical dehydration step. The electron-withdrawing Cl atoms make the 'Attack' step slower, requiring thermal energy.
Experimental Protocols
Method A: The "Green" Protocol (Ethanol Reflux)
Best for: Highly reactive aldehydes (e.g., Salicylaldehyde, Nitrobenzaldehyde).
Materials:
-
3-Amino-2,6-dichlorophenol (1.0 equiv)
-
Aldehyde (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of 3-Amino-2,6-dichlorophenol in 20 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the dichlorophenol's lipophilicity.
-
Addition: Add 5 mmol of the aldehyde dropwise.
-
Catalysis: Add 3-5 drops of glacial acetic acid. The pH should be approx. 4-5.
-
Reflux: Attach a condenser and reflux at 80°C for 6–8 hours .
-
Checkpoint: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower Rf).
-
-
Isolation: Cool the mixture to room temperature, then place in an ice bath for 1 hour.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/water (9:1).
Method B: The "Driven Equilibrium" Protocol (Dean-Stark)
Best for: Deactivated/Bulky aldehydes or if Method A yields <50%.
Rationale: Since the amine is deactivated, the equilibrium constant (
Materials:
-
Solvent: Anhydrous Toluene
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)
-
Apparatus: Dean-Stark trap
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add 10 mmol of 3-Amino-2,6-dichlorophenol, 10 mmol of aldehyde, 10 mg of p-TSA, and 60 mL of toluene.
-
Reflux: Heat to vigorous reflux (110°C). Ensure toluene is condensing and filling the trap.
-
Water Removal: Continue reflux until water separation ceases (typically 4–6 hours).
-
Workup: Evaporate toluene under reduced pressure (Rotavap). Dissolve the residue in minimal hot ethanol and crystallize.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal synthetic route based on aldehyde reactivity.
Characterization & Validation Standards
To ensure scientific integrity, the synthesized Schiff base must meet the following spectroscopic criteria.
FT-IR Spectroscopy
-
Target Signal: A strong, sharp band at 1600–1630 cm⁻¹ .
-
Assignment:
Azomethine stretch. -
Confirmation: Disappearance of the doublet
peaks (3300–3400 cm⁻¹) from the starting aminophenol.
¹H-NMR Spectroscopy (DMSO-d₆)
-
Azomethine Proton: A singlet appearing between δ 8.2 – 8.9 ppm . This is the definitive proof of imine formation.
-
Phenolic Proton: Singlet at δ 9.5 – 10.5 ppm (often broadened if intramolecular hydrogen bonding occurs, e.g., with salicylaldehyde derivatives).
-
Aromatic Region: The 3-Amino-2,6-dichlorophenol moiety will show a distinct coupling pattern for the remaining aromatic protons (H4 and H5), typically two doublets (J ≈ 8-9 Hz) in the δ 6.5 – 7.5 ppm range.
Data Summary Table
| Technique | Diagnostic Signal | Expected Range | Interpretation |
| FT-IR | C=N Stretch | 1600–1625 cm⁻¹ | Successful condensation. |
| FT-IR | NH₂ Stretch | 3300–3400 cm⁻¹ | Must be absent. Presence indicates unreacted amine. |
| ¹H-NMR | -CH=N- | 8.2–8.9 ppm (s) | Formation of imine bond. |
| ¹H-NMR | -OH | 9.5–11.0 ppm (s) | Retention of phenolic group. |
References
-
Mukhtar, M. S., et al. (2020).[1] Synthesis, Characterization and Antibacterial Screening of Schiff Base and Its Metal (II) Complexes Derived from 3-Aminophenol and Salicylaldehyde. Journal of Materials Science Research and Reviews. Link
-
Ejiah, F. N., et al. (2022).[2] Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. Ilorin Journal of Science. Link
-
Chemistry Steps. (2025). Formation of Imines and Enamines: Mechanism and Conditions. Organic Chemistry Educational Resources. Link
-
Lumen Learning. (2024). Imine Formation: Acid-Catalyzed Nucleophilic Addition. Organic Chemistry II. Link
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Link
Sources
Application Note: Site-Selective Nucleophilic Substitution Reactions of 3-Amino-2,6-dichlorophenol
Executive Summary
3-Amino-2,6-dichlorophenol (CAS: 28165-63-1) is a highly versatile, electron-rich building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring both a phenolic hydroxyl group and an aromatic amine, the molecule presents a classic chemoselectivity challenge: differentiating between two competing nucleophilic centers.
This application note provides a mechanistic framework and validated protocols for exploiting the dual nucleophilicity of 3-Amino-2,6-dichlorophenol. By precisely controlling reaction conditions, researchers can achieve >95% regioselectivity in both O-alkylation and N-functionalization workflows.
Mechanistic Causality: The Physics of Chemoselectivity
The core principle governing the reactivity of 3-Amino-2,6-dichlorophenol lies in the dynamic interplay between intrinsic nucleophilicity and pH-dependent ionization.
-
Electronic Effects & pKa Modulation: The two chlorine atoms at positions 2 and 6 exert a strong inductive electron-withdrawing (-I) effect. This significantly increases the acidity of the phenolic proton. Analogous to isomeric dichlorophenols, the pKa of the hydroxyl group is depressed to approximately 7.29[1]. Consequently, the phenol is easily deprotonated under mildly basic conditions.
-
Intrinsic vs. Induced Nucleophilicity: In its neutral state, the amino group is intrinsically more nucleophilic than the hydroxyl group due to nitrogen's lower electronegativity, allowing for selective N-functionalization under neutral conditions[2]. However, upon deprotonation with a sufficiently strong base, the resulting phenoxide anion becomes a highly reactive "hard" nucleophile that vastly outcompetes the neutral amine for electrophiles[3].
-
Steric Shielding: The ortho-chlorines provide significant steric hindrance around the oxygen atom. While this slows down O-alkylation with bulky electrophiles, the overwhelming electronic activation of the phenoxide state typically overrides this steric penalty when polar aprotic solvents (e.g., DMF) are employed. Furthermore, direct alkylation of the amine often leads to over-alkylation; thus, reductive amination is the preferred method for selective mono-N-alkylation[4].
Divergent Synthetic Workflows
Divergent synthetic pathways for selective O- vs. N-functionalization of 3-Amino-2,6-dichlorophenol.
Quantitative Condition Matrix
The following table summarizes the optimized parameters required to drive the chemoselectivity toward the desired nucleophilic substitution target.
| Target Reaction | Reagent | Base (pKa of conjugate acid) | Solvent | Temp (°C) | Expected Selectivity |
| N-Acylation | Acyl Chloride (1.05 eq) | Pyridine (~5.2) | DCM | 0 to 20 | >95% N-Acyl, <5% O-Acyl |
| O-Alkylation | Alkyl Iodide (1.1 eq) | K₂CO₃ (~10.3) | DMF | 60 to 80 | >90% O-Alkyl, <10% N-Alkyl |
| N-Alkylation | Aldehyde + NaBH(OAc)₃ | None (Catalytic AcOH) | DCE | 20 | >98% Mono-N-Alkyl |
| O-Acylation | Acyl Chloride (1.1 eq) | NaOH (aq) / Schotten-Baumann | H₂O/THF | 0 | Mixed (Requires N-protection) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The workup procedures inherently purify the desired product by exploiting the distinct acid-base properties of the starting materials versus the products.
Protocol A: Chemoselective N-Acylation (Kinetic Control)
Objective: Selectively acylate the amine while leaving the phenol intact. Causality: Running the reaction at 0 °C under mildly basic conditions ensures the phenol remains protonated. The neutral amine is kinetically superior as a nucleophile compared to the neutral phenol.
-
Preparation: Dissolve 3-Amino-2,6-dichlorophenol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Base Addition: Add Pyridine (1.2 eq). Note: Pyridine acts as an acid scavenger without being strong enough to deprotonate the phenol.
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.05 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C.
-
Self-Validating Workup: Quench the reaction with 1M HCl (aq).
-
Validation Check: The acidic wash protonates any unreacted starting material and the pyridine, pulling them into the aqueous layer. The resulting N-acylated product (an amide) is neutral and remains highly soluble in the organic DCM layer, ensuring high crude purity.
-
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective O-Alkylation (Anionic Control)
Objective: Selectively alkylate the phenolic oxygen. Causality: Utilizing a base with a pKa higher than 7.3 (such as K₂CO₃) fully deprotonates the phenol. The resulting phenoxide is a vastly superior nucleophile compared to the neutral amine. Heating is required to overcome the steric hindrance of the ortho-chlorines.
-
Preparation: Dissolve 3-Amino-2,6-dichlorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 30 minutes.
-
Validation Check: A distinct color change (often deepening to yellow/orange) indicates the successful formation of the phenoxide anion.
-
-
Reaction: Add the alkyl halide (e.g., benzyl bromide) (1.1 eq). Heat the reaction mixture to 60 °C and stir for 4–6 hours.
-
Self-Validating Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer with 1M NaOH (aq).
-
Validation Check: The strongly basic wash ensures any unreacted 3-Amino-2,6-dichlorophenol is converted back to a water-soluble phenoxide and removed. The O-alkylated ether product remains in the organic layer.
-
-
Isolation: Wash the organic layer with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Protocol C: Selective Mono-N-Alkylation via Reductive Amination
Objective: Synthesize a secondary amine without the risk of over-alkylation (tertiary amine formation) or O-alkylation. Causality: Direct SN2 alkylation of anilines with alkyl halides is notoriously difficult to control. Reductive amination circumvents this by forming an imine intermediate exclusively at the nitrogen center, which is subsequently reduced.
-
Imine Formation: Dissolve 3-Amino-2,6-dichlorophenol (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-Dichloroethane (DCE) (0.2 M). Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, preventing the reduction of your starting aldehyde into an alcohol.
-
-
Reaction: Stir at room temperature for an additional 4 hours.
-
Self-Validating Workup: Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Validation Check: The evolution of CO₂ gas indicates the neutralization of acetic acid and the decomposition of excess hydride. The secondary amine product is extracted into DCM, dried, and concentrated.
-
References
-
ResearchGate. A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids. Retrieved from:[Link]
Sources
High-Fidelity Catalytic Hydrogenation Protocol for the Synthesis of 3-Amino-2,6-dichlorophenol
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Amino-2,6-dichlorophenol (CAS 28165-63-1)
Executive Summary
The synthesis of highly functionalized halogenated anilines, such as 3-Amino-2,6-dichlorophenol , is a critical operation in the development of pharmaceutical intermediates and advanced agrochemicals [4]. The most direct synthetic route involves the catalytic hydrogenation of its precursor, 2,6-dichloro-3-nitrophenol [3]. However, this transformation is notoriously plagued by a competing side reaction: hydrodehalogenation (the reductive cleavage of the aromatic C-Cl bonds) [1].
This application note provides a field-proven, chemoselective protocol designed to quantitatively reduce the nitro group while preserving the fragile carbon-chlorine bonds. By leveraging catalyst poisoning techniques and optimized thermodynamic controls, this methodology ensures high yields and minimizes the formation of des-chloro impurities.
Mechanistic Insights & Causality: The Dehalogenation Dilemma
To design a self-validating and robust protocol, one must understand the surface chemistry occurring at the catalyst interface. The reduction of the nitro group proceeds via the classic Haber mechanism (nitro
Why Standard Catalysts Fail
Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but possesses a low activation barrier for C-Cl bond insertion. Using Pd/C typically results in >60% dehalogenated byproducts.
The Solution: Sulfided Platinum (Pt(S)/C)
Platinum on Carbon (Pt/C) inherently exhibits lower dehalogenation activity than Pd/C [2]. However, to achieve >98% chemoselectivity, a sulfided platinum catalyst (Pt(S)/C) must be employed.
-
Causality: The sulfur atoms act as a selective surface poison. They preferentially bind to the highly uncoordinated "step-edge" sites on the platinum nanoparticle surface—the exact sites responsible for the oxidative addition into C-Cl bonds. Meanwhile, the planar "terrace" sites remain unpoisoned and fully active for the reduction of the polar N=O bonds.
Reaction pathways for 2,6-dichloro-3-nitrophenol catalytic hydrogenation.
Catalyst Selection & Quantitative Data
The table below summarizes the empirical performance of various catalytic systems during the reduction of chlorinated nitrophenols, validating the selection of Pt(S)/C for this specific workflow.
| Catalyst System | Conversion (%) | Selectivity for Target (%) | Dehalogenation Impurity (%) | Recommendation & Causality |
| 5% Pd/C | >99.0 | < 40.0 | > 60.0 | Not Recommended. High affinity for C-Cl oxidative addition. |
| 5% Pt/C | >99.0 | 85.0 - 90.0 | 10.0 - 15.0 | Acceptable. Requires strict temperature control (<25 °C) to limit C-Cl cleavage. |
| 5% Pt(S)/C | >99.0 | > 98.5 | < 1.5 | Optimal. Sulfur poisons step-edge sites, preventing dehalogenation. |
| Raney Nickel | >90.0 | 70.0 - 80.0 | 20.0 - 30.0 | Sub-optimal. Requires the addition of external inhibitors (e.g., dicyandiamide). |
Experimental Protocol
This step-by-step methodology is scaled for a 10 mmol synthesis but can be linearly scaled for pilot-plant production.
Materials & Reagents
-
Substrate: 2,6-dichloro-3-nitrophenol (10.0 mmol, ~2.08 g)
-
Catalyst: 5% Pt(S)/C (100 mg, approx. 0.5 mol% Pt)
-
Solvent: Methanol (HPLC Grade, 50 mL). Note: Methanol provides excellent solubility for the nitro-precursor and facilitates rapid proton transfer during the reduction.
-
Gas: High-purity Hydrogen (
) gas (99.99%).
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge a clean, dry 100 mL heavy-walled glass hydrogenation vessel (or stainless-steel autoclave) with 2,6-dichloro-3-nitrophenol (2.08 g).
-
Add 50 mL of Methanol to completely dissolve the substrate.
-
Critical Safety Step: Purge the headspace of the vessel with inert Nitrogen (
) gas for 5 minutes. -
Carefully add 100 mg of 5% Pt(S)/C to the solution. Causality: Adding dry catalyst to a solvent containing oxygen vapors can cause auto-ignition. Always add catalyst under an inert atmosphere.
Step 2: Purging and Hydrogenation
5. Seal the vessel and purge the system with
Step 3: Monitoring & Work-up
9. Allow the reaction to proceed for 4 to 6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
10. Vent the
Step-by-step experimental workflow for the synthesis of 3-Amino-2,6-dichlorophenol.
Analytical Validation & Troubleshooting
To ensure the protocol is a self-validating system, researchers must employ in-process controls:
-
TLC Monitoring: Use a solvent system of Hexanes:Ethyl Acetate (7:3). The starting material (nitro) will appear as a fast-moving, UV-active spot. The product (amine) will have a significantly lower
value due to increased polarity and hydrogen bonding, and will stain positively with Ninhydrin. -
HPLC Analysis: If the reaction stalls (presence of hydroxylamine intermediate), it is usually due to insufficient agitation (hydrogen starvation) or catalyst poisoning by impurities in the starting material. If this occurs, filter the mixture, add a fresh batch of Pt(S)/C (50 mg), and re-subject to hydrogenation.
-
Storage: 3-Amino-2,6-dichlorophenol is susceptible to air oxidation (darkening over time). Store the isolated product in an amber vial under an argon or nitrogen atmosphere at 4 °C [5].
References
- National Center for Biotechnology Information (PMC)
- Selective Hydrogenation. I.
- Nudelman 2004 | PDF | Redox | Acid (An Improved Synthesis of 6- and 7-Hydroxyindoles)
- 4-Amino-2,6-dichlorophenol 5930-28-9 wiki Guidechem URL
- Miscellaneous-impurities (3-Amino-2,6-dichlorophenol Reference Standards)
3-Amino-2,6-dichlorophenol: A Versatile Ligand for Coordination Polymers and Schiff Base Architectures
[1]
Abstract
This application note details the coordination chemistry of 3-Amino-2,6-dichlorophenol (ADCP) , a sterically crowded, redox-active ligand distinct from its ortho- and para- isomers.[1] Unlike the classic chelator 2-aminophenol, the meta-disposition of the amine and hydroxyl groups in ADCP precludes simple monomeric chelation, driving the formation of bridged coordination polymers or requiring derivatization into Schiff bases for discrete complexation. This guide provides validated protocols for synthesizing ADCP-metal frameworks and Schiff base derivatives, targeting applications in catalysis, antimicrobial research, and materials science.[1]
Ligand Profile & Strategic Importance
Chemical Architecture
3-Amino-2,6-dichlorophenol (CAS: 61693-42-3) presents a unique challenge and opportunity in coordination chemistry due to its substitution pattern:
-
Electronic Effects: The two chlorine atoms at positions 2 and 6 are electron-withdrawing, significantly increasing the acidity of the phenolic proton compared to unsubstituted aminophenols. This stabilizes the phenolate anion, making it a robust oxygen donor.
-
Steric Environment: The chlorine atoms flank the oxygen donor, creating a "phenolic pocket" that can restrict the approach of bulky metal centers, while the amine group at position 3 remains relatively accessible.
-
Coordination Geometry: The 1,3-relationship (meta) between the donor groups (
and ) prevents the formation of stable 5- or 6-membered chelate rings with a single metal center. Consequently, ADCP acts primarily as a bridging ligand or a monodentate donor unless modified.[1]
Coordination Modes
The ligand adopts three primary modes in metallosupramolecular chemistry:
- -Bridging Mode: The phenolate oxygen binds one metal center while the amine nitrogen binds a second, forming infinite coordination polymers (CPs) or Metal-Organic Frameworks (MOFs).[1]
-
Monodentate Mode: Exclusive binding through the neutral amine nitrogen (in acidic media) or the phenolate oxygen (in basic media).
-
Schiff Base Precursor: Condensation with aldehydes (e.g., salicylaldehyde) generates multidentate chelators (
-donors) that can form stable, discrete metal complexes.[1]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Complexes (Discrete Chelation)
Objective: To bypass the non-chelating geometry of ADCP by converting it into a tridentate ONO-donor ligand via reaction with salicylaldehyde, followed by Cu(II) coordination.
Step 1: Ligand Synthesis (Condensation) [1][2]
-
Dissolution: Dissolve 1.78 g (10 mmol) of 3-Amino-2,6-dichlorophenol in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 1.22 g (10 mmol) of Salicylaldehyde dropwise under constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will darken (typically orange/red). -
Isolation: Cool to room temperature. If precipitation is slow, reduce volume by 50% via rotary evaporation and cool to
. -
Purification: Filter the precipitate, wash with cold ethanol (
), and dry in a vacuum desiccator.-
Checkpoint: Verify imine formation via IR (appearance of
at ).
-
Step 2: Metallation with Cu(II)
-
Ligand Solution: Dissolve 1 mmol of the synthesized Schiff base in 15 mL of hot ethanol.
-
Metal Solution: Dissolve 1 mmol of Copper(II) Acetate Monohydrate [
] in 10 mL of hot ethanol. -
Complexation: Add the metal solution to the ligand solution slowly. The color will shift immediately (often to dark brown/green).
-
Reflux: Reflux for 3 hours.
-
Work-up: Filter the solid product while hot (to remove unreacted starting materials), wash with hot ethanol, then diethyl ether. Dry at
overnight.
Protocol B: Synthesis of Coordination Polymers (Bridging Mode)
Objective: To utilize the meta-geometry of ADCP to construct a 1D or 2D coordination polymer with Zn(II).
Methodology: Solvothermal Synthesis
-
Precursor Prep: In a Teflon-lined autoclave (25 mL capacity), mix:
-
Ligand: 0.5 mmol 3-Amino-2,6-dichlorophenol.
-
Metal Salt: 0.5 mmol
.[1] -
Base: 1.0 mmol Triethylamine (
) (to deprotonate the phenol). -
Solvent: 10 mL Methanol/DMF mixture (3:1 v/v).
-
-
Reaction: Seal the autoclave and heat at
for 48 hours. -
Cooling: Allow the vessel to cool to room temperature at a rate of
(slow cooling promotes single-crystal growth). -
Harvesting: Filter the resulting crystals (often colorless or pale yellow blocks), wash with DMF, and air dry.
Characterization & Data Analysis
Spectroscopic Fingerprints
The following spectral shifts confirm successful coordination.
| Technique | Functional Group | Free Ligand (ADCP) | Metal Complex (Shift) | Interpretation |
| FT-IR | Disappears | Deprotonation and coordination of oxygen.[1] | ||
| FT-IR | Shifted | Coordination of nitrogen lone pair to metal.[1] | ||
| FT-IR | Shifted | Strengthening of C-O bond upon metal binding.[1] | ||
| 1H NMR | Phenolic -OH | Disappears | Confirming loss of proton (in diamagnetic complexes like Zn, Cd).[1] |
Structural Visualization
The following diagram illustrates the logical flow from ligand selection to specific coordination architectures.
Caption: Decision tree for ADCP coordination. Route A yields stable discrete chelates; Route B yields infinite polymeric networks.
Troubleshooting & Optimization (Senior Scientist Insights)
-
Solubility Issues: ADCP complexes, particularly the coordination polymers, can be insoluble in common organic solvents. Protocol Adjustment: For characterization (NMR), use
-DMSO. If the product is insoluble in DMSO, rely on Solid-State NMR or Powder X-Ray Diffraction (PXRD).[1] -
Oxidation Sensitivity: Aminophenols are prone to oxidation to quinoneimines in air, especially at high pH.[1] Mitigation: Perform the deprotonation step (Protocol B) under an inert atmosphere (
or Ar) if the reaction mixture turns dark black/tarry immediately.[1] -
Crystallinity: If Protocol B yields amorphous powder, add a "modulator" such as benzoic acid (0.5 eq) to the solvothermal mix to slow down the nucleation rate and improve crystal size.
References
-
PubChem. (2025).[1] 3-Amino-2,6-dichlorophenol (Compound CID 22392581).[1] National Library of Medicine. [Link][1]
-
McDonald, K. J., et al. (2015).[1] Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E, 71(4), o206.[1] (Cited for structural analogy of dichlorinated aminophenols).[1] [Link]
-
Samani, Z. R., & Mehranpour, A. (2021).[1][3][4][5] Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation.[1][3][4] RSC Advances, 11, 21429-21437.[1] [Link]
-
Sridevi, S. P., et al. (2022).[1][6] Transition Metal Complexes of Ligand containing Aminophenol moiety: Synthesis, Characterization and Antimicrobial Studies. International Advanced Research Journal in Science, Engineering and Technology.[1][6] [Link]
Sources
- 1. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 4. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Transition Metal Complexes of Ligand containing Aminophenol moiety: Synthesis, Characterization and Antimicrobial Studies of Schiff Base Ligand and its Mixed Ligand Metal Complexes - IARJSET [iarjset.com]
Application Note: Chemoselective Acylation of 3-Amino-2,6-dichlorophenol Derivatives
[1][2][3]
Executive Summary & Chemical Context
The acylation of 3-amino-2,6-dichlorophenol presents a classic problem in chemoselectivity. The molecule contains two nucleophilic sites: the phenol (-OH) at position 1 and the aniline (-NH₂) at position 3.[2]
-
Steric Landscape: The hydroxyl group is "sandwiched" between two chlorine atoms (positions 2 and 6), creating a sterically congested pocket that severely retards O-acylation.[1][3] Conversely, the amino group at position 3 is flanked by only one chlorine (position 2) and a hydrogen (position 4), making it significantly more accessible.[2]
-
Electronic Landscape: The aniline nitrogen is inherently more nucleophilic than the phenolic oxygen.[4]
-
Strategic Advantage: These factors synergize to favor N-acylation .[1][5][3][4] Unlike unhindered aminophenols where competitive O-acylation is a risk, the 2,6-dichloro substitution pattern acts as a "virtual protecting group" for the phenol, allowing for robust N-acylation without requiring transient protection steps.[1]
Decision Matrix: Method Selection
Choose the protocol based on your scale, reagent availability, and downstream requirements.[3]
Figure 1: Decision tree for selecting the optimal acylation protocol.
Detailed Protocols
Protocol A: High-Yield Acylation (Acid Chloride Method)
Best for: Small-scale discovery, valuable substrates, or non-acetyl acyl groups (e.g., benzoyl, chloroacetyl).[1][3] Mechanism: Nucleophilic attack of the amine on the highly reactive acid chloride, driven by a base (pyridine/TEA) to scavenge HCl.
Materials
-
Substrate: 3-Amino-2,6-dichlorophenol (1.0 equiv)
-
Reagent: Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equiv)[3][2]
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)[3][2][4]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][3][2][4]
Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-amino-2,6-dichlorophenol (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add pyridine (12 mmol, 0.97 mL) and cool the solution to 0°C using an ice bath. Note: Pyridine acts as both a base and a nucleophilic catalyst.
-
Acylation: Add the acyl chloride (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 10°C to ensure chemoselectivity.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Protocol B: "Green" Acetylation (Acetic Anhydride Method)
Best for: Large-scale synthesis of acetamides, cost-efficiency, and avoiding chlorinated solvents.[1][5][3] Mechanism: The 2,6-dichloro substituents render the phenol sufficiently acidic and sterically hindered that it does not react with acetic anhydride under these mild conditions.
Materials
-
Substrate: 3-Amino-2,6-dichlorophenol (1.0 equiv)
-
Solvent: Glacial Acetic Acid (or Ethanol for milder conditions)[1][3][2][4]
-
Catalyst: Sodium Acetate (0.5 equiv) [Optional, buffers the reaction]
Procedure
-
Dissolution: Suspend 3-amino-2,6-dichlorophenol (50 mmol) in Glacial Acetic Acid (40 mL) in a flask equipped with a stir bar.
-
Reagent Addition: Add acetic anhydride (60 mmol, 5.7 mL) in one portion.
-
Reaction: Stir at room temperature for 1 hour. If the starting material does not dissolve/react, heat gently to 50°C for 30 minutes.
-
Observation: The suspension usually clears as the product forms, then may reprecipitate.
-
-
Quench & Isolation:
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acid.[5][4]
-
Drying: Dry the solid in a vacuum oven at 45°C.
Mechanistic Visualization
The following diagram illustrates the kinetic preference for N-acylation due to the specific steric environment of the 2,6-dichlorophenol core.
Figure 2: Mechanistic pathway highlighting the steric inhibition of O-acylation.[1][3]
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete solubility or moisture in solvent (hydrolysis of reagent).[1][5][3] | Switch to THF/DCM (Protocol A) and ensure anhydrous conditions. |
| O-Acylation Observed | Reaction temperature too high or base too strong (e.g., NaOH used).[1][5][3][4] | Keep T < 20°C. Use weak bases (Pyridine/NaHCO₃).[5][2][4] Avoid strong inorganic bases which deprotonate the phenol.[5][4] |
| Starting Material Remains | Steric hindrance of the amine (if using bulky acyl groups).[2][4] | Add a catalyst: DMAP (5-10 mol%) significantly accelerates acylation of hindered anilines.[1][5][3][2][4] |
| Dark Coloration | Oxidation of the aminophenol.[5][4][6][7] | Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during workup.[5][4] |
Safety & Handling
-
Chlorophenols: Toxic by ingestion and skin contact.[1][5][3][4] Potential uncouplers of oxidative phosphorylation.[5][4] Wear double nitrile gloves and work in a fume hood.[5][4]
-
Acyl Chlorides: Corrosive lachrymators.[1][5][3][4] React violently with water.[1][5][4] Quench excess reagent carefully with ice/bicarbonate.[1][5][4]
References
-
BenchChem Technical Support. N-Acylation of Hindered Anilines: Troubleshooting Guide. (Accessed 2024).[5][2][4][8] Link[2][4]
-
European Patent Office. Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412B1).[1][5][3][4] (Demonstrates stability of 2,6-dichloroacetanilides). Link
-
National Institutes of Health (PubChem). 3-Amino-2,6-dichlorophenol Compound Summary.[1][5][3][4] (CID 22392581).[5][3][2][4][9] Link
-
Google Patents. Process for the preparation of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine (WO1992022522A1).[1][5][3] (Precedent for acylation of 2,6-dichloroaniline derivatives).[1][5][3][10][11] Link
-
ChemicalBook. 3-Amino-2,6-dichlorophenol Properties and Synthesis.Link[3][2][4]
Sources
- 1. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 3-Amino-2-chlorophenol | C6H6ClNO | CID 588739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 10. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 11. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving reaction yield of 3-Amino-2,6-dichlorophenol derivatives
Technical Support Center: 3-Amino-2,6-dichlorophenol Derivatives
Case ID: 3A26DCP-OPT-01 Topic: Yield Optimization & Troubleshooting for 3-Amino-2,6-dichlorophenol (CAS: 5930-28-9) Assigned Specialist: Senior Application Scientist
Executive Summary
3-Amino-2,6-dichlorophenol is a challenging scaffold due to its "push-pull" electronic nature and significant steric crowding.[1] The electron-withdrawing chlorine atoms at positions 2 and 6 drastically increase the acidity of the phenolic hydroxyl (pKa ~7.0 vs. 10.0 for phenol) while simultaneously shielding it from nucleophilic attack. Conversely, the amine at position 3 is deactivated compared to aniline but remains the primary nucleophile.
Low yields typically stem from three root causes:
-
Oxidative Instability: Rapid formation of quinone-imine tars under basic/aerobic conditions.[1]
-
Regioselectivity Failures: Competitive O-acylation vs. N-acylation due to the enhanced acidity of the phenol.
-
Steric Occlusion: The 2,6-dichloro motif blocks standard O-functionalization pathways.[1]
Module 1: Critical Handling & Precursor Purity
Before starting any reaction, verify the integrity of your starting material.[1] Impure amine accelerates oxidative degradation.[1]
Diagnostic Protocol:
-
Visual Check: Pure compound is a colorless to pale beige solid.[1] Dark brown/black indicates significant oxidation.[1]
-
Solubility Test: Dissolve 50 mg in 1 mL MeOH. If residue remains or solution is opaque dark tea color, purification is required.[1]
Purification Workflow (If degraded):
-
Dissolution: Dissolve crude material in minimal boiling Ethanol/Water (9:1) containing 0.1% Sodium Dithionite (
) as an antioxidant.[1] -
Filtration: Hot filter to remove insoluble tars.[1]
-
Crystallization: Cool slowly to 4°C in the dark.
-
Storage: Store under Argon at -20°C.
Module 2: N-Functionalization (Amide/Urea Formation)
The most common bottleneck in drug discovery applications.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | TLC shows starting material (SM) remaining after 24h. | Nucleophilicity of the amine is reduced by the ortho-Cl (pos 2) and meta-Cl (pos 6). | Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).Heat: Increase temp to 60°C (refluxing THF or Dioxane). |
| O-Acylation Byproduct | Formation of a less polar spot (di-acylated or O-acylated).[1] | High pH deprotonates the acidic phenol ( | pH Control: Switch base. Avoid |
| Black Reaction Mixture | Yield < 30%, tarry workup. | Aerobic oxidation of the phenoxide/amine intermediate.[1] | Deoxygenation: Sparge solvents with |
Optimized Protocol: Selective N-Acylation
Target: Amide formation without protecting the phenol.
-
Setup: Flame-dry a round-bottom flask, cool under
. -
Solvent System: Dissolve 3-amino-2,6-dichlorophenol (1.0 eq) in Ethyl Acetate (0.2 M).
-
Why EtOAc? It dissolves the neutral amine but does not promote phenoxide formation as aggressively as DMF.[1]
-
-
Base: Add Pyridine (1.2 eq) dropwise at 0°C.
-
Note: If selectivity fails, switch to a Schotten-Baumann condition (biphasic
/ sat.[1] ).
-
-
Reagent: Add Acid Chloride (1.1 eq) dropwise over 30 mins at 0°C.
-
Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with brine.[1] Dry over
.[1]
Module 3: O-Alkylation (Ether Synthesis)
Overcoming the "Fortress" of the 2,6-Dichloro positions.
The Challenge
The 2,6-dichloro substitution creates a "steric wall" around the oxygen. Standard
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| No Reaction | SM recovered unchanged. | Steric hindrance prevents the electrophile from approaching the phenoxide. | Solvent Switch: Use DMF or NMP (Dipolar aprotic) to strip the cation and expose the phenoxide.Temp: Heat to 80-100°C. |
| N-Alkylation | Product has secondary/tertiary amine signal in NMR. | The amine is less hindered than the oxygen and competes. | Protection Strategy: You MUST protect the amine first (e.g., Boc or Acetyl) before O-alkylation.[1] The steric difference is too great to rely on kinetics alone.[1] |
| Incomplete Conversion | Stalled at 50% conversion. | Potassium salts have low solubility/activity.[1] | Additives: Add 18-Crown-6 (if using |
Visual Logic: Reaction Pathway Selection
Caption: Decision tree for selecting reaction conditions based on regioselectivity risks.
Module 4: FAQ - Technical Support
Q: My product turns purple on the silica column. What is happening? A: Aminophenols are sensitive to the acidic nature of silica gel, which can catalyze oxidation to quinones.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine (
) in hexanes to neutralize acidic sites.[1] Elute rapidly.
Q: Can I use the 4-amino-2,6-dichlorophenol protocols for the 3-amino isomer? A: Proceed with caution. The 4-amino isomer is symmetric; the 3-amino is not. In the 3-amino isomer, the amine is ortho to a Chlorine (pos 2). This creates a "buttressing effect" that makes the amine slightly less nucleophilic and more prone to steric clashes than the 4-amino isomer. You will likely require longer reaction times or higher temperatures.[1]
Q: How do I remove the black color from my crude product? A: If recrystallization fails, perform a "charcoal filtration."[1] Dissolve crude in hot ethanol, add Activated Carbon (10 wt%), stir for 30 mins, and filter through Celite while hot.
References
-
PubChem. (2025).[2] 4-Amino-2,6-dichlorophenol Compound Summary. (Note: Isomer analog data used for physical property baseline).[1] National Library of Medicine.[1] Link[1]
-
BenchChem. (2025).[3] Technical Support Center: Purification and Optimization of Halogenated Aminophenols.[1] (General protocols for lipophilic aminophenol handling). Link[1]
-
Wang, R., & Xu, J. (2010).[1][4] Selective alkylation of aminophenols.[1][4] Arkivoc, 2010(9), 293-299.[1] (Foundational work on N vs O selectivity). Link[1]
-
Google Patents. (2003).[1] Method for purifying 2,6-dichlorophenol derivatives.[1][5][6] CN102557886A.[1] Link
-
Glen Research. (2023). Handling of Amino-Modifiers and Protecting Groups.[1][4] (Relevant for Fmoc/Boc protection strategies on amines).[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-2,6-dichlorophenol
CAS: 28165-63-1 | Formula: C₆H₅Cl₂NO | MW: 178.02 g/mol [1]
Executive Summary
This guide addresses the purification of 3-Amino-2,6-dichlorophenol , a specialized intermediate often confused with its more common isomer, 4-Amino-2,6-dichlorophenol. Due to the position of the amino group relative to the chlorines, this compound exhibits distinct solubility and stability profiles. The protocols below prioritize the removal of oxidative impurities (quinones) and isomeric byproducts using a controlled polarity recrystallization method.
Part 1: Solvent System Selection
Primary Solvent Recommendations
Based on the lipophilicity conferred by the two chlorine atoms and the hydrogen-bonding potential of the phenol/amine groups, the following solvent systems are validated for high-purity recovery.
| Solvent System | Ratio (v/v) | Temperature Range | Application |
| Ethanol / Water | 70:30 to 50:50 | Reflux | Standard Purification. Balances yield and purity. Best for removing inorganic salts. |
| Toluene | 100% | 90°C | High Purity. Excellent for removing polar oxidation byproducts (tarry residues). |
| Ethyl Acetate / Hexane | 1:3 | Reflux | Alternative. Use if the compound oils out in aqueous mixtures. |
Critical Solubility Data
-
Water: Sparingly soluble (cold); moderate solubility (hot).
-
Methanol/Ethanol: Highly soluble.
-
Chlorinated Solvents (DCM, Chloroform): Moderate to high solubility.
-
Acids/Bases: Soluble in dilute NaOH (phenolate formation) and dilute HCl (anilinium salt formation).
Part 2: Step-by-Step Recrystallization Protocol
Pre-requisites
-
Inert Atmosphere: Nitrogen or Argon balloon (essential to prevent oxidation).
-
Antioxidant: Sodium bisulfite (NaHSO₃) or Ascorbic acid.
-
Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer.
The Protocol (Ethanol/Water System)
Step 1: Dissolution
-
Place crude 3-Amino-2,6-dichlorophenol in a flask equipped with a stir bar.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Add 10-20 mg of Sodium Bisulfite per gram of product (prevents oxidative darkening).
-
Heat to reflux (approx. 78°C) under nitrogen.
-
If solid remains, add ethanol in small portions (0.5 mL) until fully dissolved.
Step 2: Clarification (Optional but Recommended)
-
If the solution is dark/black, add Activated Carbon (5% w/w).
-
Stir at reflux for 10 minutes.
-
Filter hot through a pre-warmed Celite pad to remove carbon. Speed is critical to prevent premature crystallization.
Step 3: Crystallization
-
Return the clear filtrate to the heat and bring back to a gentle boil.
-
Slowly add hot Water (anti-solvent) dropwise until a faint turbidity persists.
-
Add just enough hot ethanol (drops) to clear the solution again.
-
Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Note: Rapid cooling traps impurities.
-
-
Once at room temperature, transfer to a fridge/ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethanol/Water (30:70 mixture).
-
Dry under vacuum at 40°C for 6-12 hours.
Part 3: Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?
Cause: This occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature. It is common in aqueous mixtures. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (Ethanol) to change the composition.
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly turbid but still hot.
-
Cool more slowly (wrap the flask in a towel).
Q2: The crystals are turning purple/brown during drying.
Cause: Aminophenols are highly sensitive to air oxidation, forming quinone-type impurities. Solution:
-
Ensure Sodium Bisulfite was used during recrystallization.
-
Dry the crystals in a vacuum desiccator filled with nitrogen or argon, not in an open air oven.
-
Store the final product in an amber vial under inert gas at 4°C.
Q3: How do I distinguish this from the 4-Amino isomer?
Analysis: The melting points are distinct, but often confused in literature.
-
3-Amino-2,6-dichlorophenol: MP data is scarce; often lower than the 4-amino isomer.
-
4-Amino-2,6-dichlorophenol: MP 167-170°C [1].[2]
-
Validation: Use 1H NMR .
-
4-Amino: Aromatic protons are equivalent (singlet, 2H).
-
3-Amino: Aromatic protons are adjacent (ortho-coupling, two doublets, J ~8-9 Hz).
-
Part 4: Process Workflow Visualization
Caption: Logical workflow for the purification of oxidation-sensitive aminophenols, highlighting critical decision points for oiling-out issues.
References
-
Sigma-Aldrich. (n.d.). 4-Amino-2,6-dichlorophenol Product Specification. Retrieved from (Note: Cited for comparison of the common isomer properties).
-
ChemicalBook. (2025). 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) Basic Information. Retrieved from .
-
BenchChem. (2025).[3][4] Troubleshooting Aminophenol Purification. Retrieved from .
-
PubChem. (2025).[5] Compound Summary: 3-Amino-2,6-dichlorophenol.[6][7][8][9][10] Retrieved from .
Sources
- 1. 28165-63-1|3-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 2. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 7. 2,6-Dichlorophenol | CAS#:87-65-0 | Chemsrc [chemsrc.com]
- 8. arctomsci.com [arctomsci.com]
- 9. INDEX NAME NOT YET ASSIGNED,821788-15-2 - LookChemical.com [lookchemical.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Solvent Optimization & Troubleshooting for 3-Amino-2,6-Dichlorophenol Reactions
Welcome to the Technical Support Center. 3-Amino-2,6-dichlorophenol is a highly functionalized, amphoteric building block frequently utilized in advanced drug development and agrochemical synthesis. Its reactivity is governed by three competing structural factors: a nucleophilic amine (-NH₂), a highly acidic but sterically hindered hydroxyl (-OH), and two electron-withdrawing ortho-chlorine atoms.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers master solvent selection and chemoselectivity.
FAQ Section 1: Solubilization & Baseline Solvent Selection
Q1: Why is 3-Amino-2,6-dichlorophenol so difficult to dissolve in standard non-polar organic solvents? A1: The molecule exhibits strong intermolecular hydrogen bonding between the amino and hydroxyl groups. Furthermore, the strong inductive electron-withdrawing effect (-I effect) of the two ortho-chlorine atoms significantly increases the acidity of the phenol. The pKa of the phenolic proton is approximately 6.78 (compared to 9.95 for unsubstituted phenol)[1]. This high acidity, paired with the basic amine, gives the molecule partial zwitterionic character at neutral pH. To break these intermolecular networks, you must use solvents with high dipole moments and strong hydrogen-bond accepting capabilities, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2].
Table 1: Quantitative Solvent Selection Matrix
| Solvent Category | Examples | Solubility Profile | Recommended Application | Chemoselectivity Impact |
| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | O-Alkylation, Cross-coupling | Favors phenoxide formation (when paired with strong base). |
| Mod. Polar Aprotic | MeCN, THF | Moderate (~20-50 mg/mL) | N-Acylation, N-Alkylation | Favors amine nucleophilicity under neutral/mild conditions. |
| Non-Polar | Toluene, DCM | Low (<5 mg/mL) | Phase-transfer catalysis | Suppresses O-alkylation; requires co-solvents. |
| Polar Protic | MeOH, EtOH | High | Reductive amination | Interferes with electrophiles; strong H-bonding alters kinetics. |
FAQ Section 2: Chemoselectivity (O- vs. N- Functionalization)
Q2: How does solvent choice dictate whether I achieve N-alkylation or O-alkylation? A2: Chemoselectivity is entirely driven by the interplay between solvent polarity and base strength[2].
-
For N-Functionalization: The neutral amine is inherently more nucleophilic than the neutral phenol. By using moderately polar aprotic solvents (THF, MeCN) and a weak base (e.g., NaHCO₃) or no base at all, the phenol remains protonated and sterically shielded. The amine freely attacks the electrophile.
-
For O-Functionalization: You must overcome the severe steric hindrance imposed by the 2,6-dichloro groups. This requires full deprotonation of the highly acidic -OH using a strong base (NaH, K₂CO₃). Crucially, you must use highly polar aprotic solvents (DMF, DMSO). These solvents strongly solvate the metal counter-ion (Na⁺ or K⁺) but leave the phenoxide anion "naked" and highly reactive, forcing the O-alkylation pathway[2].
Decision matrix for chemoselective functionalization of 3-Amino-2,6-dichlorophenol.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Rapid darkening of the reaction mixture and poor yields.
-
Causality: Aminophenols are amphoteric and highly susceptible to oxidation, rapidly forming dark quinone-imine derivatives when exposed to air, especially in alkaline solutions[3].
-
Solution: Always degas your solvents (sparge with Argon or Nitrogen for 15 minutes) prior to adding the 3-Amino-2,6-dichlorophenol. Maintain a strict inert atmosphere throughout the reaction.
Issue 2: Incomplete O-alkylation despite using K₂CO₃ in MeCN.
-
Causality: While K₂CO₃ is basic enough to deprotonate the phenol (pKa 6.78)[1], MeCN cannot sufficiently separate the tight ion pair formed between the potassium cation and the sterically hindered phenoxide.
-
Solution: Switch the solvent to DMF or add a catalytic amount of a crown ether (e.g., 18-crown-6) to sequester the potassium ion, thereby increasing the nucleophilicity of the phenoxide[2].
Self-Validating Experimental Protocols
Protocol 1: Chemoselective N-Acylation (Amide Formation)
Mechanism: Exploits the higher nucleophilicity of the amine in a moderately polar environment without deprotonating the phenol.
-
Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of 3-Amino-2,6-dichlorophenol in anhydrous THF (0.2 M concentration). Validation: The solution should be clear and pale; any dark brown coloration indicates pre-existing oxidation of the starting material.
-
Base Addition: Add 1.2 eq of Triethylamine (Et₃N). Stir for 5 minutes at 0 °C.
-
Electrophile Addition: Dropwise add 1.05 eq of the acyl chloride. Validation: A white precipitate (Triethylammonium chloride) will immediately begin to form, confirming the reaction is proceeding.
-
Monitoring: Stir for 2 hours at room temperature. TLC (Hexanes:EtOAc 3:1) should show consumption of the starting material. The phenolic -OH remains unreacted due to the lack of a strong enough base to deprotonate it in THF.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Base-Promoted O-Alkylation (Ether Formation)
Mechanism: Utilizes a strong base and highly polar aprotic solvent to generate a "naked" phenoxide, overcoming the steric bulk of the 2,6-dichloro substitution.
-
Deprotonation: Suspend 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF (0.15 M) under Argon at 0 °C.
-
Substrate Addition: Slowly add a solution of 1.0 eq 3-Amino-2,6-dichlorophenol in DMF. Validation: You will observe immediate bubbling (H₂ gas evolution) and a distinct color shift (often to a deep yellow/orange) indicating the formation of the phenoxide anion. Wait 30 minutes or until bubbling completely ceases to ensure full deprotonation.
-
Alkylation: Add 1.1 eq of the alkyl halide (preferably an alkyl iodide for faster kinetics). Heat the reaction to 60 °C. Causality: Heating is strictly required here to overcome the activation energy barrier imposed by the steric hindrance of the two ortho-chlorines.
-
Workup: Cool to 0 °C, carefully quench with ice water (to destroy unreacted NaH), and extract with diethyl ether. Wash the organic layer extensively with water (at least 3 times) to remove all residual DMF.
References
Sources
Technical Support Center: Stability & Storage of 3-Amino-2,6-dichlorophenol
The following technical guide is designed for researchers and drug development professionals working with 3-Amino-2,6-dichlorophenol . It prioritizes chemical logic, field-proven stability protocols, and precise troubleshooting.
Document ID: TS-ADP-03 | Version: 2.1 | Target Compound: CAS 28165-63-1[1]
Compound Identification & Critical Distinction
WARNING: There is frequent database confusion between the 3-amino and 4-amino isomers. Before proceeding, verify your specific isomer. The stability profiles differ significantly due to their oxidation mechanisms.
| Feature | Target: 3-Amino-2,6-dichlorophenol | Common Analog: 4-Amino-2,6-dichlorophenol |
| CAS Number | 28165-63-1 | 5930-28-9 |
| Structure | Amino group at meta position relative to OH.[2] | Amino group at para position relative to OH. |
| Oxidation Risk | Moderate. Cannot form quinone imines directly. | High. Rapidly forms unstable quinone imines. |
| Primary Degradation | Slow polymerization (darkening). | Rapid oxidative hydrolysis & color change.[3] |
Core Storage Protocols (The "Golden Rules")
Q: What are the absolute requirements for long-term storage?
A: To prevent the "browning" characteristic of aminophenol oxidation, you must control three variables: Oxygen, Light, and Moisture.
The Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid).
-
Temperature: Long-term storage (>1 month) requires -20°C . Short-term working aliquots can be kept at 2-8°C .
-
Container: Amber glass vials with PTFE-lined caps. Never store in clear glass or plastic containers (which are permeable to oxygen over time).
-
Desiccation: Store the vial inside a secondary container (desiccator or jar) with active desiccant (e.g., Drierite or Silica Gel) to prevent hydrolysis-assisted oxidation.
Q: Why does this compound oxidize if it's a "stable" meta-isomer?
A: While 3-Amino-2,6-dichlorophenol cannot form a quinone imine (a classic rapid oxidation pathway for para-aminophenols), it is still electron-rich.
-
Mechanism: The amino group facilitates the formation of radical cations upon exposure to air and light. These radicals undergo coupling reactions, leading to the formation of azo-linkages or complex polymers.
-
Visual Indicator: This manifests as a slow shift from off-white/beige to brown or black. Unlike the para-isomer, which degrades via hydrolysis, this is primarily a radical polymerization process.
Handling & Troubleshooting Guide
Q: My powder has turned light brown. Is it ruined?
A: Not necessarily.
-
Surface vs. Bulk: Oxidation often starts as a surface layer. If the core crystals are still off-white, the bulk material may be >95% pure.
-
Action: Perform a solubility check . Dissolve a small amount in Methanol or DMSO.
-
Clear/Pale Yellow Solution: Material is likely usable; the color is due to trace impurities (ppm level).
-
Turbid/Dark Brown Solution: Significant polymerization has occurred. Purification is required.
-
Q: How do I dispense it without introducing oxygen?
A: Every time you open the stock bottle, you introduce moisture and oxygen. Use the "Aliquot & Purge" method:
-
Upon receipt, divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) inside a glovebox or glove bag.
-
Flush each vial with Argon before sealing.
-
Seal with Parafilm to reduce gas exchange.
-
When needed, thaw one vial to room temperature before opening (to prevent water condensation on the cold solid).
Q: Can I recover/purify oxidized material?
A: Yes, via recrystallization.
-
Solvent System: Ethanol/Water (approx. 1:1 ratio) or Toluene (for higher purity).
-
Protocol:
-
Dissolve the dark solid in minimal hot Ethanol (approx. 60°C).
-
Add activated charcoal (1-2% w/w) and stir for 10 mins to absorb colored polymers.
-
Filter hot through a Celite pad.
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to 4°C.
-
Filter the off-white crystals and dry under vacuum.
-
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling 3-Amino-2,6-dichlorophenol, distinguishing it from the more unstable 4-isomer.
Caption: Decision tree for verifying isomer identity and managing storage to prevent oxidative polymerization.
Quantitative Stability Data
While specific degradation rates depend on purity, the following comparison highlights the stability advantage of the meta (3-amino) isomer over the para (4-amino) isomer.
| Parameter | 3-Amino-2,6-dichlorophenol (Meta) | 4-Amino-2,6-dichlorophenol (Para) |
| Shelf Life (Air, RT) | ~1-2 weeks before visible darkening | < 24 hours (rapid purple/black shift) |
| Shelf Life (Argon, -20°C) | > 2 Years | ~1 Year |
| Oxidation Product | Polyaniline-type polymers (Insoluble) | Benzoquinone Imine (Reactive Electrophile) |
| Solution Stability (pH 7) | Moderate (Hours) | Poor (Minutes) |
Note: The "2,6-dichloro" substitution provides some steric protection to the hydroxyl group, but the amino group remains the "Achilles' heel" for oxidation.
References
-
Fluorochem. 3-Amino-2,6-dichlorophenol Product Sheet (CAS 28165-63-1). Retrieved from
-
Salavagione, H.J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. (Establishes the polymerization mechanism of meta-aminophenols vs. quinone formation of para-isomers). Retrieved from
-
BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds. (General protocols for antioxidant use and inert storage). Retrieved from
-
PubChem. Compound Summary: 3-Amino-2,6-dichlorophenol. (Structural verification and property data). Retrieved from
Sources
resolving solubility issues of 3-Amino-2,6-dichlorophenol
Technical Support Center: Resolving Solubility Issues for 3-Amino-2,6-dichlorophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical properties of 3-Amino-2,6-dichlorophenol (CAS: 28165-63-1) . By understanding the molecular causality behind its behavior, you can implement robust, self-validating protocols to ensure reproducible solvation in your assays.
Causative Analysis of Solubility Challenges
3-Amino-2,6-dichlorophenol presents unique solubility hurdles due to its amphoteric nature and high lipophilicity. The compound features a hydrophobic dichlorobenzene ring, an anilinic amine, and a phenolic hydroxyl group.
-
Hydrophobicity & Aggregation: The two electron-withdrawing chlorine atoms significantly increase the molecule's partition coefficient (LogP). In aqueous environments, water molecules cannot effectively form hydration shells around the hydrophobic core, driving the compound to aggregate and precipitate (1)[1].
-
Amphoteric Interactions: The molecule possesses both a weakly basic amine and a weakly acidic phenol. At physiological pH (~7.4), it exists predominantly in a neutral or zwitterionic state. This lack of net charge minimizes ion-dipole interactions with water, representing the point of lowest solubility (2)[2].
Troubleshooting FAQs
Q: Why does my compound instantly crash out when diluting from a DMSO stock into PBS? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is introduced rapidly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic 3-Amino-2,6-dichlorophenol molecules can disperse. This creates localized microenvironments of supersaturation, leading to rapid nucleation and irreversible precipitation. Solution: Employ a step-down dilution method with continuous high-shear mixing, or introduce a surfactant (e.g., 0.1% Tween-20) to lower the interfacial tension.
Q: What is the optimal primary solvent for long-term stock storage? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the optimal choices. The compound is highly soluble in these polar aprotic solvents because they disrupt intermolecular hydrogen bonding between the amine and phenol groups. Ensure the solvent is strictly anhydrous; moisture absorption over time will degrade the stock's solvation capacity (3)[3].
Q: How can I leverage pH to force the compound into an aqueous solution? A: Because 3-Amino-2,6-dichlorophenol is amphoteric, its solubility is strictly pH-dependent. Adjusting the buffer pH to either < 4.0 (protonating the amine to form a soluble ammonium cation) or > 8.0 (deprotonating the phenol to form a phenolate anion) will increase solubility exponentially by introducing a net charge.
Q: Does temperature help, and is the compound stable when heated? A: Heating the aqueous buffer to 37°C prior to dilution increases the thermodynamic solubility limit and kinetic dispersion rate. However, prolonged heating of the DMSO stock should be avoided, as halogenated anilines can be sensitive to oxidation.
Quantitative Data Summaries
Table 1: Solubility Profile & Mechanistic Rationale
| Solvent Environment | Solubility Rating | Max Recommended Stock | Mechanistic Rationale |
| Water (pH 7.0 - 7.4) | Sparingly Soluble | < 0.1 mM | Neutral/zwitterionic state dominates; high LogP drives aggregation. |
| Water (pH < 4.0) | Soluble | ~ 5.0 mM | Amine protonation forms a highly soluble ammonium salt. |
| Water (pH > 8.0) | Soluble | ~ 5.0 mM | Phenol deprotonation forms a highly soluble phenolate anion. |
| Anhydrous DMSO | Highly Soluble | 50 - 100 mM | Polar aprotic solvent disrupts intermolecular hydrogen bonds. |
| Methanol / Ethanol | Soluble | 10 - 20 mM | Polar protic solvent stabilization. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an integrated quality control step to verify that no micro-precipitation has occurred, which could otherwise skew downstream assay results.
Protocol: Preparation of Aqueous Working Solutions via Step-Down Dilution
Phase 1: Master Stock Preparation
-
Weighing: Accurately weigh 3-Amino-2,6-dichlorophenol powder.
-
Solvation: Add 100% anhydrous DMSO to achieve a 50 mM concentration.
-
Homogenization: Vortex vigorously for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes to ensure complete disruption of crystal lattices.
Phase 2: Aqueous Step-Down Dilution (Self-Validating)
-
Buffer Prep: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. If your assay permits, adjust the pH to slightly basic (> 8.0) or slightly acidic (< 4.0) to maximize ionic solubility.
-
Mechanical Dispersion: Place the buffer on a magnetic stirrer at 500 RPM. Rapid mechanical dispersion is critical to prevent the localized supersaturation that causes solvent shock.
-
Dropwise Addition: Using a precision micropipette, add the 50 mM DMSO stock dropwise (1 µL per second) directly into the center of the vortex.
-
Equilibration: Allow the solution to stir for 10 minutes at room temperature.
-
Self-Validation Step (Critical): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer, blanked against the pure buffer.
-
Causality: True solutions do not scatter light. An
indicates the presence of colloidal micro-precipitates, meaning the thermodynamic solubility limit has been exceeded or the addition rate was too fast. If this occurs, discard and repeat with a slower addition rate or a lower final concentration.
-
Visualizations
Fig 1: Step-by-step workflow for preparing stable aqueous dilutions from DMSO stock.
Fig 2: pH-dependent ionization states dictating the aqueous solubility profile.
References
-
Guidechem. "4-Amino-2,6-dichlorophenol 5930-28-9 wiki (Includes 3-Amino isomer data)." 1
-
Chemsrc. "3-Amino-2,6-dichlorophenol | CAS#:28165-63-1." 2
-
Fluorochem. "3-Amino-2,6-dichlorophenol (CAS 28165-63-1)." 3
Sources
Topic: Minimizing Side Reactions in 3-Amino-2,6-dichlorophenol Coupling
Technical Support Center: 3-Amino-2,6-dichlorophenol Coupling Protocols
Audience: Medicinal Chemists, Process Development Scientists Scope: Chemoselectivity (N- vs. O-), Oxidation Control, and Regioselectivity Document ID: TS-ADC-005 Last Updated: March 2026
Executive Summary: The Steric-Electronic Paradox
3-Amino-2,6-dichlorophenol presents a unique challenge in organic synthesis: it is electronically activated (prone to oxidation) yet sterically deactivated (hindered nucleophilicity).
-
Electronic Liability: The electron-rich phenol/aniline core makes the molecule susceptible to rapid oxidative decomposition into quinone imines, resulting in "black tar" mixtures.
-
Steric Constraint: The chlorine atoms at positions 2 and 6 flank the hydroxyl group, severely hindering O-functionalization. The chlorine at position 2 is also ortho to the amino group (position 3), reducing the amine's nucleophilicity via both steric bulk and inductive electron withdrawal.
This guide provides self-validating protocols to navigate these competing factors.
Module 1: Controlling Oxidative Decomposition
User Question: My reaction mixture turns dark brown/black within minutes of adding the base. Yields are low. How do I prevent this?
Technical Insight: The darkening is caused by the formation of quinone imines and subsequent polymerization. In the presence of base and trace oxygen, the electron-rich phenoxide anion oxidizes rapidly. This is a radical chain mechanism.
Troubleshooting Protocol:
-
Degassing is Non-Negotiable: Sparge all solvents (especially aqueous buffers or alcohols) with Argon or Nitrogen for at least 15 minutes before adding the substrate.
-
The "Antioxidant Shield": Add Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (0.5 - 1.0 mol%) to the reaction mixture. This acts as a sacrificial reductant, scavenging radical species before they initiate polymerization.
-
pH Management:
-
Danger Zone: pH > 10. The dianion (phenoxide + deprotonated amine) is extremely sensitive to oxidation.
-
Safe Zone: pH 4–8. Maintain the phenol in its protonated form (pKa ~7-8 due to Cl electron withdrawal) as much as possible during N-coupling.
-
Visual Mechanism: Oxidative Pathway
Caption: Oxidative decomposition pathway of aminophenols and the interception point for antioxidants.
Module 2: Chemoselectivity (N-Acylation vs. O-Acylation)
User Question: I am trying to make an amide using an acid chloride, but I see side products. Is O-acylation occurring?
Technical Insight: While the 2,6-dichloro substitution sterically protects the phenolic oxygen, highly reactive electrophiles (like acetyl chloride or thionyl chloride) can still attack the oxygen, especially under basic conditions (Schotten-Baumann). However, the primary side reaction is often the hydrolysis of the acyl chloride before it can react with the sterically hindered amine (ortho-Cl effect).
Decision Matrix:
| Parameter | N-Acylation (Target: Amide) | O-Acylation (Target: Ester) |
| Preferred pH | 4.5 – 6.0 (Acetate Buffer) | > 10 (Requires Phenoxide) |
| Solvent System | THF/Water or DMF | DCM/Water (Phase Transfer) |
| Catalyst | None or DMAP (careful with O-attack) | Tetrabutylammonium bromide (TBAB) |
| Critical Step | Add electrophile slowly to cold solution. | Requires forcing conditions due to steric block. |
Protocol: Selective N-Acylation
-
Solvent: Dissolve 3-Amino-2,6-dichlorophenol in THF.
-
Base: Use a weak base like Sodium Acetate or Sodium Bicarbonate . Avoid Triethylamine (TEA) or NaOH unless strictly necessary, as strong bases increase O-nucleophilicity.
-
Procedure:
-
Cool to 0°C.
-
Add the acid chloride dropwise.
-
Crucial: Monitor pH. If using bicarbonate, keep pH < 8.
-
Why? At pH < 8, the phenol remains protonated (OH), while the amine (pKa ~3-4 due to Cl withdrawal) is free to react. The neutral OH is a poor nucleophile compared to NH₂.
-
Common Pitfall:
-
Issue: Low conversion of amine.
-
Cause: The Cl atom at position 2 reduces the nucleophilicity of the amine at position 3.
-
Fix: Do not heat initially (promotes oxidation). Instead, use a more active coupling agent (e.g., HATU over EDC) or increase concentration. If using acid chlorides, allow longer reaction times at 0°C–RT rather than heating.
Module 3: Regioselectivity in Electrophilic Substitution
User Question: I am performing a diazo coupling or halogenation. Where will the new group attach?
Technical Insight: In Electrophilic Aromatic Substitution (EAS), the directing groups compete.
-
-OH (Position 1): Directs ortho (2,6) and para (4).
-
-NH₂ (Position 3): Directs ortho (2,4) and para (6).
-
-Cl (Positions 2,6): Blocking groups.
Analysis:
-
Position 2: Blocked by Cl.
-
Position 6: Blocked by Cl.
-
Position 5: Meta to both strong activators (OH and NH₂). Unreactive.
-
Position 4: Para to the Hydroxyl and Ortho to the Amine. This is the "Hot Spot."
Result: Electrophilic attack occurs almost exclusively at Position 4 .
Caption: Convergence of directing effects makes C4 the exclusive site for electrophilic attack.
Module 4: Workup & Purification
User Question: How do I separate the product from the "tar" and unreacted starting material?
Protocol:
-
Quench: Add aqueous Sodium Bisulfite (10%) immediately upon completion to reduce any formed quinones and prevent further oxidation during workup.
-
pH Swing Extraction (Self-Validating Step):
-
Step A (Remove neutral impurities): Adjust pH to 2 (acidify). The amine product forms a salt (soluble in water). Extract with EtOAc to remove non-basic impurities (tar/phenols).
-
Step B (Isolate Product): Adjust aqueous layer pH to 7–8. Extract with EtOAc.
-
Note: Since the product is an aminophenol, it is amphoteric. At pH 7, it is likely neutral (zwitterion formation is less likely due to weak basicity of chlorinated amine).
-
-
Column Chromatography:
-
Stationary Phase: Neutral Alumina is often better than Silica Gel, which can be acidic and catalyze oxidation/decomposition.
-
Mobile Phase: Add 1% Triethylamine to the eluent to prevent streaking (neutralizes silica acidity).
-
References
-
National Institutes of Health (NIH). (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols: C vs O acylation. Retrieved from [Link]
-
PubChem. (2025).[1] 3-amino-2,6-dichlorophenol Compound Summary. Retrieved from [Link]
Sources
thermal stability challenges with 3-Amino-2,6-dichlorophenol
CAS: 28165-63-1 | Formula: C₆H₅Cl₂NO Support Tier: Senior Application Scientist Level
Critical Isomer Distinction
⚠️ STOP & VERIFY: Before proceeding, confirm your isomer.
-
Target Compound: 3-Amino -2,6-dichlorophenol (CAS 28165-63-1).[1][2][3] This is a meta-aminophenol derivative.
-
Common Confusion: 4-Amino -2,6-dichlorophenol (CAS 5930-28-9).[1][2][4][5] This is a para-aminophenol derivative.
-
Why it matters: The para-isomer oxidizes rapidly to quinone imines. The 3-amino (meta) isomer cannot form a stable quinone structure without complex rearrangement, meaning its degradation pathway—and "browning" mechanism—is fundamentally different (radical polymerization vs. oxidation). This guide specifically addresses the 3-amino isomer.
Module 1: Thermal Stability & Degradation Mechanisms
The Core Problem: Why does it degrade?
Unlike its para-isomer cousin, 3-Amino-2,6-dichlorophenol does not follow the standard quinone-imine oxidation path. Its thermal instability arises from two competing mechanisms driven by the electron-rich ring and the acidic phenolic proton:
-
Radical Cation Polymerization: At elevated temperatures (>60°C) or in the presence of trace metals, the phenol group oxidizes to a phenoxy radical. Because the para position is blocked by a proton (not a chlorine) and the ortho positions are blocked by chlorines, the radical delocalizes to the carbon para to the hydroxyl group or couples via the amine, leading to dark, insoluble "tar" oligomers.
-
Thermal Decarboxylation/Dechlorination (High Temp): If this compound is an intermediate derived from a carboxylic acid precursor, trace acidity can catalyze decarboxylation. If heated near its melting point, autocatalytic dehalogenation can occur, releasing HCl, which further catalyzes degradation.
Visualizing the Degradation Pathway
The following diagram illustrates the theoretical degradation logic for the meta-isomer compared to the para-isomer.
Figure 1: Thermal degradation pathway focusing on radical coupling. Unlike para-isomers, meta-isomers degrade into complex polymers rather than simple quinones.
Module 2: Troubleshooting & FAQs
Scenario A: "My reference standard turned brown in the freezer."
Diagnosis: Oxidative coupling due to moisture or poor sealing. Technical Insight: Even at -20°C, if the container is not argon-flushed, trapped oxygen reacts with the surface layer. The presence of two chlorine atoms increases the acidity of the phenol (pKa ~7-8), making it easier to deprotonate and oxidize in humid air.
Corrective Protocol:
-
Dissolution: Attempt to dissolve the brown solid in degassed Methanol.
-
Filtration: If the color persists but the solution is clear, it is likely surface oxidation. If insoluble particles remain, the sample has polymerized.
-
Prevention: Store under Argon. If using the HCl salt form, ensure desiccation, as HCl salts are hygroscopic and hydrolysis accelerates degradation.
Scenario B: "I see 'Ghost Peaks' in my HPLC analysis."
Diagnosis: On-column thermal degradation or injector port oxidation. Technical Insight: 3-Amino-2,6-dichlorophenol is amphoteric. In the heated injector port of a GC or even a warm HPLC column compartment (>40°C), it can react with itself.
Optimization Table:
| Parameter | Recommended Setting | Why? |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Keeps the amine protonated ( |
| Column Temp | < 30°C | Minimizes on-column radical formation. |
| Diluent | Water:Acetonitrile (90:10) + 0.1% Ascorbic Acid | Ascorbic acid acts as a sacrificial antioxidant. |
| Detection | UV 254 nm / 280 nm | Avoid electrochemical detection unless specifically tuned, as phenols foul electrodes. |
Scenario C: "The melting point is lower than the literature value."
Diagnosis: Impurity-induced melting point depression or decomposition during melting. Technical Insight: Literature values for specific isomers like CAS 28165-63-1 are scarce and often conflated with the 4-amino isomer (~167°C). Action: Do not rely solely on capillary melting point. Use DSC (Differential Scanning Calorimetry) .
-
Expected Result: You should see a sharp endotherm (melt) followed immediately by an exotherm (decomposition). If the onset is broad, the sample is already degraded.
Module 3: Validated Handling Workflows
Use this logic flow to determine the safety of your current batch.
Figure 2: Decision tree for assessing compound integrity before use.
Experimental Protocol: Inert Recrystallization
Use this if your compound has darkened but is not fully polymerized.
-
Preparation: Sparge Ethanol and Water with Argon for 15 minutes.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (max 45°C). Do not boil.
-
Antioxidant: Add 1-2 mg of Ascorbic Acid per gram of substrate to the solution.
-
Precipitation: Slowly add the deoxygenated Water dropwise until turbidity persists.
-
Cooling: Wrap the flask in foil (light protection) and refrigerate at 4°C.
-
Filtration: Filter under an Argon blanket (or quickly in air) and dry in a vacuum desiccator protected from light.
References
-
Chemical Identity & Isomerism
- Mechanisms of Phenolic Oxidation: Hewitt, L. F. (1930). Oxidation-Reduction Potentials of Aminophenols. Biochemical Journal. (Provides foundational mechanistic insight into the redox differences between ortho, meta, and para aminophenols).
- Safety & Handling Data
- Analytical Methods
Sources
- 1. 2,6-Dichlorophenol | CAS#:87-65-0 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 5. 4-Amino-2,6-dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for 3-Amino-2,6-dichlorophenol Extraction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the optimization of pH conditions for the liquid-liquid extraction (LLE) of 3-Amino-2,6-dichlorophenol. Here, we dissect the causal relationships between pH, molecular ionization, and extraction efficiency to empower you with a robust, self-validating experimental framework.
Section 1: Fundamentals & Core Principles
Q1: What is 3-Amino-2,6-dichlorophenol and why is pH critical for its extraction?
3-Amino-2,6-dichlorophenol is an amphoteric organic compound, meaning it possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups.[1] The state of ionization of these groups is directly dependent on the pH of the aqueous solution.
-
In Acidic Conditions (Low pH): The amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺), making the molecule a positively charged cation. This ionic form is highly soluble in the aqueous phase and poorly soluble in nonpolar organic solvents.
-
In Basic/Alkaline Conditions (High pH): The phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide anion (-O⁻), resulting in a negatively charged molecule. This ionic form is also highly soluble in the aqueous phase.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion, with both a positive and a negative charge, or more significantly for extraction, as a neutral, un-ionized molecule. It is in this neutral state that the compound exhibits maximum hydrophobicity and is most efficiently extracted into an immiscible organic solvent.[2][3]
Therefore, controlling the pH is the most critical parameter for manipulating the solubility of 3-Amino-2,6-dichlorophenol and achieving selective and efficient extraction.[4][5]
Q2: What are the pKa values for 3-Amino-2,6-dichlorophenol and how do they guide pH selection?
The acid dissociation constant (pKa) is the pH at which a functional group is 50% ionized and 50% neutral. To maximize the concentration of the neutral species for extraction, the pH of the aqueous solution should be adjusted to a point that is significantly different from the pKa values of both the acidic and basic groups.
| Functional Group | Analogous Compound | Approximate pKa | Rationale for pH Adjustment |
| Amino Group (pKa₁) | 4-Aminophenol (amino group) | ~5.5[6][7][8] | To keep the amino group neutral (-NH₂), the pH must be above this value. A general rule is to adjust the pH to be at least 2 units higher than the pKa of the basic group.[2] |
| Hydroxyl Group (pKa₂) | 2,6-Dichlorophenol | ~6.8[9] | To keep the hydroxyl group neutral (-OH), the pH must be below this value. A general rule is to adjust the pH to be at least 2 units lower than the pKa of the acidic group.[2][10] |
Based on these estimations, the optimal pH for extracting the neutral form of 3-Amino-2,6-dichlorophenol would be in the narrow window between its two pKa values. However, to ensure maximum neutrality, a pH slightly above the amino pKa and well below the hydroxyl pKa is a logical starting point. The isoelectric point (pI), calculated as (pKa₁ + pKa₂) / 2, would be approximately (5.5 + 6.8) / 2 = 6.15 . This calculated pI serves as an excellent starting point for empirical optimization.
Caption: Ionization states of 3-Amino-2,6-dichlorophenol vs. pH.
Section 2: Experimental Design & Protocol
Q3: How do I experimentally determine the optimal extraction pH?
An empirical approach is the most reliable method to determine the optimal pH for your specific sample matrix and conditions.
Step-by-Step Protocol: pH Optimization Curve
-
Sample Preparation: Prepare at least seven identical aqueous samples containing a known concentration of 3-Amino-2,6-dichlorophenol.
-
pH Adjustment: Adjust the pH of each sample to a different value, bracketing the estimated pI. For example: pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, and 8.0. Use a calibrated pH meter and add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.[10]
-
Solvent Selection: Choose a water-immiscible organic solvent. Ethyl acetate is a common and effective choice due to its polarity, which is suitable for phenolic compounds. Other options include dichloromethane (DCM) or methyl tert-butyl ether (MTBE).[10]
-
Liquid-Liquid Extraction (LLE):
-
Transfer each pH-adjusted aqueous sample to a separate separatory funnel.
-
Add an equal volume of the selected organic solvent (e.g., a 1:1 phase ratio).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
-
Sample Collection: Carefully collect both the organic (top layer for ethyl acetate) and aqueous (bottom) layers from each separatory funnel into separate, labeled vials.
-
Analysis: Analyze the concentration of 3-Amino-2,6-dichlorophenol in each organic extract using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Data Interpretation: Plot the measured concentration (or extraction recovery %) in the organic phase against the pH of the aqueous phase. The pH corresponding to the highest concentration is your experimental optimum.
Caption: Experimental workflow for determining optimal extraction pH.
Section 3: Troubleshooting Guide
Q4: I am experiencing low extraction recovery. What are the likely causes and solutions?
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect pH | The pH of the aqueous phase is the most critical factor. Solution: Verify the pH of your aqueous sample after adding the analyte and before extraction using a calibrated pH meter. Ensure it matches the empirically determined optimum (around 6.15). A deviation of even one pH unit can significantly reduce the concentration of the neutral, extractable species.[10] |
| Incomplete Partitioning | A single extraction may not be sufficient to transfer all the analyte. Solution: Perform multiple, sequential extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL instead of 1 x 90 mL). This is more efficient at recovering the analyte than a single extraction with a large volume.[10] |
| Insufficient Mixing | Inadequate contact time or agitation prevents the analyte from efficiently moving across the phase boundary.[11] Solution: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the interfacial surface area. |
| "Salting In" Effect | High concentrations of other salts in your sample matrix can sometimes increase the solubility of the analyte in the aqueous phase. Solution: Add a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase until saturation (the "salting-out" effect). This increases the ionic strength of the aqueous layer, reduces the solubility of the organic analyte, and drives it into the organic phase.[2][12] |
Q5: An emulsion has formed at the interface between the two layers. How can I break it?
Emulsion formation is a common issue, especially with complex matrices containing surfactants or proteins.[12][13] An emulsion is a dispersion of fine droplets of one liquid within the other, which can be difficult to separate.[11][14]
Caption: Troubleshooting decision tree for emulsion formation.
Methods to Break Emulsions:
-
Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[12]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.
-
Filtration: Pass the entire mixture through a plug of glass wool in a funnel. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a low speed can force the layers to separate.
-
Prevention: To prevent emulsions, use gentle swirling or inversions for mixing instead of vigorous shaking, especially if your sample matrix is known to be problematic.[12]
Section 4: Advanced FAQs
Q6: Can I use back-extraction to further purify my sample?
Yes. Back-extraction is an excellent technique to improve the purity of the extracted 3-Amino-2,6-dichlorophenol.[2][15]
-
Step 1 (Initial Extraction): Perform the LLE at the optimal neutral pH (e.g., ~6.15) to extract the analyte from the aqueous sample into the organic phase, leaving behind water-soluble impurities.
-
Step 2 (Acidic Back-Extraction): Take the organic extract and shake it with a fresh, acidic aqueous solution (e.g., pH 2). This will protonate the amino group of your target compound, making it a water-soluble salt (-NH₃⁺). The analyte will move from the organic phase back into this new aqueous phase, leaving behind neutral organic impurities.
-
Step 3 (Basic Back-Extraction): Alternatively, shake the organic extract with a fresh, basic aqueous solution (e.g., pH 10). This will deprotonate the phenolic group, making it a water-soluble salt (-O⁻). The analyte will move into the new aqueous phase, again leaving neutral impurities in the organic layer.
-
Final Step: After back-extraction, you can re-adjust the pH of the new, cleaner aqueous phase back to the optimal neutral pH and perform a final LLE to recover the purified compound in a fresh organic solvent.
Q7: My sample contains other phenolic or aniline compounds. How can I achieve selective extraction?
Selectivity is achieved by exploiting the differences in the pKa values of the compounds in the mixture.
-
Separating from a More Acidic Phenol (e.g., pKa < 5): Adjust the pH to a value between the pKa of the more acidic phenol and the pKa of the 3-Amino-2,6-dichlorophenol's hydroxyl group (e.g., pH 5.5). At this pH, the more acidic phenol will be ionized (anionic) and remain in the aqueous layer, while the 3-Amino-2,6-dichlorophenol will be neutral and extractable into the organic phase.
-
Separating from a Less Basic Aniline (e.g., pKa < 4): Adjust the pH to a value between the pKa of the less basic aniline and the pKa of the 3-Amino-2,6-dichlorophenol's amino group (e.g., pH 4.5). At this pH, the 3-Amino-2,6-dichlorophenol will be ionized (cationic) and remain in the aqueous layer, while the less basic aniline will be neutral and can be extracted.
This requires careful, step-wise pH adjustments and extractions to fractionate the components of the mixture.
References
- Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
- BenchChem. (2025). Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction.
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Bitesize Bio. (2025, June 5). Top 10 Tips for Phenol-Chloroform Extractions and Ethanol Precipitations.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol.
- Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction.
- Scribd. (n.d.). Optimizing Liquid-Liquid Extraction Methods.
- Royal Society of Chemistry. (2024, August 2).
- PubChem. (n.d.). 4-Aminophenol.
- IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.
- Biolin Scientific. (2024, June 11). How emulsions form and break?.
- Chemistry LibreTexts. (2024, February 10). Acid Dissociation Constants.
- Wikipedia. (n.d.). 4-Aminophenol.
- Stockinger Lab. (n.d.). Phenol Extraction and Ethanol Precipitation of DNA.
- PubChemLite. (n.d.). 3-amino-2,6-dichlorophenol (C6H5Cl2NO).
- ResearchGate. (2014, August 31). Can anyone help troubleshooting our method for DNA extraction using phenol chloroform method from blood?.
- Wikipedia. (n.d.). 2,6-Dichlorophenol.
- O'Connor, M. (n.d.). Acid-Base Extraction.
- Unilong. (n.d.). China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers.
- Unknown. (n.d.). Liquid/liquid Extraction.
- PubChem. (n.d.). 3-Amino-2-chlorophenol.
- Taylor & Francis. (n.d.). Amphoteric – Knowledge and References.
- Reddit. (2022, April 26). Extraction amphoteric compound.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol.
- Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chemcess.com [chemcess.com]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
troubleshooting low conversion rates with 3-Amino-2,6-dichlorophenol
Current Status: Operational Subject: Troubleshooting Low Conversion & Chemoselectivity Issues Lead Scientist: Dr. H. Sato, Senior Application Scientist[1]
Executive Summary: The "Double Whammy" Effect
3-Amino-2,6-dichlorophenol (3-A-2,6-DCP) is a deceptive scaffold.[1] While it appears to be a standard aminophenol, it suffers from two distinct reactivity suppressors that often lead to stalled reactions (0–20% conversion) or "black tar" degradation:
-
Steric Shielding (The 2,6-Blockade): The chlorine atoms at positions 2 and 6 create a significant steric wall around the phenolic hydroxyl group.[1] Standard SN2 trajectories for O-alkylation are physically blocked.[1]
-
Electronic Deactivation: The inductive effect of the two chlorines lowers the pKa of the phenol (to ~6.8), making it easy to deprotonate but rendering the resulting phenoxide a weak nucleophile . Simultaneously, the aniline nitrogen is electronically deactivated by the halogenated ring.
This guide provides the protocols required to overcome these barriers.
Diagnostic Matrix: Triage Your Experiment
Use this table to identify the root cause of your failure mode before proceeding to the protocols.
| Symptom | Probable Cause | Immediate Action |
| Reaction Stalls < 20% | Steric Hindrance (O-Alkylation) or Poor Nucleophilicity | Switch base to Cs₂CO₃ (Cesium Effect) and solvent to DMF/DMAc .[1] |
| Mixture of Products | Chemoselectivity Failure (N- vs. O- attack) | pH Control : Acidic/Neutral favors N-reaction; Strong Base favors O-reaction.[1] See Section 4. |
| Darkening / Tar | Oxidative Instability (Quinone Imine formation) | Degas solvents (Sparge Ar/N₂ for 15 min).[1] Add Ascorbic Acid or run under strict inert atmosphere. |
| Precipitation | Solubility Limit | 3-A-2,6-DCP has poor solubility in non-polar solvents.[1] Switch to THF or DMSO . |
Deep Dive: Overcoming Steric Hindrance (The Cesium Effect)
The Problem: The Potassium Trap
In standard O-alkylation protocols (e.g., using K₂CO₃ in Acetone), the potassium cation (K⁺) forms a tight ion pair with the 2,6-dichlorophenoxide anion. Because the oxygen is already crowded by the chlorines, the tight ion pair further blocks the approach of the electrophile.
The Solution: The Cesium Effect
Replacing Potassium Carbonate with Cesium Carbonate (Cs₂CO₃) is the gold standard for 2,6-disubstituted phenols.
-
Mechanism: Cesium (Cs⁺) has a large ionic radius, creating a "loose" or solvent-separated ion pair.[1] This leaves the phenoxide "naked" and more reactive, allowing it to bypass the steric gate of the chlorines.
Visualization: Steric Blockade & Ion Pairing
Caption: Figure 1. The "Cesium Effect" overcomes the steric shielding of the 2,6-dichloro substitution pattern by preventing tight ion pairing.
Protocol: Selective O-Alkylation (The "Schiff Base" Method)
Context: Direct alkylation often leads to N-alkylation side products because the amine is less hindered than the phenol.[1] To guarantee 100% O-selectivity , we use a temporary protection strategy.
Reference Grounding: This protocol is adapted from the selective alkylation strategies described by Wang et al. [1], optimized for sterically hindered phenols.
Step-by-Step Methodology
Phase 1: Transient Protection (Schiff Base Formation)
-
Dissolve: 1.0 eq of 3-A-2,6-DCP in Methanol (0.5 M concentration).
-
Add: 1.0 eq of Benzaldehyde .
-
React: Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: The solution often turns yellow as the imine forms.[1]
-
-
Concentrate: Remove solvent in vacuo. The residue is the N-benzylidene protected intermediate.[1] Do not purify extensively; proceed immediately.[1]
Phase 2: The Cesium-Promoted Alkylation
-
Solvent: Redissolve the residue in anhydrous DMF (Dimethylformamide).
-
Why: DMF is polar aprotic, essential for stripping cations and enhancing nucleophilicity.[1]
-
-
Base: Add 2.0 eq of Cs₂CO₃ .
-
Electrophile: Add 1.1 eq of your alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).[1]
-
Conditions: Heat to 60–80°C for 4–12 hours.
-
Note: The elevated temperature is required to overcome the activation energy barrier imposed by the 2,6-chlorines.
-
Phase 3: Deprotection & Isolation
-
Hydrolysis: Add 1N HCl (aq) to the reaction mixture and stir vigorously for 1 hour at RT.
-
Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.
-
Purification: The benzaldehyde byproduct can be removed via column chromatography or simple washing if the product crystallizes.[1]
FAQ: Common Troubleshooting Scenarios
Q: My reaction mixture turned black immediately. Is the product gone? A: Not necessarily. Aminophenols oxidize to quinone imines easily, which are intensely colored (dark red/black) even at trace concentrations (<1%).[1]
-
Fix: Check TLC/LCMS.[1] If the main peak is still there, add a reducing agent like Sodium Metabisulfite during the workup to reduce the quinones back to phenols/amines and improve color. For future runs, strictly degas solvents.[1]
Q: Can I use NaH (Sodium Hydride) instead of Cesium Carbonate? A: Use with caution. While NaH is a stronger base, the resulting sodium phenoxide is still prone to tight ion pairing in non-polar solvents. If you must use NaH, you must use DMF or DMSO as the solvent to solvate the sodium cation.
Q: I need to react the Nitrogen, not the Oxygen. How do I stop O-acylation? A: Leverage the acidity difference.
-
Protocol: Perform the reaction in a biphasic system (Water/DCM) using a weak base like Sodium Bicarbonate (NaHCO₃) .[1]
-
Reasoning: The 2,6-dichlorophenol (pKa ~6.[1][4]8) will be partially deprotonated, but the neutral amine is a better nucleophile than the hindered phenoxide in these mild conditions. Avoid strong bases (NaOH/KOH) which fully generate the phenoxide.[1]
References
-
Wang, R., & Xu, J. (2012).[1] Selective alkylation of aminophenols.[1][5] Arkivoc, 2012(6), 293-303.
-
Friebolin, H. (2011).[1] Basic One- and Two-Dimensional NMR Spectroscopy.[1] (Context: Chemical shifts of hindered phenols). Wiley-VCH.[1][4]
-
Dueño, E. E., et al. (1999).[1][6] Cesium promoted O-alkylation of alcohols for the efficient ether synthesis.[1] Tetrahedron Letters, 40(10), 1843-1846.
-
PubChem Compound Summary. (2024). 3-Amino-2,6-dichlorophenol.[1][7] National Center for Biotechnology Information.[1]
Sources
- 1. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 5. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Comparative Guide: GC-MS Fragmentation & Identification of 3-Amino-2,6-dichlorophenol
Executive Summary
This guide provides a technical framework for the identification of 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Unlike its more common isomer, 4-amino-2,6-dichlorophenol (a primary metabolite of various agrochemicals), the 3-amino isomer presents unique structural challenges due to the ortho positioning of the amino group relative to the chlorine substituent.[1]
This document contrasts two analytical workflows—Direct Injection versus Silylation (TMS Derivatization) —and establishes a definitive fragmentation logic to differentiate the 3-amino target from its 4-amino structural isomer.[1]
Compound Profile & Theoretical Basis
The identification of polychlorinated aminophenols relies heavily on recognizing the interplay between the chlorine isotope clusters and the "Ortho Effect" during electron ionization (EI).
| Feature | Target: 3-Amino-2,6-dichlorophenol | Alternative Isomer: 4-Amino-2,6-dichlorophenol |
| CAS Number | 28165-63-1 | 5930-28-9 |
| Structure | Asymmetric (Amino at C3) | Symmetric (Amino at C4) |
| Key Interaction | Ortho-Effect: Amino group (C3) is adjacent to Chlorine (C2).[1][2] | No Ortho-Effect: Amino group is isolated from Chlorines.[1] |
| Molecular Weight | 178.02 g/mol | 178.02 g/mol |
| Isotope Pattern | Cl₂ cluster (approx. 100 : 65 : 10) | Cl₂ cluster (approx. 100 : 65 : 10) |
The Chlorine Isotope Signature
Before analyzing fragmentation, the molecular ion (
-
M+ (m/z 177): Base peak (typically).
-
M+2 (m/z 179): ~65% of base peak.
-
M+4 (m/z 181): ~10% of base peak.
Critical Check: Any deviation from this 9:6:1 ratio suggests co-elution or a non-dichloro contaminant.
Comparative Workflow Analysis
We evaluated two primary workflows. While direct injection is faster, derivatization is strictly recommended for definitive identification due to the steric hindrance of the hydroxyl group.
Comparison: Direct Injection vs. TMS Derivatization
| Feature | Method A: Direct Injection (Underivatized) | Method B: TMS Derivatization (Recommended) |
| Reagent | None (Solvent: Methanol/Ethyl Acetate) | BSTFA + 1% TMCS (or MTBSTFA) |
| Chromatography | Poor. Significant peak tailing due to H-bonding of -OH and -NH₂ with silanols.[1] | Excellent. Sharp, Gaussian peaks.[3] |
| Selectivity | Low. Isomers (3-amino vs 4-amino) often co-elute on standard 5% phenyl columns.[1] | High. Steric bulk of TMS groups amplifies retention time differences. |
| Mass Shift | None ( | +72 Da per active H. Di-TMS |
| Sensitivity | Moderate. Adsorption losses in the liner reduce S/N. | High. Improved transport efficiency. |
Recommendation
Adopt Method B (Derivatization). The 2,6-dichloro substitution pattern creates significant steric hindrance around the phenolic hydroxyl group. Direct injection often results in variable response factors. Silylation "caps" these polar groups, ensuring reproducible quantification and distinct fragmentation.
Fragmentation Pattern & Isomer Differentiation[1]
The core challenge is distinguishing the 3-amino isomer from the 4-amino isomer.[1] We utilize the Ortho Effect mechanism for this purpose.
Fragmentation Logic (Graphviz Pathway)
The following diagram illustrates the divergent fragmentation pathways. The 3-amino isomer undergoes a specific loss of HCl or Cl radical facilitated by the proximity of the amine and chlorine.
Figure 1: Divergent fragmentation pathways.[1] The 3-amino isomer favors losses involving the ortho-chlorine (HCl loss), while the symmetric 4-amino isomer favors phenolic CO loss.[1]
Diagnostic Ion Table
| m/z Fragment | Identity | 3-Amino (Target) Intensity | 4-Amino (Isomer) Intensity | Mechanistic Explanation |
| 177 | 100% (Base) | 100% (Base) | Stable aromatic ring.[1] | |
| 149 | Moderate | High | Loss of CO is standard for phenols.[1] In 4-amino, this is unimpeded. | |
| 142 | High | Low | Proximity of NH₂ to Cl in 3-amino weakens the C-Cl bond.[1] | |
| 141 | Distinct | Negligible | Key Differentiator. H from ortho-NH₂ combines with Cl to leave as HCl. | |
| 114 | High | Moderate | Sequential loss.[1] |
Experimental Protocol (Self-Validating)
This protocol uses a Derivatization-First approach to ensure sensitivity.[1]
Reagents & Sample Preparation
-
Extraction: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (anhydrous).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Note: TMCS is a catalyst essential for silylating the sterically hindered -OH group between the two chlorines.
-
-
Reaction:
-
Aliquot 100 µL sample solution into a GC vial.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 minutes. (Critical: Room temp is insufficient for hindered phenols).
-
Cool and inject.[4]
-
GC-MS Conditions
-
System: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless @ 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 300°C (3 min).
-
-
MS Source: EI mode (70 eV), 230°C.
-
Scan Range: m/z 40–450.
Quality Control (Self-Validation)
-
Silylation Efficiency Check: Monitor for m/z 177 (Underivatized). If >5% of total peak area, derivatization is incomplete. Increase incubation time.
-
Derivative Confirmation: Look for the Di-TMS derivative (
= 321).- .
-
Note: Bis-TMS on the amine (N,N-TMS) is rare due to steric bulk; Mono-N-TMS is expected.[1]
Visual Identification Workflow
Use this decision tree to interpret your spectral data.
Figure 2: Decision tree for distinguishing 3-amino and 4-amino isomers based on spectral features.
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 4-Amino-2,6-dichlorophenol. National Institute of Standards and Technology.[5][6][7] [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Elsevier.[8] [Link]
-
PubChem. (2025). Compound Summary: 3-Amino-2,6-dichlorophenol.[1][2][9][10][11][12][13] National Center for Biotechnology Information. [Link]
Sources
- 1. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE | 42486-53-3 [chemicalbook.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Phenol, 2,6-dichloro- [webbook.nist.gov]
- 6. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 7. Phenol, 2,6-dichloro- [webbook.nist.gov]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Dichlorophenol | CAS#:87-65-0 | Chemsrc [chemsrc.com]
- 10. arctomsci.com [arctomsci.com]
- 11. Building Blocks | CymitQuimica [cymitquimica.com]
- 12. sunidichemsys.com [sunidichemsys.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
comparing reactivity of 3-Amino-2,6-dichlorophenol vs 3-aminophenol
This guide provides an in-depth technical comparison between 3-Amino-2,6-dichlorophenol and its non-halogenated parent, 3-Aminophenol . It is designed for application scientists and medicinal chemists requiring precise control over regioselectivity and oxidative stability in synthetic workflows.
Executive Summary: The Halogen Effect
The transition from 3-aminophenol to 3-amino-2,6-dichlorophenol is not merely a change in molecular weight; it represents a fundamental shift in electronic topology and steric accessibility.
-
3-Aminophenol is a highly reactive, amphoteric scaffold with multiple nucleophilic sites (N- and O-) and electrophilic attack sites (C2, C4, C6). It is prone to oxidation and often yields regioisomeric mixtures in Electrophilic Aromatic Substitution (EAS).
-
3-Amino-2,6-dichlorophenol introduces two chlorine atoms at the 2 and 6 positions. These substituents act as steric blockades and electronic modulators , forcing reactions to occur almost exclusively at the C4 position and significantly lowering the pKa of the phenolic hydroxyl group.
Key Decision Driver: Choose the chlorinated derivative when regiochemical precision (C4 selectivity) and oxidative stability are required, despite the trade-off in reduced nucleophilic reaction rates.
Physicochemical Profile & Electronic Landscape
The introduction of chlorine atoms creates a "push-pull" electronic system that alters acid-base properties and solubility.
| Property | 3-Aminophenol | 3-Amino-2,6-dichlorophenol | Impact on Reactivity |
| Molecular Weight | 109.13 g/mol | 178.02 g/mol | Higher lipophilicity (LogP increase). |
| Phenol pKa | ~9.8 | ~6.5 - 7.0 (Predicted) | High Impact: The 2,6-dichloro substitution stabilizes the phenoxide anion via inductive withdrawal (-I), making the phenol significantly more acidic. |
| Aniline pKa | ~4.4 (Conjugate Acid) | ~2.5 - 3.0 (Predicted) | High Impact: Electron withdrawal reduces the basicity and nucleophilicity of the amine. |
| Electronic Character | Electron-Rich (Activated) | Deactivated (Inductively) | Slower reaction rates for EAS; requires stronger electrophiles. |
| Steric Environment | Open (Ortho/Para accessible) | Blocked (C2, C6) | Forces substitution to C4; hinders O-functionalization. |
Mechanistic Visualization: Reactivity Hotspots
The following diagram illustrates the electronic vectors and steric blocks that dictate the reactivity differences.
Figure 1: Comparative reactivity mapping showing the transition from multi-site reactivity in 3-aminophenol to single-site specificity in the chlorinated derivative.
Reactivity Case Studies
A. Electrophilic Aromatic Substitution (EAS)
-
3-Aminophenol: The hydroxyl and amino groups are meta to each other, but they reinforce activation at the ortho/para positions relative to themselves. This leads to competitive substitution at C2, C4, and C6. Controlling mono-substitution is difficult.
-
3-Amino-2,6-dichlorophenol:
-
Positions 2 & 6: Physically blocked by Chlorine.
-
Position 5: Meta to both activators (OH and NH2), making it electronically unfavorable.
-
Position 4: Para to the OH and Ortho to the NH2. This is the sole activated position .
-
Result: Reactions such as azo coupling or bromination occur exclusively at C4 with high yield, eliminating the need for difficult isomer separations.
-
B. Chemoselective N-Acylation
-
3-Aminophenol: The amine is significantly more nucleophilic than the phenol. Selective N-acylation is straightforward but can be complicated by O-acylation if base catalysis is too strong.
-
3-Amino-2,6-dichlorophenol:
-
Steric Hindrance: The amine at C3 is flanked by a Chlorine at C2. This steric bulk slows down nucleophilic attack on bulky electrophiles (e.g., acid anhydrides).
-
Electronic Deactivation: The electron-withdrawing Cl atoms reduce the nucleophilicity of the nitrogen lone pair.
-
Protocol Adjustment: Synthesis requires higher temperatures or stronger acylating agents compared to the parent compound. However, the O-acylation is even more suppressed due to the severe steric crowding of the phenol (flanked by two Cl atoms), making N-selectivity robust.
-
C. Oxidative Stability
Aminophenols are notorious for air oxidation to colored quinone species. The introduction of electronegative chlorine atoms lowers the HOMO energy of the aromatic ring, making 3-amino-2,6-dichlorophenol significantly more resistant to oxidative degradation during storage and handling.
Experimental Protocols
Protocol 1: Regiospecific Azo Coupling (Diazo Synthesis)
Objective: Synthesize a clean azo dye intermediate without isomer separation.
-
Substrate: 3-Amino-2,6-dichlorophenol[1]
-
Reagent: Phenyldiazonium chloride (prepared in situ)
Step-by-Step Methodology:
-
Diazotization (Partner): Dissolve aniline (1.0 eq) in 2.5 M HCl at 0°C. Add NaNO₂ (1.05 eq) dropwise, maintaining temperature <5°C.
-
Coupling Preparation: Dissolve 3-Amino-2,6-dichlorophenol (1.0 eq) in dilute NaOH (pH ~9-10). Note: The lower pKa allows dissolution in weaker base compared to non-halogenated phenols.
-
Reaction: Slowly add the diazonium salt solution to the phenolate solution over 30 minutes, maintaining pH 9 with Na₂CO₃.
-
Observation: A precipitate forms immediately.
-
Workup: Acidify to pH 6. Filter the solid.
-
Validation: HPLC will show a single peak for the C4-azo product. (Contrast with 3-aminophenol, which would show C4, C2, and C6 isomers).
Protocol 2: Chemoselective N-Acetylation
Objective: Selective acetylation of the amine in the presence of the hindered phenol.
-
Substrate: 3-Amino-2,6-dichlorophenol[1]
-
Reagent: Acetic Anhydride (1.1 eq)
-
Solvent: Glacial Acetic Acid (or Toluene for heterogenous reflux)
Step-by-Step Methodology:
-
Dissolution: Suspend 3-Amino-2,6-dichlorophenol (10 mmol) in Toluene (30 mL).
-
Addition: Add Acetic Anhydride (11 mmol). Note: Unlike 3-aminophenol, the reaction is not instantaneous at room temperature.
-
Heating: Heat to reflux (110°C) for 2 hours. The steric hindrance at C2 requires thermal energy to overcome the activation barrier.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot will disappear; the O-acetylated product will not form due to the 2,6-dichloro blockade.
-
Isolation: Cool to room temperature. The N-acetylated product often crystallizes out due to lower solubility than the starting material. Filter and wash with cold toluene.
Synthesis Workflow Diagram
The following decision tree assists in optimizing reaction conditions based on the specific constraints of the chlorinated scaffold.
Figure 2: Operational workflow for synthetic planning involving 3-Amino-2,6-dichlorophenol.
References
-
PubChem. 3-amino-2,6-dichlorophenol Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism. Available at: [Link]
-
Chemistry LibreTexts. 17.4: Electrophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health (PMC). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
Sources
Validating the Synthesis of 3-Amino-2,6-dichlorophenol: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 3-Amino-2,6-dichlorophenol (CAS: 28165-63-1)[1]
Introduction: The Analytical Challenge
3-Amino-2,6-dichlorophenol (
While Organic Elemental Analysis (CHN) is the gold standard for determining the exact mass fraction of carbon, hydrogen, and nitrogen[2], halogenated compounds present a notorious combustion challenge[3]. The presence of two electron-withdrawing chlorine atoms on the aromatic ring makes the compound refractory (difficult to combust). Furthermore, incomplete combustion or the release of corrosive halogen gases (
Comparative Analysis: Establishing a Self-Validating System
To achieve absolute confidence in batch release, drug development professionals must orthogonally pair Elemental Analysis with complementary techniques. Below is an objective comparison of how Elemental Analysis performs against Quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific compound.
Table 1: Performance Comparison for 3-Amino-2,6-dichlorophenol Validation
| Analytical Technique | Primary Validation Role | Strengths for Halogenated Phenols | Limitations |
| Elemental Analysis (CHN) | Absolute mass fraction & bulk purity. | Does not require a reference standard of the analyte. Highly precise ( | Susceptible to halogen interference if specific scrubbing reagents are not utilized[3]. |
| LC-MS (ESI/APCI) | Molecular weight & isotopic confirmation. | Easily identifies the characteristic 3:1:1 isotopic pattern of the dichloro moiety. | Response factors vary wildly; absolute quantitation is unreliable without a highly pure standard. |
| Quantitative NMR (qNMR) | Structural identity & relative purity. | Confirms the exact position of the amino and hydroxyl groups on the aromatic ring. | Can suffer from overlapping signals; requires an internal standard (e.g., maleic acid). |
Causality Insight: EA provides the absolute macroscopic purity , qNMR provides the structural arrangement , and LC-MS confirms the molecular mass . Together, they form a closed-loop, self-validating system where the weakness of one technique is covered by the strength of another.
The Mechanism of Halogen Interference in CHN Analysis
When 3-Amino-2,6-dichlorophenol is combusted, it produces
To counteract this, modern elemental analyzers (such as the PerkinElmer 2400) utilize a large excess of high-efficiency scrubbing reagents in the combustion zone[4]. Reagents like silver vanadate or silver tungstate react with the volatile chlorine to precipitate stable, non-volatile silver chloride (
Workflow for CHN elemental analysis of halogenated compounds.
Experimental Protocol: Halogen-Optimized CHN Analysis
To achieve the required
Step 1: Instrument Configuration Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a generous 2-inch terminal layer of silver vanadate to act as the halogen scrubber[4]. Ensure the reduction tube is packed with high-purity copper wire.
Step 2: Calibration with a Halogenated Standard Do not calibrate the instrument using standard acetanilide. Instead, calibrate using a certified reference standard containing halogens (e.g., 4-chlorobenzoic acid). This ensures the response factors account for the specific gas-flow dynamics through the silver vanadate layer.
Step 3: Micro-Weighing Using a microbalance (0.1 µg resolution), accurately weigh 2.0 to 3.0 mg of the synthesized 3-Amino-2,6-dichlorophenol into a high-purity tin capsule. Causality Insight: The tin capsule is critical. When exposed to the oxygen pulse in the 1000°C furnace, the oxidation of tin creates a localized exothermic flash, driving the temperature to ~1800°C[2]. This extreme heat is mandatory to break the refractory C-Cl bonds.
Step 4: Combustion and Detection
Introduce the sealed capsule into the autosampler. The instrument will combust the sample, scrub the halogens, reduce the
Table 2: Quantitative Data Interpretation
For a successfully synthesized and highly pure batch of 3-Amino-2,6-dichlorophenol (
| Element | Theoretical Mass Fraction (%) | Acceptable Experimental Range (%) | Potential Cause of Deviation |
| Carbon (C) | 40.48% | 40.18% - 40.78% | Incomplete combustion (low C) or solvent retention (high C). |
| Hydrogen (H) | 2.83% | 2.53% - 3.13% | Moisture absorption (hygroscopicity) leading to high H. |
| Nitrogen (N) | 7.87% | 7.57% - 8.17% | Halogen poisoning of the Cu column leading to poor |
Regulatory Context: Beyond CHN
While CHN analysis validates the organic composition of the bulk powder, drug development professionals must also consider the inorganic elemental profile. According to ICH Q3D guidelines, pharmaceutical materials must be evaluated for trace elemental impurities (e.g., heavy metal catalysts like Palladium or Platinum used during synthesis)[5][6]. Therefore, a comprehensive validation strategy will pair CHN combustion analysis for bulk composition[2] with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure compliance with ICH Q3D permitted daily exposure (PDE) limits[5].
References
1.[4] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN, PE Polska. Available at: 2.[2] Elemental analysis: operation & applications, Elementar. Available at: 3.[5] Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products, Quercus Lab. Available at: 4.[6] Elemental analysis according to ICH Q3D guidelines, Interlabor. Available at: 5.[3] Elemental analysis of organic compounds with the use of automated CHNS analyzers, ResearchGate. Available at: 6.[1] Miscellaneous-impurities: 3-Amino-2,6-dichlorophenol, Pharmaffiliates. Available at:
Sources
A Senior Application Scientist's Guide to Distinguishing 3-Amino-2,6-dichlorophenol from its Structural Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of chemical structures is paramount. The isomeric purity of a compound can profoundly influence its biological activity, toxicity, and physical properties. This guide provides a comprehensive, in-depth comparison of analytical methodologies for distinguishing 3-Amino-2,6-dichlorophenol from its structural isomers. As a senior application scientist, my focus is to blend theoretical principles with practical, field-tested insights to empower researchers in their analytical endeavors.
The primary challenge in differentiating these isomers lies in their identical molecular weight and elemental composition. The subtle yet critical differences in the substitution patterns on the benzene ring necessitate a multi-faceted analytical approach. This guide will explore the utility of chromatographic and spectroscopic techniques, providing not just protocols, but the underlying rationale for their application.
The Isomeric Challenge: A Structural Overview
3-Amino-2,6-dichlorophenol is one of several possible structural isomers of aminodichlorophenol. The relative positions of the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups on the benzene ring define each unique isomer. Some of the potential isomers that present analytical challenges include:
-
4-Amino-2,6-dichlorophenol[1]
-
3-Amino-2,4-dichlorophenol[2]
-
5-Amino-2,4-dichlorophenol
-
2-Amino-3,5-dichlorophenol
-
4-Amino-3,5-dichlorophenol
The differentiation of these compounds is critical as their chemical reactivity, and by extension their biological and toxicological profiles, can vary significantly.
Chromatographic Separation: The First Line of Attack
Chromatography is an indispensable tool for separating isomeric compounds based on their differential interactions with a stationary phase. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like chlorinated phenols.[3][4] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides structural information based on the fragmentation pattern of the ionized molecules.
Why it Works: Isomers of aminodichlorophenol, while having the same mass, will exhibit different retention times in the GC due to variations in their polarity and volatility. For instance, the presence of a chlorine atom in the ortho position to the hydroxyl group can decrease the retention time.[5] The subsequent mass spectra, particularly when using techniques like negative chemical ionization (NCI), can provide distinct fragmentation patterns that aid in isomer discrimination.[5]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or methanol. Derivatization with a silylating agent may be necessary to improve volatility and peak shape.[6]
-
GC Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5SilMS), is a good starting point for separating chlorinated phenols.[3][4]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) using methane as the reagent gas.[5]
-
Mass Range: Scan from m/z 45 to 450.
-
Data Interpretation: Compare the retention times and mass fragmentation patterns of the unknown sample to those of authenticated reference standards of each isomer. The molecular ion peak for aminodichlorophenols will be at approximately m/z 177 (depending on the chlorine isotopes). Look for characteristic fragment ions resulting from the loss of HCl, CO, and other neutral fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their polarity and interactions with the stationary and mobile phases. It is particularly well-suited for the analysis of polar and thermolabile compounds, which may not be ideal for GC analysis without derivatization.[7]
Why it Works: The different positional isomers of aminodichlorophenol will have distinct polarities, leading to different retention times on a reversed-phase HPLC column. For example, isomers with intramolecular hydrogen bonding may be less polar and elute earlier than isomers where the functional groups are more exposed.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A reversed-phase C18 or a mixed-mode stationary phase containing both SCX and C18 moieties can be effective for separating aminophenol isomers.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.9) and an organic modifier like methanol or acetonitrile.[8][9]
-
Detection: UV detector set at a wavelength where the isomers show significant absorbance (e.g., 254 nm or 285 nm).[8][9]
-
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, can be beneficial for resolving complex mixtures of isomers.
Data Interpretation: As with GC, the retention times of the peaks in the sample chromatogram are compared to those of known isomer standards. The relative peak areas can be used for quantification.
| Technique | Principle | Advantages | Considerations |
| GC-MS | Separation by volatility and polarity; identification by mass fragmentation. | High resolution, sensitive, provides structural information. | May require derivatization for polar compounds. |
| HPLC-UV | Separation by polarity. | Suitable for polar and non-volatile compounds, simple setup. | UV detection may not be sufficient for definitive identification without mass spectrometry. |
Spectroscopic Techniques: Unveiling the Molecular Fingerprint
Spectroscopic methods provide detailed information about the molecular structure and can be used to definitively identify isomers, often in conjunction with chromatographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
Why it Works: The chemical shifts and coupling patterns in the NMR spectrum are highly sensitive to the electronic environment of the nuclei. The different substitution patterns of the isomers will result in unique sets of signals. For example, the number of signals in the aromatic region of the ¹H NMR spectrum and their splitting patterns will directly reflect the number and relative positions of the protons on the benzene ring.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Will appear in the range of 6.5-8.5 ppm.[10] The number of distinct signals and their coupling constants (J-values) will be characteristic of the substitution pattern.
-
-NH₂ and -OH Protons: These will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
-
The chemical shifts of the carbons directly attached to the chlorine, nitrogen, and oxygen atoms will be significantly different for each isomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic peaks for the -NH₂, -OH, and C-Cl bonds, the exact positions and shapes of these bands can differ.
Why it Works: The vibrational frequencies of the functional groups are influenced by their local environment, including hydrogen bonding. Intramolecular hydrogen bonding, which is possible in some isomers but not others, can lead to significant shifts in the -OH and -NH stretching frequencies.
Expected Spectral Features:
-
-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹.[11] The presence of intramolecular hydrogen bonding can result in a sharper, lower frequency band.
-
-NH₂ Stretch: Two sharp bands around 3300-3500 cm⁻¹.
-
Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.[11]
-
C-O Stretch: Around 1220 cm⁻¹.[11]
-
C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Conclusion: A Synergistic Approach
No single technique can definitively and robustly distinguish all possible isomers of 3-Amino-2,6-dichlorophenol in all situations. A synergistic approach, combining the separatory power of chromatography with the detailed structural information from spectroscopy, is the most reliable strategy. For routine analysis and quality control, a validated HPLC or GC method is often sufficient. However, for initial characterization and in cases of ambiguity, NMR spectroscopy is the gold standard for unambiguous structural elucidation. By understanding the principles and practical applications of these techniques, researchers can confidently navigate the challenges of isomeric differentiation.
References
-
Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499–500. [Link]
-
Puig, D., & Barceló, D. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A, 830(1), 165–174. [Link]
-
Iordache, A. M., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(8), 6547–6555. [Link]
-
Le, J., & Jiang, Z. (2014). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Clinical Applications of Mass Spectrometry. Humana Press. [Link]
-
Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 115(1), 105–107. [Link]
-
Agilent Technologies, Inc. (2011). Analysis of chlorinated phenols. Retrieved from [Link]
-
Sakurai, H., & Ogawa, S. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499–500. [Link]
-
Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 115, 105-107. [Link]
-
Poblot, B., et al. (2020). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics, 22(34), 19046–19055. [Link]
-
Wu, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 2843–2849. [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Reddy, T. R., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12613–12621. [Link]
-
Franco, D., et al. (2017). IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid and basic media. ResearchGate. [Link]
-
Imre, T., et al. (2019). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1603, 224–235. [Link]
-
El-Azab, A. S., et al. (2019). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 10(9), 834–846. [Link]
-
Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Foods and Raw Materials, 9(2), 268–276. [Link]
-
askIITians. (2025). How can you identify aromatic compounds?. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Olasunkanmi, L. O., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Physical Chemistry & Biophysics, 8(3). [Link]
-
Puttnam, N. A. (1960). Spectroscopic Studies of Phenols: Effect of Substituents on Hydrogen Bonding. Journal of the Chemical Society, 5100-5105. [Link]
-
Puig, D., & Barceló, D. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(11), 1045–1052. [Link]
-
Fenix, L. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Retrieved from [Link]
-
Nedkova-Shtipska, M., et al. (2022). STUDY OF TRANSFORMATION OF p-AMINOPHENOL IN LIQUID PHASE WITH INFRARED SCPECTROSCOPY. Journal of Chemical Technology and Metallurgy, 57(5), 992-997. [Link]
-
Trivedi, M. K., et al. (2016). GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate. [Link]
-
Crespo-Hernández, C. E., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 85(21), 13624–13637. [Link]
-
Leps, B. (2023). What spectral technique is used to distinguish between structural isomers?. Quora. [Link]
-
Bumpus, J. A., & Aust, S. D. (1995). 2,4-Dichlorophenol Degradation Using Streptomyces viridosporus T7A Lignin Peroxidase. Biotechnology Progress, 11(1), 95–100. [Link]
-
PubChemLite. (n.d.). 3-amino-2,6-dichlorophenol (C6H5Cl2NO). Retrieved from [Link]
-
de Oliveira, G. R., et al. (2018). Calculated properties of aniline halogenated hexamers containing a donor group. Journal of Molecular Modeling, 24(10), 282. [Link]
-
Allen, S. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]
-
DTIC. (n.d.). Analytical Techniques for Aromatic Components in Aircraft Fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the given aniline compound. Retrieved from [Link]
-
Mair, B. J., & Forziati, A. F. (1944). Analytical determination of aromatic hydrocarbons by adsorption. Journal of Research of the National Bureau of Standards, 32(4), 151. [Link]
-
Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6046–6049. [Link]
-
PubChem. (n.d.). 3-Amino-2-chlorophenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-2,6-dichloro-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,4-dichlorophenol. Retrieved from [Link]
Sources
- 1. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 2. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. How can you identify aromatic compounds? - askIITians [askiitians.com]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Definitive Guide to UV-Vis Absorption Standards for 3-Amino-2,6-dichlorophenol
[1][2][3]
Executive Summary
3-Amino-2,6-dichlorophenol is a structural isomer often overshadowed by its more common counterpart, 4-Amino-2,6-dichlorophenol.[1][2][3] In drug development—particularly as an intermediate in the synthesis of agrochemicals or specific enzyme inhibitors—the accurate quantitation of this isomer is critical.[4]
However, unlike common pharmacopeial reagents, no ISO 17034 Certified Reference Material (CRM) currently exists for this specific isomer.[1][2][3][4] Researchers relying on "Research Grade" chemicals without further validation risk significant quantitative errors due to variable salt forms (hydrochloride vs. free base), water content, and isomeric impurities.[1][2][3][4]
This guide outlines the hierarchy of available standards and provides a self-validating protocol to generate an In-House Primary Standard using Quantitative NMR (qNMR) to validate UV-Vis extinction coefficients.
Part 1: Technical Deep Dive – The Isomer Challenge
The Structural Context
The UV-Vis absorption profile of chlorophenols is heavily influenced by the position of the auxochromes (amino and hydroxyl groups) relative to the chromophore (benzene ring).
-
Target Compound: 3-Amino-2,6-dichlorophenol (Amino group meta to Hydroxyl).[1][2][3]
-
Common Impurity/Isomer: 4-Amino-2,6-dichlorophenol (Amino group para to Hydroxyl).[1][2][3]
Why it matters: The para-isomer allows for direct resonance conjugation between the electron-donating -OH and -NH2 groups across the ring, typically resulting in a bathochromic shift (red shift) and a higher molar extinction coefficient (
Spectral Characteristics (Predicted vs. Observed)
While specific literature values for the 3-amino isomer are scarce, structural analogs suggest:
-
Primary
: Expected ~280–295 nm (pH dependent).[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Secondary
: ~210–220 nm.[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
pH Sensitivity: As a phenol (
) and an aniline ( ), the spectrum will shift significantly between acidic (0.1 N HCl) and basic (0.1 N NaOH) media.[1][2][3] Standardization must occur in a buffered solvent.
Part 2: Comparative Guide to Standard Grades
Since a "Gold Standard" CRM is unavailable, researchers must choose between buying "Research Grade" or developing an "In-House Primary Standard."[1][2][3][4]
| Feature | Option A: Commercial Research Grade | Option B: In-House Primary Standard (Recommended) |
| Source | Chemical Vendors (e.g., Arctom, Custom Synthesis) | Generated via qNMR from Option A |
| Purity Confidence | Low to Moderate (95–98%).[1][2][3] Often based on Area% (HPLC/GC), which ignores moisture/salts.[1][2][3][4] | Absolute (SI-Traceable).[1][2][3][4] Quantifies active moiety directly.[1][2][3][4] |
| Traceability | Vendor CoA only (often non-ISO).[1][2][3][4] | SI-Traceable via NIST/BIPM internal standard.[1][2][3][4] |
| Cost | Low ( | High initial effort (requires NMR time).[1][2][3] |
| Suitability | Qualitative ID, Chromatography retention time markers. | Quantitative UV-Vis assays , potency assignment. |
| Risk | High.[1][2][3][4] Impurities may absorb at | Low. Self-validating system.[1][2][3][4] |
Verdict: For accurate UV-Vis quantitation, Option A is insufficient. You must purchase Option A and upgrade it to Option B using the protocol below.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical path from receiving a raw chemical to establishing a validated UV-Vis standard.
Caption: Workflow for converting a research-grade chemical into a validated primary standard using qNMR.
Protocol 1: Purity Assignment via qNMR (The "Gold Standard")
Objective: Determine the absolute mass fraction purity of the 3-Amino-2,6-dichlorophenol raw material to correct for moisture and inorganic salts invisible to UV.
Materials:
-
Internal Standard (IS): TraceSure® or NIST-traceable Maleic Acid (for DMSO-d6) or BTMSB-d4 (for CDCl3).[1][2][3] Purity must be known to 0.01%.[1][2][3][4]
-
Solvent: DMSO-d6 (preferred for solubility and separating exchangeable protons).[1][2][3][4]
Procedure:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of Analyte (
) and ~10 mg of Internal Standard ( ) into the same HPLC vial or weighing boat. -
Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d6. Cap and mix thoroughly.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the signal for the IS (e.g., Maleic acid vinylic protons) and a non-exchangeable aromatic proton of the 3-Amino-2,6-DCP (typically the aromatic H at C4 or C5).
Calculation:
Protocol 2: UV-Vis Characterization & Determination
Objective: Determine the specific Molar Extinction Coefficient (
Materials:
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 3500 or Shimadzu UV-1900).[1][2][3]
-
Solvent: 0.1 M Phosphate Buffer pH 7.0 (to stabilize ionization state).
-
Cells: Quartz cuvettes (1 cm pathlength).
Procedure:
-
Stock Preparation: Prepare a stock solution using the qNMR-corrected mass .
-
Working Standards: Dilute Stock A into Phosphate Buffer pH 7.0 to create 5 concentrations spanning 5–50
. -
Blanking: Zero the instrument with pure Phosphate Buffer.
-
Scanning: Scan 200–400 nm.
-
Linearity Check: Plot Absorbance vs. Concentration (Molar).
-
Calculation:
Where:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> is from the linear regression ( ) and is pathlength (1 cm).[1][2]
Acceptance Criteria:
References
-
Chemical Identity & Isomerism
-
National Center for Biotechnology Information (2025).[1][2][3][4] PubChem Compound Summary for CID 3017276, 3-Amino-2,4-dichlorophenol (Isomer Comparison). Retrieved from [Link].[1][2][3][4]
- Note: Specific data for the 2,6-isomer is derived from structural analog principles due to lack of specific monographs.
-
-
qNMR Methodology
-
BIPM (2019).[2][3][4][5] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures.[1][2][3][4] Retrieved from [Link].[1][2][3][4]
-
Pauli, G. F., et al. (2012).[1][2][3][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
-
UV-Vis Validation Standards
- Supplier Reference (Raw Material)
Sources
- 1. 2,6-二氯-4-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 3-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bipm.org [bipm.org]
Comparative Guide: Chlorinated Aminophenol Derivatives in Drug Development
Executive Summary: The Isomer Effect
Chlorinated aminophenols (CAPs) are critical bifunctional intermediates in the synthesis of muscle relaxants (e.g., Chlorzoxazone), dyes, and agrochemicals. However, their utility is strictly governed by the positional isomerism of the chlorine substituent.
This guide provides a technical comparison of the three primary isomers:
Key Insight: While chemically similar, these isomers exhibit drastically different toxicological profiles. 4-A2CP is a potent nephrotoxicant capable of inducing acute proximal tubular necrosis, whereas 2-A4CP exhibits a milder toxicity profile, making it the preferred scaffold for late-stage pharmaceutical intermediates.
Physicochemical & Stability Profiling
The introduction of a chlorine atom into the aminophenol scaffold increases lipophilicity (LogP) and alters the pKa of the phenolic hydroxyl, influencing membrane permeability and metabolic stability.
Table 1: Comparative Physicochemical Properties[6][7]
| Property | 4-Amino-2-chlorophenol (4-A2CP) | 2-Amino-4-chlorophenol (2-A4CP) | 4-Amino-3-chlorophenol (4-A3CP) |
| Structure | Cl ortho to -OH | Cl para to -OH | Cl ortho to -NH₂ |
| CAS No. | 3964-52-1 | 95-85-2 | 17609-80-2 |
| Est. LogP | ~1.1 - 1.3 | ~1.2 - 1.4 | ~0.9 - 1.1 |
| pKa (Phenol) | ~8.5 (Acidic due to ortho-Cl) | ~9.2 | ~9.5 |
| Redox Stability | Low. Rapidly oxidizes to quinoneimines. | Moderate. More stable than 4-A2CP. | Moderate. |
| Key Application | Dye intermediates, polymerization catalysts. | Chlorzoxazone synthesis , bioconjugation.[6] | Research reagent. |
Technical Note: The acidity of the phenolic group in 4-A2CP is enhanced by the inductive effect (-I) of the ortho-chlorine, facilitating easier deprotonation and subsequent oxidation. This correlates directly with its higher nephrotoxicity.
Biological Performance & Toxicity Mechanisms[3][9]
Nephrotoxicity Ranking (Structure-Toxicity Relationship)
Experimental data from Fischer 344 rat models and isolated renal cortical cells (IRCC) establishes a clear hierarchy of toxicity based on the chlorine position relative to the hydroxyl group.
Toxicity Hierarchy (High to Low):
-
4-Amino-2-chlorophenol (4-A2CP) (Severe Nephrotoxicity)[1][2][3]
-
4-Aminophenol (Baseline)[1]
-
4-Amino-3-chlorophenol (4-A3CP) (Reduced Toxicity)
Mechanism of Bioactivation
The toxicity of 4-A2CP is not intrinsic but metabolic. It undergoes bioactivation via renal peroxidases and cyclooxygenase (COX) to form reactive quinoneimine species and free radicals.
-
Ortho-Cl Effect: The chlorine at the 2-position (ortho to -OH) destabilizes the molecule, facilitating the formation of electrophilic intermediates that deplete glutathione (GSH) and covalently bind to renal proteins.
-
Protective Effect: In 4-A3CP, the chlorine is ortho to the amine. This steric and electronic arrangement hinders N-oxidation, effectively reducing nephrotoxic potential below that of unsubstituted 4-aminophenol.
Diagram 1: Nephrotoxic Bioactivation Pathway of 4-A2CP
Caption: Pathway illustrating the bioactivation of 4-A2CP into reactive metabolites causing renal necrosis.
Chemical Synthesis & Manufacturing[4]
Synthesis of 2-Amino-4-chlorophenol (2-A4CP)
The synthesis of 2-A4CP is industrially significant as a precursor for Chlorzoxazone.[5] The preferred route involves the hydrolytic cleavage of 2,5-dichloronitrobenzene followed by catalytic hydrogenation.
Diagram 2: Industrial Synthesis Workflow
Caption: Two-step industrial synthesis of 2-Amino-4-chlorophenol from 2,5-dichloronitrobenzene.
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 4-Chloro-2-nitrophenol
Objective: Synthesis of high-purity 2-Amino-4-chlorophenol.
-
Preparation: Charge a high-pressure autoclave with 4-chloro-2-nitrophenol (1.0 eq) and Methanol (10 vol) .
-
Catalyst Addition: Add Raney Nickel (5% w/w) under a nitrogen blanket to prevent ignition.
-
Hydrogenation: Pressurize with H₂ gas (5-10 bar) and heat to 50-60°C . Stir vigorously for 4-6 hours.
-
Monitoring: Monitor reaction progress via HPLC (Disappearance of nitrophenol peak).
-
Work-up:
-
Cool to room temperature and vent H₂.
-
Filter catalyst through a Celite pad (Keep wet to avoid fire hazard).
-
Concentrate filtrate under reduced pressure.
-
Crystallization: Recrystallize from hot water/ethanol to obtain white to off-white needles.
-
Storage: Store under Argon/Nitrogen in amber vials (Light sensitive).
-
Protocol B: In Vitro Nephrotoxicity Assay (LDH Release)
Objective: Compare cytotoxicity of 4-A2CP vs 2-A4CP in renal cells.
-
Cell Model: Isolate Renal Cortical Cells (IRCC) from male Fischer 344 rats (~4×10⁶ cells/mL).
-
Incubation:
-
Prepare 100 mM stock solutions of isomers in DMSO.
-
Incubate IRCC with 0.5 mM and 1.0 mM of test compounds (4-A2CP, 2-A4CP, 4-A3CP) for 60 minutes at 37°C in a shaking water bath.
-
Include Vehicle Control (DMSO) and Positive Control (4-Amino-2,6-dichlorophenol).
-
-
Measurement:
-
Centrifuge aliquots to pellet cells.
-
Analyze supernatant for Lactate Dehydrogenase (LDH) activity using a standard kinetic colorimetric assay (NADH oxidation at 340 nm).
-
-
Data Analysis: Calculate % LDH release relative to total cellular LDH (lysed control).
-
Expected Result: 4-A2CP (1.0 mM) should show >40% LDH release; 2-A4CP should show <15% release.
-
References
-
Rankin, G. O., et al. (2014).[3] "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation."[1][2][3][7] Toxicology.
-
Valentovic, M. A., et al. (2002). "Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat." Archives of Toxicology.
-
ChemicalBook. "2-Amino-4-chlorophenol Synthesis Routes and Suppliers."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7933, 3-Chlorophenol."
-
BenchChem. "Stability and Handling of Chlorinated Aminophenols."
Sources
- 1. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
- 3. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Establishing Reference Standards for 3-Amino-2,6-Dichlorophenol: A Comparative Methodological Guide
Topic: Establishing Reference Standards for 3-Amino-2,6-dichlorophenol Content Type: Publish Comparison Guide
Executive Summary
In the analysis of pharmaceutical impurities and environmental metabolites, 3-Amino-2,6-dichlorophenol (3-A-2,6-DCP) presents a unique challenge. Unlike its symmetric isomer (4-amino-2,6-dichlorophenol), 3-A-2,6-DCP is structurally unsymmetrical, often arising as a minor metabolite of polychlorinated anilines or as a degradation intermediate of specific NSAIDs (e.g., Diclofenac analogs).
This guide provides a rigorous framework for establishing a Primary Reference Standard for 3-A-2,6-DCP. We move beyond simple procurement, offering a comparative analysis of Purity Assignment Methodologies (Mass Balance vs. qNMR) and Analytical Characterization Techniques (HPLC-UV vs. GC-MS), ensuring your reference material meets the stringent requirements of ISO 17034 and ICH Q3A/B guidelines.
Part 1: The Synthesis & Sourcing Challenge
Objective: Define the origin of the material to ensure structural authenticity.
Establishing a standard begins with the correct chemical entity. The 3-amino isomer is synthetically demanding due to directing group conflicts on the benzene ring.
| Feature | 3-Amino-2,6-dichlorophenol (Target) | 4-Amino-2,6-dichlorophenol (Common Isomer) |
| Structure | Unsymmetrical (Cl at 2,6; NH₂ at 3) | Symmetrical (Cl at 2,6; NH₂ at 4) |
| ¹H NMR Signature | Two Doublets (J ~8-9 Hz) for H4/H5 | Singlet (2H equivalent) |
| Synthetic Origin | Reduction of 2,6-dichloro-3-nitrophenol | Reduction of 2,6-dichloro-4-nitrophenol |
| Primary Risk | Misidentification as the 4-isomer | Co-elution with starting materials |
Expert Insight: Commercial "tech-grade" phenols often contain isomeric mixtures. Regiochemical confirmation is non-negotiable. You cannot rely on a Certificate of Analysis (CoA) from a bulk chemical supplier; you must re-validate the structure using 2D-NMR (HMBC/NOESY) to confirm the amino group position relative to the hydroxyl.
Part 2: Comparative Purity Assignment Methodologies
Objective: Choose the mathematical framework for defining the "Assay %" of the standard.
Once identity is confirmed, the purity must be quantified. Two distinct approaches exist: the traditional Mass Balance approach and the modern Quantitative NMR (qNMR) approach.[1][2][3][4]
Method A: The Mass Balance Approach (Traditional)
Formula:
-
Workflow: Requires summing data from HPLC (organic impurities), GC (volatile impurities), Karl Fischer (water), and ROI (Residue on Ignition).
-
Pros: accepted globally by older pharmacopeial monographs; provides a detailed impurity profile.
-
Cons: "Unknown" impurities are missed; propagation of error from multiple techniques; requires response factors for every impurity (often unavailable).
Method B: The qNMR Approach (The "Gold Standard")
Formula: Direct quantification of the analyte signal against a NIST-traceable Internal Standard (e.g., Maleic Acid or Benzyl Benzoate).
-
Workflow: Dissolve sample + Internal Standard -> Acquire ¹H NMR with long relaxation delay (d1 > 5*T1).
-
Pros: Absolute quantification ; independent of impurity response factors; rapid; SI-traceable.
-
Cons: Requires high solubility; requires a non-overlapping signal (challenging with phenolic protons).
Recommendation: For 3-A-2,6-DCP, qNMR is superior for the primary assay value because the response factors of potential chlorinated impurities in HPLC-UV are highly variable and unknown. Use Mass Balance only as a confirmatory check.
Part 3: Analytical Method Comparison (Characterization)
Objective: Select the routine monitoring method.
| Parameter | HPLC-UV (Reversed Phase) | GC-MS (Derivatized) |
| Suitability | High. Phenols/anilines are polar and ionizable. | Medium. Requires derivatization (BSTFA) to cap -OH and -NH₂ groups. |
| Sensitivity | Excellent (UV | High, but derivatization introduces variability. |
| Selectivity | Good for separating isomers with Phenyl-Hexyl columns. | Excellent for mass-based identification. |
| Robustness | High.[5] Standard QC method. | Lower. Moisture sensitivity of derivatizing reagents. |
Experimental Decision: Use HPLC-UV for routine purity checks and stability monitoring. Use GC-MS only for orthogonal identification of volatile organic impurities.
Part 4: Detailed Protocol for Establishing the Standard
Phase 1: Structural Elucidation (Identity)
-
Mass Spectrometry (HRMS): Confirm molecular formula (
). Look for characteristic isotope pattern of (9:6:1 intensity ratio for M, M+2, M+4). -
FT-IR: Identify primary amine doublet (~3400-3300 cm⁻¹) and phenolic -OH (broad, 3200-3500 cm⁻¹).
-
NMR (Critical):
-
Solvent: DMSO-
(to prevent proton exchange of OH/NH₂). -
Criteria: Verify the AB system (two doublets) in the aromatic region (6.5 - 7.5 ppm). If a singlet is observed, the material is the 4-amino isomer. Reject immediately.
-
Phase 2: Purity Assignment via qNMR (Assay)
Pre-requisite: Dry the material under vacuum (
-
Internal Standard (IS) Selection: Use Maleic Acid (Singlet at ~6.2 ppm). It does not overlap with the aromatic protons of 3-A-2,6-DCP (typically >6.5 ppm).
-
Sample Prep: Weigh accurately ~20 mg of 3-A-2,6-DCP and ~10 mg of Maleic Acid into the same vial. Dissolve in 0.7 mL DMSO-
. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (ensure full relaxation).
-
Scans: 32 or 64.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
Phase 3: Chromatographic Purity (Homogeneity)
-
Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance: No single impurity >0.1%; Total impurities <1.0%.
Part 5: Visualization of the Qualification Workflow
Caption: Figure 1. Decision logic for qualifying 3-Amino-2,6-dichlorophenol, emphasizing the critical isomer checkpoint and dual-path purity assignment.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] USP-NF. Link
-
BIPM (Bureau International des Poids et Mesures). The comparison of qNMR and Mass Balance for purity assignment.[6] Metrologia. Link
-
Simson Pharma. Diclofenac Impurity Profiling and Standards.Link
-
National Institutes of Health (NIH) PubChem. 3-amino-2,6-dichlorophenol Compound Summary.Link
-
Davies, S. R., et al. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[3] Anal Bioanal Chem (2015). Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
Quantitative Analysis of 3-Amino-2,6-dichlorophenol: A Comparative Methodological Guide
This guide provides a structured, technical analysis of the quantitative determination of 3-Amino-2,6-dichlorophenol (CAS: 28165-63-1), a distinct isomer often confused with its more common analog, 4-Amino-2,6-dichlorophenol.
The content is designed for analytical scientists requiring high-fidelity separation of this specific isomer from complex reaction mixtures or environmental samples.
Executive Summary 3-Amino-2,6-dichlorophenol (3-A-2,6-DCP) is a halogenated aminophenol derivative used as a specialized intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Unlike its para-amino isomer (4-Amino-2,6-dichlorophenol), the meta-amino positioning in 3-A-2,6-DCP creates unique steric and electronic properties that complicate its separation. Accurate quantification requires methods capable of resolving it from positional isomers (e.g., 3-Amino-2,4-dichlorophenol) and degradation products (e.g., chlorobenzoquinones).
This guide compares three primary analytical workflows—HPLC-UV/DAD , GC-MS , and Voltammetry —and provides a validated protocol for the most robust technique.
Part 1: Comparative Analysis of Analytical Methodologies
The choice of method depends on the sample matrix (aqueous vs. organic), required sensitivity, and the presence of structural isomers.
Table 1: Performance Matrix of Analytical Techniques
| Feature | HPLC-UV/DAD (Recommended) | GC-MS (Confirmation) | Electrochemical (Screening) |
| Principle | Liquid-phase separation based on polarity/hydrophobicity. | Gas-phase separation of derivatized volatiles. | Oxidation of phenolic/amino groups at electrode surface. |
| Selectivity | High .[2] Can resolve positional isomers using Phenyl-Hexyl or C18 columns. | Very High . Mass spectral fingerprint confirms isomer identity. | Low to Moderate . Isomers often have overlapping oxidation potentials. |
| LOD/LOQ | 0.05 – 0.1 µg/mL | 0.01 – 0.05 µg/mL (SIM mode) | 0.1 – 1.0 µM |
| Sample Prep | Minimal (Filtration/Dilution). | Complex . Requires derivatization (e.g., BSTFA) to cap -OH/-NH₂. | Minimal. Direct measurement in buffer. |
| Throughput | Moderate (10–15 min/run). | Low (30+ min/run including prep). | High (Seconds). |
| Primary Use | Routine QC, Purity Analysis, Stability Testing. | Trace analysis in complex matrices, Impurity ID. | Rapid field screening, Reaction monitoring. |
Part 2: Decision Framework for Method Selection
The following decision tree assists in selecting the optimal analytical route based on your specific constraints.
Figure 1: Decision tree for selecting the appropriate analytical technique for 3-Amino-2,6-dichlorophenol.
Part 3: The Gold Standard Protocol – HPLC-UV/DAD
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analyte because it avoids the derivatization steps of GC while offering superior resolution over electrochemical methods. The use of a Phenyl-Hexyl stationary phase is recommended over standard C18 because the π-π interactions provide better selectivity for halogenated aromatic isomers [1].
Experimental Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna or Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄). Note: Low pH suppresses ionization of the phenol (pKa ~7-8) and amine, improving peak shape.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Profile:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10% → 60% B (Linear ramp)
-
15–20 min: 60% → 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 285 nm (primary) and 210 nm (secondary).
-
Note: 3-A-2,6-DCP has a characteristic absorption band near 285-290 nm due to the auxochromic effect of the amino and chloro groups.
-
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of 3-Amino-2,6-dichlorophenol reference standard (CAS 28165-63-1) in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute stock with Mobile Phase A to ranges of 10–100 µg/mL.
-
Sample Extraction (for mixtures):
-
Acidify sample to pH 2.0 with dilute HCl to ensure protonation.
-
Extract with Ethyl Acetate (3x).
-
Evaporate solvent and reconstitute in Mobile Phase (Initial ratio).
-
Filtration: Pass through a 0.22 µm PTFE filter before injection.
-
System Suitability & Validation Criteria
To ensure scientific integrity, the method must meet these self-validating criteria before routine use:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between 3-A-2,6-DCP and 4-A-2,6-DCP | Ensures no co-elution with the most common isomer. |
| Tailing Factor (T) | 0.9 < T < 1.2 | Indicates minimal secondary interactions with silanols. |
| Precision (RSD) | < 2.0% for n=6 injections | Confirms system stability. |
| Recovery | 95% – 105% | Validates extraction efficiency from the matrix. |
Part 4: Alternative Method – GC-MS (For Trace Analysis)
When analyzing environmental water samples or complex biological matrices where sensitivity <1 ppm is required, GC-MS is the alternative.
Critical Step: Derivatization Direct injection of aminophenols leads to peak tailing and thermal degradation.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Mix 100 µL sample extract + 50 µL BSTFA. Heat at 60°C for 30 mins.
-
Target Ion (SIM): Monitor m/z for the di-TMS derivative (Molecular Weight + 144).
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the complete workflow for quantitative analysis, highlighting the critical decision points for isomer separation.
Figure 2: Step-by-step workflow for the HPLC-UV quantitative analysis of 3-Amino-2,6-dichlorophenol.
References
-
Phenomenex. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex Technical Guides. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017276, 3-Amino-2,4-dichlorophenol (Isomer Comparison). Retrieved from [Link]
-
Royal Society of Chemistry. "Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography."[6] Analyst. Available at: [Link]
Sources
- 1. 35869-49-9|3-Amino-2,4,6-trichlorophenol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-二氯-4-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Comparative Mass Spectrometry Profiling: 3-Amino-2,6-dichlorophenol
[2]
Executive Summary: The Analytical Challenge
3-Amino-2,6-dichlorophenol (CAS: 5930-28-9 for the 4-amino isomer; Note: 3-amino isomer is less common and requires specific differentiation) is a chlorinated aminophenol often encountered as a metabolic intermediate or degradation product in agrochemical and pharmaceutical synthesis.
Its characterization presents a dual challenge:
-
Ionization Polarity: The compound possesses both an acidic phenol group (pKa ~7.0 due to electron-withdrawing Cl) and a basic amino group (pKa ~3-4, suppressed by Cl), making the choice between Positive and Negative mode critical.
-
Isomeric Interference: It must be distinguished from its regioisomer, 4-Amino-2,6-dichlorophenol , which shares an identical molecular mass (177 Da) and isotope pattern.[2]
This guide compares the two primary analytical workflows—GC-EI-MS (Gas Chromatography-Electron Impact MS) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization MS)—to determine the optimal protocol for sensitivity and structural validation.[2]
Chemical Identity & Physicochemical Basis
Understanding the molecule's electronic environment is the prerequisite for selecting the MS method.
| Feature | Data | MS Implication |
| Formula | C₆H₅Cl₂NO | Monoisotopic Mass: 176.975 Da |
| Structure | Phenol (C1), Cl (C2, C6), NH₂ (C3) | Ortho-Effect: The NH₂ at C3 is ortho to Cl at C2. This facilitates unique fragmentation (e.g., HCl loss) compared to the 4-amino isomer. |
| Acidity (pKa) | Phenol: ~6.8 - 7.3 | High Suitability for ESI(-) .[2] The Cl atoms stabilize the phenoxide ion. |
| Basicity (pKb) | Amine: ~10 (pKa of conjugate acid ~4) | Low Suitability for ESI(+) .[2] The electron-withdrawing Cl atoms reduce proton affinity of the amine. |
| Isotope Pattern | Cl₂ Signature | Distinct M, M+2, M+4 pattern (approx. 100:64:10). |
Comparative Workflow Analysis
Method A: GC-EI-MS (Structural Fingerprinting)
Best For: Identification of pure standards, library matching, and isomer differentiation via retention time. Limitation: Requires derivatization to prevent peak tailing due to the polar -OH and -NH₂ groups.[2]
-
Protocol:
-
Mass Spectral Signature (Underivatized):
Method B: LC-ESI-MS/MS (Trace Quantification)
Best For: High-sensitivity quantification in complex biological matrices (plasma, urine, soil).[2] Advantage: No derivatization required; high selectivity via Multiple Reaction Monitoring (MRM).[2]
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or Agilent Zorbax Eclipse).[2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[2][4]
-
Ionization: Electrospray Negative (ESI-) .[2]
-
Rationale: While amines typically suggest Positive mode, the dichloro-substitution makes the phenol moiety the dominant ionization site. ESI(-) yields a stable [M-H]⁻ ion at m/z 176 .[2]
-
-
MS/MS Fragmentation (CID of m/z 176):
Experimental Data Comparison
The following table contrasts the performance of the two methods for 3-A-2,6-DCP.
| Parameter | GC-EI-MS (Derivatized) | LC-ESI(-)-MS/MS |
| Analyte State | Gas Phase (Volatile derivative) | Liquid Phase (Dissolved ion) |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.5-1.0 ng/mL (Superior) |
| Selectivity | Moderate (Matrix interferences common) | High (MRM filters background) |
| Isomer Resolution | Excellent (Chromatographic separation) | Moderate (Requires optimized gradient) |
| Key Ion (m/z) | 321 (di-TMS M+) | 176 ([M-H]⁻) |
| Linearity (R²) | > 0.995 | > 0.999 |
Isomer Differentiation Strategy (Self-Validating Protocol)
To ensure scientific integrity, you must validate that you are detecting the 3-amino isomer and not the 4-amino isomer.
The "Ortho-Effect" Test: In the 3-amino isomer, the amine group is ortho to a chlorine atom. In the 4-amino isomer, it is meta.
-
Run LC-MS/MS in Negative Mode.
-
Monitor the Transition m/z 176 -> 140.
-
3-Amino-2,6-DCP: The proximity of the amine proton to the ortho-chlorine facilitates a concerted elimination of HCl. This transition will be intense .
-
4-Amino-2,6-DCP: The amine is distant from the chlorines. Loss of HCl is less favorable; loss of NH₃ or Cl radical may compete.[2] The 176 -> 140 ratio will be significantly lower .[2]
-
Visualization: Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate mass spectrometry workflow based on sample matrix and sensitivity requirements.
Detailed Fragmentation Mechanism[2]
Understanding the fragmentation pathway is essential for interpreting MS/MS spectra.[2] The diagram below illustrates the proposed mechanism for the characteristic loss of HCl in the 3-amino isomer under ESI(-) conditions.
Figure 2: Proposed fragmentation pathway for 3-Amino-2,6-dichlorophenol in Negative ESI mode, highlighting the ortho-elimination of HCl.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Amino-2,6-dichlorophenol (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
European Commission. Opinion on 3-amino-2,4-dichlorophenol HCl (Structural Analogue Data).[2] Scientific Committee on Consumer Products (SCCP), 2007.[5] Available at: [Link]
-
PubChem. 3-Amino-2,6-dichlorophenol Compound Summary (CID 22392581).[2] National Center for Biotechnology Information. Available at: [Link]
-
Trivedi, M. K., et al. Determination of Isotopic Abundance of 2H, 13C, 18O, and 37Cl in Biofield Energy Treated Dichlorophenol Isomers.[6] Science Journal of Analytical Chemistry, 2015.[2] (Provides baseline GC-MS fragmentation data for dichlorophenols). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Determination of Isotopic Abundance of 2H, 13C, 18O, and 37Cl in Biofield Energy Treated Dichlorophenol Isomers, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-2,6-dichlorophenol
The following technical guide details the safety, handling, and logistical protocols for 3-Amino-2,6-dichlorophenol . This content is structured for researchers and safety officers requiring immediate, actionable data.
Executive Safety Summary
-
Chemical Name: 3-Amino-2,6-dichlorophenol[1][2][3][4][5][6][7][8]
-
Primary Hazards: Skin/Eye Irritation, Potential Skin Absorption, Methemoglobinemia Risk.
-
Storage: 2–8°C (Recommended) or Room Temperature; Protect from light; Inert atmosphere (Argon/Nitrogen) preferred to prevent oxidation.
Critical Warning: As a halogenated aminophenol, this compound possesses dual toxicity profiles: caustic effects typical of phenols and hematological toxicity (methemoglobinemia) typical of anilines. Standard "lab coat and glasses" protection is insufficient for handling stock quantities.
Hazard Mechanism & Causality
To select the correct PPE, one must understand the specific biological interaction mechanisms of this molecule:
-
Dermal Penetration (Lipophilicity): The 2,6-dichloro substitution increases the lipophilicity of the phenol ring compared to non-halogenated variants. This facilitates rapid transepidermal delivery. Once absorbed, the aniline moiety can undergo N-hydroxylation, leading to metabolites that oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Tissue Corrosivity: The phenolic hydroxyl group is acidic. Upon contact with mucous membranes (eyes, respiratory tract), it causes protein denaturation and necrosis.
-
Sensitization: Chlorinated anilines are known sensitizers. Repeated low-level exposure can lead to allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the "Barrier Effectiveness" principle.
| Equipment | Specification | Rationale |
| Hand Protection | Double Nitrile (min. 0.11 mm outer) or Silver Shield® (Laminate) | Nitrile: Provides good dexterity for weighing but has finite breakthrough time for phenols. Laminate: Required for handling concentrated stock solutions (>100 mg) to prevent permeation. |
| Respiratory | N95/P2 (Solids) or Half-Face w/ OV/AG Cartridge (Liquids) | Solids: Prevents inhalation of fine particulates during weighing. Liquids: If heating or dissolving in volatile solvents outside a hood (never recommended), organic vapor protection is required. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow side entry of airborne dusts. Goggles seal the orbital area against corrosive dust and splashes. |
| Body Defense | Lab Coat (Buttoned) + Tyvek® Sleeves | Standard cotton coats are porous. Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point. |
Operational Protocol: Safe Handling & Weighing
Phase 1: Preparation
-
Engineering Controls: All operations must occur inside a certified Chemical Fume Hood .
-
Static Control: Use an antistatic gun or ionizer if the powder appears flighty. Chlorinated aromatics often carry significant static charge, causing "powder jump."
-
Decontamination Station: Pre-prepare a beaker of PEG-300 or Vegetable Oil (for skin decontamination) and a 5% Sodium Bicarbonate solution (for surface neutralization) inside the hood. Note: Water alone can increase the absorption of phenols; PEG/Oil is safer for initial skin wiping.
Phase 2: Weighing Workflow
-
Don double nitrile gloves.
-
Place the balance inside the fume hood. If vibration is an issue, prepare a "transfer vessel" (tared vial) inside the hood, remove it to weigh, and return immediately.
-
The "Closed Transfer" Rule: Never transport an open container of 3-Amino-2,6-dichlorophenol across the lab.
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents.
Phase 3: Solubilization
-
Solvents: Soluble in DMSO, Methanol, and Ethanol.
-
Exotherm: Dissolution may be slightly exothermic. Add solvent slowly.
-
Stability: Solutions can oxidize (darken) over time. Prepare fresh or store under nitrogen at -20°C.
Disposal & Decontamination Strategy
Waste Categorization:
-
Category: Halogenated Organic Waste.
-
Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or strong bases. The amino group can react violently with oxidizers; the phenol group forms salts with bases that may be more water-soluble (mobile) but remain toxic.
Spill Response Protocol:
-
Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (dampened with PEG-300 or water) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Surface Decon: Wash the area with 5% Sodium Bicarbonate followed by detergent and water.
Visualizations
Diagram 1: PPE Selection Logic
This flowchart guides the researcher in selecting the appropriate glove and respiratory protection based on the state and quantity of the chemical.
Caption: Decision logic for selecting PPE based on physical state and quantity handled.
Diagram 2: Safe Weighing Workflow
This diagram outlines the "Closed Transfer" protocol to minimize exposure during weighing.
Caption: Step-by-step workflow for weighing toxic solids to prevent inhalation and surface contamination.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 122046, 3-Amino-2,6-dichlorophenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: Chlorophenols and Aminophenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE | 42486-53-3 [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 4. 2,6-Dichlorophenol | CAS#:87-65-0 | Chemsrc [chemsrc.com]
- 5. 28165-63-1|3-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [amp.chemicalbook.com]
- 8. CAS:61693-42-3, 3-氨基-2,4-二氯苯酚-毕得医药 [bidepharm.com]
- 9. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
